Etomidate hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDXBSVHIGDPOE-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53188-20-8 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53188-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etomidate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOMIDATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUM3W5027S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etomidate Hydrochloride's Mechanism of Action on GABAa Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomidate (B1671615) hydrochloride is a potent intravenous anesthetic agent renowned for its favorable hemodynamic profile. Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This guide provides a detailed examination of etomidate's interaction with GABAa receptors, consolidating quantitative data, outlining experimental protocols, and visualizing key pathways and processes to serve as a comprehensive resource for researchers and drug development professionals.
Introduction to Etomidate and the GABAa Receptor
Etomidate, a carboxylated imidazole (B134444) derivative, exerts its hypnotic and sedative effects by enhancing the function of GABAa receptors.[1] These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal excitability.[1] Etomidate potentiates this inhibitory effect, leading to the profound central nervous system depression required for anesthesia.[1]
The GABAa receptor is a pentameric structure composed of various subunit isoforms (e.g., α, β, γ, δ), with the specific subunit composition determining the receptor's pharmacological properties.[2][3] Etomidate's action is highly dependent on the subunit makeup of the receptor, a key consideration in understanding its mechanism and in the development of novel therapeutics.[2][4]
Molecular Mechanism of Action
Etomidate's primary effect is to increase the affinity of the GABAa receptor for its endogenous ligand, GABA.[1] This positive allosteric modulation means that in the presence of etomidate, a lower concentration of GABA is required to elicit a given level of receptor activation.[5] At clinically relevant concentrations, etomidate shifts the GABA dose-response curve to the left without altering the maximum current evoked by saturating concentrations of GABA.[5]
At higher, supra-therapeutic concentrations, etomidate can directly activate the GABAa receptor in the absence of GABA, a phenomenon known as GABA-mimetic activity.[5][6] Both the modulatory and direct activation effects are thought to be mediated by the same binding site.[7]
The Etomidate Binding Site
Extensive research has identified the binding site for etomidate within the transmembrane domain of the GABAa receptor, specifically at the interface between the β and α subunits (β+/α−).[7][8][9][10] Photoaffinity labeling studies using [3H]azi-etomidate have identified key amino acid residues involved in binding, including Met-236 on the α subunit (in the M1 domain) and Met-286 on the β subunit (in the M3 domain).[11] The specificity of etomidate's action is underscored by the fact that its two enantiomers exhibit a significant difference in potency, with the R-(+)-enantiomer being approximately 10-fold more potent than the S-(-)-enantiomer, which correlates with their in vivo anesthetic effects.[12]
A single amino acid residue in the β subunit has been shown to be a critical determinant of etomidate sensitivity. Receptors containing β2 or β3 subunits are highly sensitive to etomidate, while those with a β1 subunit are significantly less so.[2][3] This difference in sensitivity has been traced to a single amino acid residue: an asparagine at position 265 (N265) in β2 and β3 subunits, which is a serine in the β1 subunit.[2][3][13] Mutating this asparagine to serine in the β3 subunit dramatically reduces etomidate's modulatory and direct activating effects.[2]
Diagram of the GABAa receptor with the etomidate binding site highlighted.
Effects on Receptor Kinetics
Etomidate's modulation of the GABAa receptor leads to distinct changes in the channel's kinetics:
-
Increased Open Probability: Etomidate significantly increases the probability of the channel being in the open state in the presence of GABA.[5]
-
Prolonged Open Time: The effective open time of the channel is also increased by etomidate.[5]
-
Slower Deactivation: Etomidate prolongs the deactivation of GABAa receptors, meaning the channel closes more slowly after the removal of GABA.[14][15]
-
Increased Desensitization: In some receptor subtypes, such as α4β3δ, etomidate can increase the extent of desensitization, a state where the receptor becomes temporarily unresponsive to the agonist.[14]
These kinetic changes collectively lead to an enhanced and prolonged inhibitory postsynaptic current, contributing to etomidate's anesthetic effect.[5]
Quantitative Data on Etomidate-GABAa Receptor Interaction
The following tables summarize key quantitative data from various studies on the interaction of etomidate with different GABAa receptor subtypes.
Table 1: Potentiation of GABA-Evoked Currents by Etomidate
| GABAa Receptor Subtype | EC50 for Potentiation (μM) | Experimental System | Reference(s) |
| αxβ2γ2L (x=1,2,3,6) | 0.6 - 1.2 | Xenopus oocytes | [4] |
| αxβ1γ2L (x=1,2,3,6) | 6 - 11 | Xenopus oocytes | [4] |
| α6β3γ2L | 2.5 ± 0.3 | Xenopus oocytes | [2] |
| α1β3γ2L | 1.5 | Xenopus oocytes | [8] |
| Cultured hippocampal neurons | 4.1 (shifts GABA EC50 from 10.2 to 5.2 μM) | Rat hippocampal neurons | [5] |
Table 2: Direct Activation of GABAa Receptors by Etomidate
| GABAa Receptor Subtype | EC50 for Direct Activation (μM) | Experimental System | Reference(s) |
| α6β3γ2 | 23 ± 2.4 | Xenopus oocytes | [2] |
| α1β2γ2 | 61 | Xenopus oocytes | [11] |
| Rat sacral dorsal commissural neurons | 33 ± 3 | Rat neurons | [6] |
Experimental Protocols
The investigation of etomidate's effects on GABAa receptors predominantly relies on electrophysiological techniques, particularly patch-clamp and two-electrode voltage-clamp recordings.
Whole-Cell Patch-Clamp Recording in Cultured Neurons or Cell Lines
This technique allows for the measurement of ion flow through GABAa receptors in a single cell.
-
Cell Culture and Transfection:
-
Electrophysiological Recording:
-
A glass micropipette filled with an internal solution (mimicking the intracellular environment) is sealed onto the surface of a cell.
-
The cell membrane under the pipette is ruptured to establish a "whole-cell" configuration, allowing control of the membrane potential and measurement of transmembrane currents.
-
The external solution (extracellular fluid) contains known concentrations of ions and can be rapidly exchanged to apply GABA and etomidate.
-
-
Drug Application:
-
GABA and etomidate are applied to the cell via a rapid perfusion system.
-
To study potentiation, a low concentration of GABA (e.g., EC5-EC20) is co-applied with varying concentrations of etomidate.
-
To study direct activation, etomidate is applied in the absence of GABA.
-
-
Data Analysis:
-
The resulting currents are amplified, filtered, and digitized.
-
Concentration-response curves are generated by plotting the peak current amplitude against the drug concentration, and EC50 values are determined by fitting the data to a sigmoidal function.[16]
-
Workflow for whole-cell patch-clamp experiments.
Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes
This method is well-suited for studying recombinant receptors expressed at high levels.
-
Oocyte Preparation and Injection:
-
Electrophysiological Recording:
-
The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a high-concentration salt solution (e.g., 3M KCl).
-
One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level.
-
The current required to maintain the clamp voltage is a measure of the ion flow through the expressed channels.
-
-
Drug Application:
-
The oocyte is continuously perfused with a recording buffer.
-
Solutions containing GABA and etomidate are washed over the oocyte.[11]
-
-
Data Analysis:
-
Similar to patch-clamp, concentration-response curves are constructed to determine EC50 values and maximal efficacy.[11]
-
Signaling Pathway and Logical Relationships
The interaction of etomidate with the GABAa receptor can be visualized as an allosteric modulation of a ligand-gated ion channel.
Signaling pathway of etomidate's action on the GABAa receptor.
Conclusion and Future Directions
Etomidate hydrochloride's mechanism of action as a positive allosteric modulator of the GABAa receptor is well-established. Its high affinity for a specific binding site at the β+/α− subunit interface and its profound effects on receptor kinetics underscore the molecular basis for its anesthetic properties. The subunit-specific nature of its interaction provides a valuable framework for the rational design of novel anesthetics with improved pharmacological profiles. Future research will likely focus on further elucidating the structural basis of etomidate's interaction with different GABAa receptor subtypes and exploring the potential for developing subtype-selective modulators to fine-tune therapeutic effects and minimize side effects.
References
- 1. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. The interaction of the general anesthetic etomidate with the gamma-aminobutyric acid type A receptor is influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subunit-dependent interaction of the general anaesthetic etomidate with the gamma-aminobutyric acid type A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation, activation and blockade of GABAA receptors by etomidate in the rat sacral dorsal commissural neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Etomidate Effects on Desensitization and Deactivation of α4β3δ GABAA Receptors Inducibly Expressed in HEK293 TetR Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of etomidate actions on GABA(A) receptors in the rat spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. γ-Amino Butyric Acid Type A Receptor Mutations at β2N265 Alter Etomidate Efficacy While Preserving Basal and Agonist-dependent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Etomidate Hydrochloride: A Technical Guide to Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomidate (B1671615), chemically identified as R-(+)-ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a potent, non-barbiturate intravenous hypnotic agent.[1] Since its initial development in 1964 and introduction to clinical practice in 1972, it has been utilized for the induction of general anesthesia and sedation.[2][3] Etomidate is distinguished from other anesthetic agents by its remarkable cardiovascular stability, making it a preferred choice for patients with compromised cardiac function or in settings of hemodynamic instability, such as hemorrhagic shock.[3][4][5] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][6]
Despite its favorable hemodynamic profile, the clinical use of etomidate, particularly for continuous infusion, is significantly limited by its potent and reversible inhibition of adrenal steroid synthesis.[2][4][6] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of etomidate hydrochloride in key animal models, summarizing quantitative data, detailing experimental methodologies, and visualizing core mechanisms to support preclinical research and drug development efforts.
Pharmacodynamics: The Profile of Effects
The pharmacodynamic properties of etomidate are characterized by potent hypnosis, minimal cardiorespiratory depression, and significant endocrine effects.
Mechanism of Action: GABA-A Receptor Modulation
Etomidate exerts its hypnotic effects by enhancing the action of GABA on the GABA-A receptor.[3] It binds to a specific site on the receptor, increasing the receptor's affinity for GABA. This leads to an increased frequency and duration of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of synaptic transmission.[7] The hypnotic and immobilizing actions are primarily mediated by GABA-A receptors containing β3 subunits, while sedation is linked to receptors with β2 subunits.[2]
Hypnotic and CNS Effects
Etomidate is a potent hypnotic with a rapid onset and short duration of action following a single bolus dose.[1][5] Recovery from anesthesia is primarily due to the redistribution of the drug from the central nervous system to peripheral tissues.[7] A notable side effect is the occurrence of myoclonus or involuntary muscle movements during induction, which can be attenuated with premedication (e.g., benzodiazepines or opioids).[2][8]
Cardiovascular and Respiratory Profile
A key advantage of etomidate is its minimal impact on the cardiovascular system. At standard induction doses, it causes little to no change in heart rate, blood pressure, stroke volume, or systemic vascular resistance.[7][9] This hemodynamic stability is particularly valuable in critically ill or trauma patients.[2][3] Respiratory effects are also modest compared to other agents; while it can decrease the ventilatory drive in response to carbon dioxide, it generally preserves spontaneous ventilation.[5]
Adrenocortical Suppression
The most significant dose-limiting toxicity of etomidate is the suppression of adrenocortical function.[2] Etomidate is a potent and reversible inhibitor of 11β-hydroxylase, a critical enzyme in the adrenal cortex responsible for the conversion of 11-deoxycortisol to cortisol and corticosterone (B1669441) to aldosterone.[10][11][12] This inhibition leads to a decrease in the production of these vital corticosteroids. The suppression can last for 6-8 hours in patients after a single induction dose and is the primary reason etomidate is not recommended for continuous infusion for sedation.[2]
Pharmacodynamics Data
The following table summarizes key pharmacodynamic parameters of etomidate observed in various animal models.
| Table 1: Pharmacodynamic Parameters of Etomidate in Animal Models | |||
| Species | Parameter | Dose / Value | Notes |
| Rat (200g) | ED50 (Hypnosis) | 0.57 mg/kg (IV) | Measured by loss of righting reflex. Etomidate is ~6 times more potent than methohexital.[1] |
| Rat | LD50 | ~14.8 mg/kg (IV) | Results in a high therapeutic index (LD50/ED50) of 26.0.[1] |
| Rat | Adrenal Suppression | 4 mg/kg (IV) | Caused a significant decrease in corticosterone levels, stronger than 40 mg/kg ketamine.[10][13] |
| Rat | CNS Effect | 2 & 4 mg/kg (IV) | Induced hypolocomotion in the open field test after recovery from anesthesia.[10] |
| Dog | Adrenal Suppression | Continuous Infusion | Dose- and time-dependent reductions in cortisol and aldosterone.[14] Minimal effect at 10 µg/kg/min for 3 hours.[14] |
| Dog | Side Effects | N/A | Myoclonus, excitement, and pain on injection observed; attenuated by premedication.[8] |
| Mouse | Therapeutic Index | High | Noted for having a significantly higher therapeutic index than barbiturates.[2] |
Pharmacokinetics: Drug Disposition
The pharmacokinetic profile of etomidate is characterized by rapid distribution, extensive metabolism, and a multi-compartmental decline in plasma concentration.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Distribution : Following intravenous administration, etomidate is rapidly distributed to the highly perfused tissues of the central nervous system, accounting for its quick onset of action.[7] It is highly lipid-soluble and has a large volume of distribution.[2] In humans, it is approximately 75% bound to plasma proteins.[2][7] Awakening is a result of the drug redistributing from the CNS to less perfused tissues like muscle and fat.[2]
-
Metabolism : Etomidate is primarily and rapidly metabolized in the liver by hepatic esterases through hydrolysis.[2][4] This process breaks the ethyl ester linkage, forming an inactive carboxylic acid metabolite and ethanol.[2][5] The metabolism is generally rapid, contributing to its relatively short duration of action after a single dose.
-
Excretion : The inactive metabolites are predominantly excreted in the urine, with a smaller portion eliminated in the bile.[2][7]
Pharmacokinetics Data
The table below presents pharmacokinetic parameters for etomidate across different preclinical species.
| Table 2: Pharmacokinetic Parameters of Etomidate in Animal Models | ||||||
| Species | Dose & Route | t½ (redistribution) | t½ (elimination) | Vd (L/kg) | Clearance (ml/kg/min) | Notes |
| Cat | N/A | 22 min | N/A | 4.9 | N/A | Fits a three-compartment model.[7] |
| Mouse | 1 mg/kg (IV) | N/A | N/A | N/A | N/A | Absolute oral bioavailability determined to be 14.0%.[15] |
| Pig | N/A | N/A | N/A | N/A | N/A | Pharmacokinetics are minimally altered by hemorrhagic shock.[2] |
| Human (for comparison) | 0.3 mg/kg (IV) | ~29 min | 2-5 hours | 2.5 - 4.5 | 15-20 | Data from a three-compartment model analysis.[2][5] |
Experimental Protocols & Methodologies
Detailed and standardized protocols are crucial for obtaining reliable PK/PD data. Below are representative methodologies derived from the literature.
Pharmacodynamic Assessment: Hypnosis and Adrenal Function in Rats
-
Animal Model : Male Sprague-Dawley rats (250-300g).
-
Drug Administration : this compound (e.g., 2 or 4 mg/kg) is administered intravenously (IV) via a tail vein catheter.[13] The drug is typically formulated in a vehicle like 35% propylene (B89431) glycol.
-
Assessment of Hypnosis (Loss of Righting Reflex - LORR) : The primary endpoint for hypnotic effect is the loss of the righting reflex. An animal is placed on its back, and the inability to right itself within a set time (e.g., 30 seconds) is considered a positive response. The duration of LORR is recorded.
-
Adrenal Function Test (ACTH Stimulation) :
-
Baseline Sampling : A baseline blood sample is collected.
-
Etomidate Administration : Etomidate is administered as described above.
-
Post-Recovery Sampling : After the animal has recovered its righting reflex, a second blood sample is drawn.
-
ACTH Challenge : Adrenocorticotropic hormone (ACTH) is administered to stimulate the adrenal gland.
-
Stimulated Sampling : A final blood sample is taken after the ACTH challenge to measure the corticosterone response.
-
Analysis : Plasma corticosterone levels are measured using methods like ELISA or LC-MS to determine the degree of adrenal suppression.[10]
-
Pharmacokinetic Study in Mice
-
Animal Model : Male ICR mice (20-25g).
-
Drug Administration :
-
Sample Collection :
-
Blood samples (~30 µL) are collected from the retro-orbital plexus into heparinized tubes at multiple time points post-administration (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Analytical Method :
-
Sample Preparation : Plasma samples are prepared by protein precipitation with a solvent like methanol (B129727) containing an internal standard.[15]
-
Quantification : The concentration of etomidate in the plasma samples is determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[15]
-
-
Data Analysis : Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
References
- 1. Etomidate, a potent non-barbiturate hypnotic. Intravenous etomidate in mice, rats, guinea-pigs, rabbits and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions | Anesthesia Key [aneskey.com]
- 6. research.rug.nl [research.rug.nl]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Side effects of etomidate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etomidate-anaesthesia, with and without fentanyl, compared with urethane-anaesthesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etomidate and Ketamine: Residual Motor and Adrenal Dysfunction that Persist beyond Recovery from Loss of Righting Reflex in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of etomidate on adrenocortical function in dogs before and during hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]
- 13. Etomidate and Ketamine: Residual Motor and Adrenal Dysfunction that Persist beyond Recovery from Loss of Righting Reflex in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of continuous infusion of etomidate at various dose rates on adrenal function in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the GABAa Receptor: An In-depth Technical Guide to the Molecular Targets of Etomidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomidate (B1671615) hydrochloride is a potent intravenous anesthetic agent prized for its rapid onset of action and favorable hemodynamic profile. Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor, leading to enhanced inhibitory neurotransmission. However, a growing body of evidence reveals that etomidate's pharmacological effects extend beyond this single target. Understanding these off-target interactions is crucial for a comprehensive grasp of its clinical effects, including its well-documented side effect of adrenocortical suppression, and for the development of safer anesthetic agents. This technical guide provides an in-depth exploration of the molecular targets of etomidate hydrochloride beyond the GABAa receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows.
Adrenocortical Suppression: Inhibition of 11β-Hydroxylase
The most significant and clinically relevant non-GABAa target of etomidate is the adrenal cortical enzyme 11β-hydroxylase (CYP11B1).[1][2][3][4] This inhibition leads to a dose-dependent and reversible suppression of cortisol and aldosterone (B195564) synthesis.[2][3][4]
Mechanism of Action
Etomidate, an imidazole-containing compound, directly and potently inhibits 11β-hydroxylase, a cytochrome P450 enzyme located in the inner mitochondrial membrane of adrenal cortical cells. The basic nitrogen atom in the imidazole (B134444) ring of etomidate is thought to bind to the heme iron of the cytochrome P450 enzyme, thereby blocking its catalytic activity.[1][5] This enzymatic block prevents the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone, a precursor for aldosterone.[3]
Quantitative Data: Inhibition of 11β-Hydroxylase
| Parameter | Value | Species/System | Reference |
| IC50 (Cortisol Synthesis) | ~1 nM | Cultured adrenal cells | [6] |
| Dissociation Constant (Kd) | 21 nM - 40 nM | Rat adrenal membranes | [5] |
Signaling Pathway: Adrenal Steroidogenesis Inhibition
The following diagram illustrates the adrenal steroidogenesis pathway and the point of inhibition by etomidate.
Caption: Inhibition of 11β-hydroxylase by etomidate blocks cortisol and aldosterone synthesis.
Interactions with Ion Channels
Etomidate has been shown to modulate the function of several types of ion channels, which may contribute to both its anesthetic and side effect profiles.
Voltage-Gated Calcium Channels (VGCCs)
Etomidate exhibits inhibitory effects on L-type voltage-gated calcium channels. This action may play a role in the negative inotropic effects observed with some intravenous anesthetics.[7]
Quantitative Data: Voltage-Gated Calcium Channels
| Parameter | Effect | Concentration | Cell Type | Reference |
| Peak ICa Reduction | 16 ± 4% | 60 µM | Canine ventricular cells | [7] |
Potassium Channels
Etomidate has been demonstrated to inhibit certain types of potassium channels. Specifically, it affects the delayed rectifier potassium current (IK(DR)) in rat hippocampal pyramidal neurons and neuronal delayed rectifier potassium currents in human neuroblastoma cells.[8][9] This interaction could potentially contribute to the myoclonus sometimes observed during induction with etomidate.[8]
Quantitative Data: Potassium Channels
| Channel Subtype | IC50 | Species/System | Reference |
| Delayed Rectifier (IK(DR)) | 5.4 µM | Rat hippocampal pyramidal neurons | [9] |
| Peak K+ Current | 170 µM | Human neuroblastoma SH-SY5Y cells | [8] |
| Steady-State K+ Current | 120 µM | Human neuroblastoma SH-SY5Y cells | [8] |
Voltage-Gated Sodium Channels
Studies have indicated that etomidate can block human brain sodium channels in a concentration-dependent manner.[10] However, the concentrations required for this effect are generally higher than those achieved during clinical anesthesia, suggesting a limited role in its primary anesthetic action.[10] More recent studies have shown that etomidate can dose-dependently inhibit Na+ currents in primary somatosensory cortex pyramidal neurons.[11]
Quantitative Data: Voltage-Gated Sodium Channels
| Parameter | Value | Species/System | Reference |
| EC50 (Conductance Block) | 0.19 mM (190 µM) | Human brain sodium channels in planar lipid bilayers | [10] |
Transient Receptor Potential (TRP) Channels
Etomidate and its solvent, propylene (B89431) glycol, have been found to activate nociceptive Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1.[12] This activation is a likely contributor to the pain experienced upon injection of aqueous etomidate formulations.[12][13]
Quantitative Data: TRP Channels
| Channel | EC50 | Species/System | Reference |
| mTRPA1 | 375 µM | Mouse TRPA1 expressed in HEK293t cells | [14] |
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Etomidate and its photoactivatable analog, [3H]azietomidate, have been shown to bind to nicotinic acetylcholine receptors, acting as noncompetitive antagonists.[6] The binding affinity is higher for the desensitized state of the receptor compared to the closed channel state.[6] Photolabeling studies have identified binding sites for an etomidate analog within the ion channel and at the interface between the alpha and gamma subunits.[15]
Quantitative Data: Nicotinic Acetylcholine Receptors
| Parameter | Value | Receptor State | Species/System | Reference |
| IC50 (vs. [3H]phencyclidine binding) | 70 µM | Desensitized | Torpedo nAChR-rich membranes | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of etomidate on ion channel function.
Objective: To measure the effect of etomidate on voltage-gated ion currents in isolated neurons or transfected cells.
Methodology:
-
Cell Preparation: Acutely dissociate neurons from specific brain regions (e.g., hippocampus for potassium channel studies) or use cell lines (e.g., HEK293t) transfected with the ion channel of interest.[9][12]
-
Recording Setup: Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette onto the surface of a single cell.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps to elicit ion currents.[8]
-
Data Acquisition: Record baseline currents in the absence of etomidate.
-
Etomidate Application: Perfuse the cell with a solution containing a known concentration of etomidate.
-
Data Analysis: Measure the change in current amplitude and kinetics in the presence of etomidate to determine its inhibitory or modulatory effects and calculate parameters like IC50.[9]
Caption: Workflow for investigating etomidate's effects on ion channels using whole-cell patch-clamp.
Radioligand Binding Assay
This method is used to determine the binding affinity of etomidate to its molecular targets.
Objective: To quantify the binding of etomidate to a specific receptor or enzyme.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target of interest (e.g., adrenal glands for 11β-hydroxylase) and isolate the membrane fraction by centrifugation.[16]
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a radiolabeled ligand that specifically binds to the target (e.g., [3H]etomidate or a radiolabeled competitor).
-
Competition Binding: To determine the binding affinity of etomidate, perform a competition assay by adding increasing concentrations of unlabeled etomidate to the incubation mixture.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters to remove unbound radioligand.[16]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the displacement of the radioligand by etomidate to calculate its IC50 and subsequently its binding affinity (Ki).
Caption: Workflow for determining etomidate's binding affinity using a radioligand binding assay.
Conclusion
While the GABAa receptor remains the principal target for the anesthetic effects of etomidate, a comprehensive understanding of its pharmacology necessitates a detailed examination of its interactions with other molecular targets. The potent inhibition of 11β-hydroxylase is a critical off-target effect with significant clinical implications. Furthermore, etomidate's modulation of various ion channels and its binding to nicotinic acetylcholine receptors contribute to its overall physiological effects and side effect profile. The data and methodologies presented in this guide offer a technical foundation for researchers and drug development professionals to further investigate these non-GABAa receptor targets, with the ultimate goal of designing safer and more specific anesthetic agents.
References
- 1. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 3. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]
- 4. Etomidate suppresses adrenocortical function by inhibition of 11 beta-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sedative-Hypnotic Binding to 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of binding sites in the nicotinic acetylcholine receptor for [3H]azietomidate, a photoactivatable general anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of etomidate, propofol, and midazolam on calcium and potassium channel currents in canine myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Etomidate inhibits neuronal potassium channels in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of etomidate on voltage-dependent potassium currents in rat isolated hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blocking effects of the anaesthetic etomidate on human brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the effect of etomidate on voltage-gated sodium channels and action potentials in rat primary sensory cortex pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etomidate and propylene glycol activate nociceptive TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Identification of binding sites in the nicotinic acetylcholine receptor for TDBzl-etomidate, a photoreactive positive allosteric effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
etomidate hydrochloride effects on neuronal excitability and inhibition
An In-Depth Technical Guide to the Effects of Etomidate (B1671615) Hydrochloride on Neuronal Excitability and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomidate hydrochloride is a potent, short-acting intravenous anesthetic agent prized for its hemodynamic stability.[1] Its profound effects on the central nervous system, namely the induction of hypnosis and amnesia, stem almost exclusively from its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of inhibitory neurotransmission in the brain.[2] This technical guide provides a detailed examination of the molecular mechanisms through which etomidate modulates GABA-A receptor function, leading to a powerful enhancement of neuronal inhibition and a concomitant reduction in neuronal excitability. It synthesizes quantitative data from key electrophysiological studies, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Molecular Mechanism: Potentiation of GABA-A Receptors
The primary molecular target for etomidate is the GABA-A receptor, a ligand-gated ion channel that conducts chloride ions (Cl⁻) across the neuronal membrane.[2][3] The influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.[1]
Etomidate functions as a positive allosteric modulator of the GABA-A receptor.[4] It does not bind to the same site as the endogenous ligand GABA but to a distinct site located within the transmembrane domain, at the interface between the β and α subunits (specifically, the β+ – α− interface).[3][5][6] Photoaffinity labeling studies have identified key residues within this binding pocket, including α1Met-236 in the M1 transmembrane helix and β3Met-286 in the M3 transmembrane helix.[3]
Binding of etomidate to this site induces a conformational change in the receptor that significantly increases its affinity for GABA.[1] This potentiation means that in the presence of etomidate, lower concentrations of GABA are required to activate the receptor.[7] The result is an enhanced and prolonged Cl⁻ influx, leading to greater hyperpolarization and a marked reduction in neuronal activity.[1]
At supra-clinical concentrations, etomidate can also directly activate the GABA-A receptor channel in the absence of GABA, an effect termed direct activation or GABA-mimetic activity.[2][8]
Caption: Etomidate binds to a site at the β+/α- subunit interface on the GABA-A receptor.
Quantitative Effects on GABA-A Receptor Function
Electrophysiological studies, primarily using two-electrode voltage clamp on Xenopus oocytes and patch-clamp on cultured neurons, have quantified the effects of etomidate on GABA-A receptor kinetics and sensitivity.
Table 1: Quantitative Analysis of Etomidate's Effect on GABA-A Receptor Function
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| GABA Potentiation | |||
| GABA EC₅₀ Shift | Control | 10.2 µM | [8] |
| + 4.1 µM Etomidate | 5.2 µM | [8] | |
| GABA EC₅₀ Fold Shift | + 3.2 µM Etomidate on α1β2γ2 receptors | 19-fold reduction | [7] |
| Direct Activation | |||
| Etomidate EC₅₀ | α1β2γ2 receptors | 61 µM | [7] |
| Etomidate EC₅₀ | α1(L264T)β3γ2 receptors (mutant) | 1.83 µM | [9] |
| Channel Kinetics | |||
| Channel Open Probability | + 8.2 µM Etomidate | 13-fold increase | [8] |
| Effective Channel Open Time | + 8.2 µM Etomidate | 2-fold increase |[8] |
Impact on Neuronal Inhibition
By enhancing the function of GABA-A receptors, etomidate profoundly increases both phasic (synaptic) and tonic (extrasynaptic) inhibition.
Enhancement of Phasic (Synaptic) Inhibition
Phasic inhibition is mediated by the transient activation of synaptic GABA-A receptors following the release of GABA from a presynaptic terminal. Etomidate significantly amplifies these events. It increases the amplitude and, most notably, prolongs the duration of miniature inhibitory postsynaptic currents (mIPSCs) and spontaneous IPSCs (sIPSCs).[8][10][11] This prolongation of the IPSC decay time means that the inhibitory effect of a single synaptic event lasts longer, effectively reducing the window for neuronal firing.[2][12] The combined effect on amplitude and duration results in a substantial increase in the total charge transfer during an inhibitory event.[8]
Potentiation of Tonic (Extrasynaptic) Inhibition
Tonic inhibition is a persistent inhibitory current generated by the continuous activation of high-affinity extrasynaptic GABA-A receptors by ambient, low concentrations of GABA in the extracellular space.[2] Etomidate is a powerful enhancer of this tonic current.[2][13] This effect causes a sustained hyperpolarization and a decrease in the input resistance of the neuron, making it less responsive to excitatory inputs.[14] This enhancement of tonic inhibition is considered a key mechanism for etomidate's sedative and hypnotic effects.[2][15]
References
- 1. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 2. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Etomidate on GABAergic and Glutamatergic Transmission in Rat Thalamocortical Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facilitatory action of etomidate and pentobarbital on recurrent inhibition in rat hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Etomidate blocks LTP and impairs learning but does not enhance tonic inhibition in mice carrying the N265M point mutation in the beta3 subunit of the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Etomidate reduces initiation of backpropagating dendritic action potentials: implications for sensory processing and synaptic plasticity during anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The general anaesthetic etomidate inhibits the excitability of mouse thalamocortical relay neurons by modulating multiple modes of GABAA receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Etomidate Hydrochloride: A Technical Guide
An In-depth Exploration of the Synthesis, Pharmacology, and Clinical Journey of a Unique Anesthetic Agent
Introduction
Etomidate (B1671615) (marketed as Amidate) is a short-acting intravenous anesthetic agent utilized for the induction of general anesthesia and for sedation during brief medical procedures.[1] Its development in the 1960s marked a significant advancement in anesthesiology, offering a unique profile of potent hypnosis with minimal cardiovascular and respiratory depression.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of etomidate hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Development
The journey of etomidate began at Janssen Pharmaceutica in 1964.[1][4] Initially, scientists were synthesizing a series of aryl alkyl imidazole-5-carboxylate esters as potential antifungal agents, designed to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.[5][6] During routine animal testing of these novel imidazole (B134444) compounds, a potent hypnotic effect was serendipitously observed.[2][3]
Among these compounds, etomidate (R-1-(1-ethylphenyl)imidazole-5-ethyl ester) stood out.[5][7] Preclinical studies in rats revealed a significantly wider safety margin compared to the barbiturates used at the time.[2][7] This favorable therapeutic index spurred its development as an anesthetic agent.[6] Etomidate was introduced into clinical practice in Europe in 1972 and later in the United States in 1983.[1]
However, about a decade after its clinical introduction, a significant adverse effect emerged. In 1983, studies revealed that etomidate causes adrenocortical suppression by inhibiting the enzyme 11β-hydroxylase, which is crucial for cortisol and aldosterone (B195564) synthesis.[3][6] This discovery led to a decline in its use for continuous infusion for sedation in critically ill patients, as prolonged use was associated with increased mortality.[1][6] Consequently, its application became primarily restricted to the induction of anesthesia where a single bolus dose is administered.[7]
Chemical Synthesis
Etomidate is a carboxylated imidazole derivative and is structurally distinct from other anesthetic agents.[8] The synthesis of etomidate has been approached through various routes since its initial development. A common synthetic pathway involves the reaction of (R)-1-phenylethanol with ethyl imidazole-4-carboxylate.
Below is a generalized workflow for a potential synthesis route for (R)-etomidate.
Pharmacological Profile and Mechanism of Action
Etomidate's primary anesthetic effects are mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[8][9]
Mechanism of Action at the GABA-A Receptor
Etomidate acts as a positive allosteric modulator of the GABA-A receptor.[2][9][10] It binds to a specific site on the receptor, which is distinct from the GABA binding site, and enhances the receptor's affinity for GABA.[9] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.[9] This widespread neuronal inhibition manifests as sedation and hypnosis.[9] At higher concentrations, etomidate can directly activate the GABA-A receptor in the absence of GABA.[1][11]
The binding site for etomidate is located in the transmembrane domain of the GABA-A receptor, at the interface between the alpha and beta subunits.[1][12] It shows selectivity for receptors containing β2 and β3 subunits.[1]
Structure-Activity Relationship (SAR)
The anesthetic properties of etomidate are highly stereospecific. The molecule has a chiral carbon, and it exists as two enantiomers.[8] The (R)-(+) isomer is the hypnotically active form, being 10 to 20 times more potent than the (S)-(-) enantiomer.[1][7] This stereoselectivity strongly implicates a specific binding interaction with the GABA-A receptor.[13] The imidazole ring and the ester moiety are also critical for its activity.[14]
Quantitative Pharmacological Data
The pharmacological characteristics of etomidate have been quantified in numerous preclinical and clinical studies.
| Parameter | Value | Species | Notes |
| Hypnotic Potency (ED50) | ~1.5 mg/kg | Rat | Dose at which 50% of animals lose the righting reflex.[7] |
| Lethal Dose (LD50) | ~39 mg/kg | Rat | Dose resulting in 50% mortality.[7] |
| Therapeutic Index (LD50/ED50) | ~26 | Rat | Significantly higher than other intravenous anesthetics like barbiturates.[7] |
| Protein Binding | ~76% | Human | [1] |
| Elimination Half-life | 75 minutes | Human | [1] |
| Adrenocortical Suppression (IC50) | 2.09 ± 0.27 nM | H259 cells | Concentration for 50% inhibition of 11-β-hydroxylase.[15] |
Key Experimental Protocols
Assessment of Hypnotic Potency (Loss of Righting Reflex in Rats)
This protocol is a standard method for determining the hypnotic potency of anesthetic agents in small animals.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats are used and allowed to acclimatize to the laboratory environment.[14]
-
Drug Administration: Etomidate is dissolved in a suitable vehicle (e.g., propylene (B89431) glycol) and administered as an intravenous bolus injection, typically via a tail vein.[6] Different groups of animals receive different doses.
-
Assessment: Immediately following injection, the animal is placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 60 seconds) is defined as the loss of righting reflex (LORR), indicating the onset of hypnosis.[6]
-
Data Analysis: The dose at which 50% of the animals in a group exhibit LORR (the ED50) is calculated using statistical methods such as probit analysis.[15]
Measurement of Adrenocortical Suppression
This protocol assesses the inhibitory effect of etomidate on steroidogenesis.
Methodology:
-
Animal Model: Rats are pre-treated with dexamethasone (B1670325) to suppress endogenous ACTH production.[14]
-
Drug Administration: A single dose of etomidate is administered intravenously.[6]
-
Stimulation: After a set period, adrenocorticotropic hormone (ACTH) is administered to stimulate the adrenal glands.[14]
-
Sample Collection: Blood samples are collected at baseline and after ACTH stimulation.[6]
-
Analysis: Serum corticosterone (B1669441) levels are measured using techniques such as ELISA or radioimmunoassay.[6] The degree of suppression is determined by comparing the corticosterone response in etomidate-treated animals to that of control animals.
Clinical Profile and Future Directions
Clinical Applications
Etomidate's primary clinical advantage is its remarkable hemodynamic stability.[2][8] It causes minimal depression of the cardiovascular system, with little to no change in heart rate, blood pressure, or cardiac output upon induction.[8] This makes it an ideal induction agent for patients with compromised cardiovascular function, such as those in shock, with trauma, or with significant heart disease.[2][8] It also decreases cerebral blood flow and intracranial pressure while maintaining cerebral perfusion pressure, which is beneficial in neurosurgical patients.[8]
Adverse Effects
The most significant and limiting side effect of etomidate is the dose-dependent and reversible inhibition of adrenal steroid synthesis, which can last for 6-8 hours after a single induction dose.[7] Other common side effects include pain on injection (due to the propylene glycol vehicle), skeletal muscle movements (myoclonus), and a higher incidence of postoperative nausea and vomiting compared to other agents.[1][8]
Development of Etomidate Analogs
The desirable anesthetic properties of etomidate, coupled with its significant limitation of adrenal suppression, have driven research into developing safer analogs. The goal is to create molecules that retain the favorable hemodynamic profile and potent hypnotic activity while eliminating the inhibitory effect on 11β-hydroxylase.[6][16] Strategies include designing rapidly metabolized "soft" analogs or modifying the structure to reduce affinity for the enzyme.[6][16] Several promising compounds, such as ABP-700 (cyclopropyl-methoxycarbonyl metomidate) and ET-26, are under investigation, aiming to provide the benefits of etomidate without its principal drawback.[3][17]
Conclusion
This compound holds a unique place in the history of anesthesia. Born from antifungal research, its discovery provided anesthesiologists with a potent hypnotic agent offering unparalleled hemodynamic stability. While its utility has been tempered by the significant issue of adrenocortical suppression, a deep understanding of its pharmacology and structure-activity relationships has not only refined its clinical use but also paved the way for the rational design of next-generation anesthetics. The ongoing development of etomidate analogs underscores the enduring value of its core molecular scaffold and the continuing quest for the ideal anesthetic agent.
References
- 1. Etomidate - Wikipedia [en.wikipedia.org]
- 2. anesthesiologydfw.com [anesthesiologydfw.com]
- 3. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metrohealthanesthesia.com [metrohealthanesthesia.com]
- 5. scispace.com [scispace.com]
- 6. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pharmacology of Etomidate and Etomidate Derivatives | Semantic Scholar [semanticscholar.org]
- 14. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent progress in the development of etomidate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The novel etomidate analog: A potential induction agent - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Etomidate Hydrochloride: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of etomidate (B1671615) hydrochloride, a potent intravenous anesthetic agent. While valued for its rapid onset of action and hemodynamic stability, etomidate's clinical use is significantly limited by its dose-dependent suppression of adrenocortical function. This guide delves into the molecular modifications of etomidate aimed at mitigating this adverse effect while preserving its desirable anesthetic properties. It provides a comprehensive overview of key structural modifications, their impact on pharmacological activity, detailed experimental protocols for preclinical evaluation, and a summary of quantitative data to inform future drug design and development.
Core Molecular Structure and Anesthetic Activity
Etomidate, chemically (R)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, possesses a unique structure that is intrinsically linked to its function as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA_A) receptor.[1] The key structural features essential for its anesthetic activity include the R(+) configuration at the chiral center and a single methylene (B1212753) group separating the imidazole (B134444) and phenyl rings.[2] The S(-) enantiomer of etomidate exhibits a hypnotic effect that is 20 times weaker than the R(+) isomer.[1]
The Structural Basis of Adrenocortical Suppression
The primary drawback of etomidate is its potent inhibition of adrenal steroidogenesis, which can lead to decreased cortisol levels and potential complications, especially in critically ill patients.[3] This side effect is attributed to the high-affinity binding of the basic nitrogen atom in the imidazole ring of etomidate to the heme iron within the active site of 11β-hydroxylase, a critical cytochrome P450 enzyme in the cortisol synthesis pathway.[4][5] This interaction effectively blocks the conversion of 11-deoxycortisol to cortisol.[3]
Strategies for Mitigating Adrenocortical Suppression
Research efforts to develop safer etomidate analogs have focused on two primary strategies:
-
Modification of the Imidazole Ring: To reduce the affinity for 11β-hydroxylase, analogs have been synthesized where the imidazole nitrogen is replaced. A notable example is carboetomidate , a pyrrole-based analog, which demonstrates a significantly lower potency for inhibiting cortisol synthesis both in vitro and in vivo.[2][6]
-
Introduction of Rapid Metabolism: This "soft drug" approach involves designing analogs that are rapidly hydrolyzed by plasma and tissue esterases into inactive metabolites with negligible adrenocortical-suppressing activity.[7] Methoxycarbonyl-etomidate (MOC-etomidate) is a prime example, featuring a metabolically labile ester moiety that leads to a much shorter duration of adrenocortical suppression compared to etomidate.[8][9] Further optimization of this strategy has led to the development of analogs like cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM) .[4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for etomidate and several of its key analogs, comparing their hypnotic potency, adrenocortical suppression, and GABA_A receptor modulation.
| Compound | Hypnotic Potency (ED₅₀ in rats, mg/kg) | Adrenocortical Suppression (ID₅₀ in rats, mg/kg) | GABA_A Receptor Modulation (EC₅₀, μM) | Reference(s) |
| (R)-Etomidate | 0.47 | 0.46 | 1.83 (direct activation) | [10][11] |
| (S)-Etomidate | 5.2 | 10.7 | - | [10] |
| Cyclopropyl Etomidate | 5.2 | - | - | [10] |
| Dihydrogen Etomidate | 5.2 | - | - | [10] |
| Carboetomidate | ~1.5 | > 20 | 13.8 (direct activation) | [6][11] |
| MOC-Etomidate | ~1.5 | - | - | [8] |
| ET-26HCl | ~1.5 | Significantly higher than etomidate | - | [12] |
Note: Direct comparisons of EC₅₀ values for GABA_A receptor modulation can be complex due to varying experimental conditions (e.g., specific receptor subunits expressed, use of mutations to enhance sensitivity). The data presented here is for direct activation of the α₁(L264T)β₃γ₂ receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the structure-activity relationship studies of etomidate and its analogs.
Synthesis of Etomidate Analogs
5.1.1. Synthesis of Methoxycarbonyl-etomidate (MOC-etomidate) [8]
-
Hydrolysis of (R)-Etomidate: A solution of (R)-ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate ((R)-etomidate) in methanol (B129727) and 10% aqueous NaOH is refluxed for 30 minutes. After cooling, the solution is neutralized with 12 M HCl. The mixture is dried by rotary evaporation, and the resulting residue is suspended in a methanol-dichloromethane mixture (1:4 v/v) to remove sodium chloride by filtration, yielding (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
-
Esterification: To a mixture of the carboxylic acid from step 1 and methyl-3-hydroxypropanoate in anhydrous dichloromethane, dicyclohexylcarbodiimide (B1669883) and p-dimethylaminopyridine are added. The solution is stirred at room temperature for 48 hours. The precipitate is removed by filtration, and the clear solution is purified by silica (B1680970) gel column chromatography to yield MOC-etomidate.
5.1.2. Synthesis of Carboetomidate [6]
-
Mitsunobu Alkylation: A solution of (S)-1-phenylethanol in dry tetrahydrofuran (B95107) (THF) is added dropwise to a stirred solution of ethyl 1H-pyrrole-2-carboxylate and triphenylphosphine (B44618) in dry THF under an argon atmosphere at room temperature. This reaction utilizes a Mitsunobu alkylation procedure to yield (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate (carboetomidate).
In Vivo Assessment of Hypnotic Potency
Loss of Righting Reflex (LORR) Assay in Rats [10][13][14]
-
Animal Preparation: Adult male Sprague-Dawley rats are used for the assay.
-
Drug Administration: The test compound (etomidate or analog) is administered intravenously as a bolus injection.
-
Assessment of LORR: Immediately following injection, the rat is placed in a supine position. The loss of the righting reflex is defined as the inability of the animal to right itself onto all four paws within a specified time (e.g., 30 seconds).
-
Dose-Response Curve: A range of doses is administered to different groups of rats to determine the dose at which 50% of the animals lose their righting reflex (ED₅₀).
In Vivo Assessment of Adrenocortical Suppression
Adrenocorticotropic Hormone (ACTH) Stimulation Test in Rats [10][15]
-
Dexamethasone (B1670325) Suppression: Each rat is given dexamethasone (0.2 mg/kg IV) to suppress endogenous corticosterone (B1669441) production.
-
Drug Administration: Two hours after the initial dexamethasone dose, a second dose of dexamethasone is administered along with the test compound (etomidate or analog) via rapid intravenous injection.
-
ACTH Stimulation: Immediately after the test compound administration, ACTH₁₋₂₄ (25 μg/kg) is injected intravenously.
-
Blood Sampling and Analysis: Fifteen minutes after ACTH administration, a blood sample is collected to measure the serum corticosterone concentration using an appropriate assay (e.g., ELISA).
-
Dose-Response and ID₅₀ Determination: A dose-response curve is generated by administering various doses of the test compound to determine the dose that causes a 50% reduction in the ACTH-stimulated corticosterone response (ID₅₀).
In Vitro Assessment of GABA_A Receptor Modulation
Two-Electrode Voltage Clamp in Xenopus Oocytes [10][16][17]
-
Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA_A receptor subunits (e.g., α₁, β₂, γ₂). To enhance sensitivity to anesthetics, a mutation such as α₁(L264T) may be introduced.
-
Incubation: Injected oocytes are incubated for at least 18 hours at 18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard buffer solution.
-
Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (e.g., -50 mV).
-
The test compound (etomidate or analog) is applied to the oocyte, and the resulting current is measured. For assessing direct activation, the compound is applied alone. For assessing potentiation of the GABA response, the compound is co-applied with a sub-maximal concentration of GABA.
-
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ of the test compound for direct activation or potentiation of the GABA_A receptor.
In Vitro Metabolic Stability Assay
Metabolism in Rat Liver Microsomes [18][19]
-
Incubation Mixture Preparation: A reaction mixture is prepared containing rat liver microsomes, a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and a buffer solution.
-
Initiation of Reaction: The test compound (etomidate analog) is added to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining in each sample is quantified using a suitable analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate metabolic stability parameters, such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Etomidate's dual mechanism of action leading to anesthesia and adrenocortical suppression.
Caption: A typical workflow for the preclinical evaluation of novel etomidate analogs.
Caption: Logical flow from etomidate's limitations to the development of safer analogs.
Conclusion
The structure-activity relationship of etomidate hydrochloride is a well-defined area of medicinal chemistry that has paved the way for the rational design of safer anesthetic agents. By understanding the specific molecular determinants of both hypnotic efficacy and adrenocortical suppression, researchers have successfully developed novel analogs with significantly improved safety profiles. The strategies of modifying the imidazole ring and introducing rapid metabolic pathways have proven effective in mitigating the primary adverse effect of etomidate. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for the continued development of next-generation intravenous anesthetics with the favorable hemodynamic properties of etomidate but without its endocrine side effects.
References
- 1. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carboetomidate: a pyrrole analog of etomidate designed not to suppress adrenocortical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]
- 4. Sedative-Hypnotic Binding to 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboetomidate: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions | Anesthesia Key [aneskey.com]
- 8. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Etomidate Analogue With Less Adrenocortical Suppression, Stable Hemodynamics, and Improved Behavioral Recovery in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 14. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adrenocortical suppression and recovery after continuous hypnotic infusion: etomidate versus its soft analogue cyclopropyl-methoxycarbonyl metomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC-based activity profiling approach for the discovery of GABAA receptor ligands using an automated two microelectrode voltage clamp assay on Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Long-Term Neurological Effects of Etomidate Hydrochloride Exposure in Research Models: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Etomidate (B1671615) is a potent, short-acting intravenous anesthetic agent prized in clinical settings for its hemodynamic stability.[1][2] Its primary mechanism involves the positive modulation of γ-aminobutyric acid type A (GABA-A) receptors, enhancing inhibitory neurotransmission.[1][3][4][5] However, a growing body of preclinical evidence raises significant concerns regarding the potential for long-term adverse neurological effects following etomidate exposure. These effects appear to be highly dependent on the age at exposure, with the developing brain showing particular vulnerability. This technical guide synthesizes key findings from research models, detailing the molecular pathways, cognitive outcomes, and cellular consequences of etomidate-induced neurotoxicity. We present quantitative data in a structured format, outline common experimental protocols, and provide visual diagrams of the core signaling pathways implicated.
Core Neurological Effects and Mechanisms
The long-term neurological consequences of etomidate exposure are primarily linked to its potentiation of GABAergic inhibition, which can disrupt the delicate balance of neuronal activity required for synaptic plasticity and development.
1.1. Primary Mechanism: GABA-A Receptor Modulation Etomidate allosterically modulates GABA-A receptors, increasing the affinity of GABA for its binding site.[4][6] This action potentiates the receptor-gated chloride currents, leading to hyperpolarization of the neuron and subsequent inhibition of action potential firing.[3][7] This enhanced inhibition is the basis of its anesthetic effect but also the trigger for downstream neurological changes, as chronic or developmentally-timed potentiation of GABAergic systems can interfere with synaptic scaling and plasticity.[5][8]
1.2. Disruption of Synaptic Plasticity A critical long-term effect of etomidate is the impairment of synaptic plasticity, the cellular correlate of learning and memory. Multiple studies have demonstrated that etomidate:
-
Inhibits Long-Term Potentiation (LTP): In hippocampal slices, etomidate application inhibits the induction of LTP in a dose-dependent manner.[1][2][8][9] This blockade of synaptic strengthening is a key mechanism behind its amnestic and cognitive-impairing effects.
-
Enhances Long-Term Depression (LTD): Etomidate has also been shown to facilitate LTD, a process that weakens synaptic connections.[10] The combined effect of LTP inhibition and LTD enhancement creates a synaptic environment that is not conducive to memory formation and consolidation.
1.3. Age-Dependent Cognitive Impairment The most striking finding in research models is the differential impact of etomidate based on age.
-
Developing Brain: Juvenile rats exposed to etomidate exhibit significant and lasting deficits in spatial learning and memory, as measured by the Morris Water Maze (MWM) test.[1][2] This vulnerability aligns with critical periods of synaptogenesis, where GABAergic signaling plays a crucial neurodevelopmental role.[11]
-
Adult Brain: In contrast, the same etomidate exposure protocols in adult and elderly rats do not produce significant long-term cognitive deficits.[1][2] However, studies in aged rats do show memory impairment, suggesting that the aging brain may possess a different susceptibility profile.[9][12]
1.4. The Controversy of Neuroapoptosis Whether etomidate causes widespread neuronal death remains a point of contention.
-
Evidence for Apoptosis: Some studies report that etomidate induces neuroapoptosis, particularly in the hippocampus of developing rats, evidenced by an increase in TUNEL-positive cells and dark neuron induction.[13] Long-term, high-dose administration in mice also led to an increase in apoptotic cells in the brain.[14] In vitro models using neuroblastoma cells show etomidate can trigger apoptosis through mitochondrial pathways.[15][16]
-
Evidence Against Apoptosis: Conversely, several well-controlled studies found that etomidate did not cause significant neuronal cell death or alter the number of neurons in the hippocampal CA1 region in either juvenile or adult rats, even when cognitive deficits were observed.[1][2][9] This suggests that cognitive impairments can occur independently of widespread cell death, pointing towards more subtle synaptic or molecular alterations.
Key Signaling Pathways Implicated
Downstream of GABA-A receptor modulation, etomidate affects several critical intracellular signaling pathways linked to neuronal survival, growth, and function.
2.1. MAPK/ERK Pathway Inhibition (Developing Brain) In juvenile rats, etomidate-induced spatial memory deficits are strongly linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Studies show a significant reduction in the phosphorylation of ERK (p-ERK) in the hippocampus of etomidate-treated juvenile rats, but not in adults.[1][2] The MAPK/ERK pathway is vital for synaptic plasticity and memory consolidation.
2.2. Immediate Early Gene (IEG) Suppression (Aged Brain) In aged rats, etomidate-induced memory deficits are associated with the downregulation of Immediate Early Genes (IEGs), such as Arc, c-fos, and Egr1.[9][10][12] These genes are rapidly transcribed in response to neuronal activity and are essential for the late phase of LTP and the consolidation of long-term memories. By suppressing their expression, etomidate disrupts the molecular machinery required to stabilize memory traces.
2.3. Mitochondrial (Intrinsic) Apoptotic Pathway In studies where apoptosis was observed, particularly in vitro, the mechanism involves the intrinsic mitochondrial pathway.[15] Etomidate exposure can lead to an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-xL) proteins. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a caspase cascade (caspase-9 and caspase-3), culminating in PARP cleavage and cell death.
Quantitative Data Summary
The following tables summarize key quantitative findings from representative studies on etomidate's long-term neurological effects.
Table 1: Effects of Etomidate Exposure on the Developing Brain
| Research Model | Exposure Protocol | Neurological Outcome Measured | Key Quantitative Finding | Citation |
|---|---|---|---|---|
| Juvenile Rats (Sprague-Dawley) | 20 mg/kg IP | MWM: Escape Latency | Significantly extended vs. control group (P<0.05). | [1][2] |
| Juvenile Rats (Sprague-Dawley) | 20 mg/kg IP | MWM: Platform Crossings | Significantly reduced vs. control group (P<0.05). | [1][2] |
| Juvenile Rats (Sprague-Dawley) | 20 mg/kg IP | Hippocampal p-ERK Expression | Remarkably lower than control group (P<0.05). | [1][2] |
| Juvenile Rats (Sprague-Dawley) | 20 mg/kg IP | Hippocampal Apoptosis (TUNEL) | No significant difference in apoptosis index vs. control. | [1][2] |
| Mice (C57BL/6) | 3 mg/kg IP for 14 days | Brain Apoptosis (TUNEL) | High-dose ETO increased apoptotic cells. |[14] |
Table 2: Effects of Etomidate Exposure on the Adult & Aged Brain
| Research Model | Exposure Protocol | Neurological Outcome Measured | Key Quantitative Finding | Citation |
|---|---|---|---|---|
| Adult & Elderly Rats (Sprague-Dawley) | 20 mg/kg IP | MWM Performance | No significant effect on escape latency or platform crossings. | [1][2] |
| Adult & Elderly Rats (Sprague-Dawley) | 20 mg/kg IP | Hippocampal p-ERK Expression | No significant effect vs. control group. | [1][2] |
| Aged Rats (Sprague-Dawley) | Single injection | MWM: Escape Latency (Day 6) | Increased to 25.66 ± 4.16 s vs. 9.47 ± 2.35 s in vehicle (P=0.0036). | [9][12] |
| Aged Rats (Sprague-Dawley) | Single injection | MWM: Platform Crossings | Decreased to 2.06 ± 0.80 vs. 4.40 ± 1.18 in vehicle (P=0.0072). | [9][12] |
| Aged Rats (Sprague-Dawley) | Single injection | Hippocampal IEG Expression | Arc: ↓14%, c-fos: ↓28%, Egr1: ↓42% vs. vehicle (P<0.01). | [9][12] |
| Aged Rats (Sprague-Dawley) | Single injection | Hippocampal Neuron Count (Nissl) | No significant difference in CA1, CA3, or DG regions. | [9] |
| Adult Rats (Wistar) | 20 mg/kg IP (four times) | Hippocampal Apoptosis (TUNEL) | Number of TUNEL positive cells significantly higher vs. control (p<0.05). |[13] |
Experimental Protocols and Workflows
Reproducible research requires detailed and standardized protocols. Below are representative methodologies synthesized from the literature.
4.1. General Experimental Workflow A typical study investigating the long-term effects of etomidate follows a structured workflow from animal preparation to multi-level analysis.
4.2. Protocol: Assessment of Cognitive Deficits in Rats
-
Animal Model: Male Sprague-Dawley rats, categorized by age (e.g., juvenile: postnatal day 21; adult: 3 months; aged: 20 months).
-
Housing & Acclimation: Animals are housed under a 12h light/dark cycle with ad libitum access to food and water. An acclimation period of at least 3-7 days is required before any intervention.[17]
-
Etomidate Administration: Etomidate is dissolved in a vehicle (e.g., 35% propylene (B89431) glycol, 20% ethanol (B145695) in saline). A single dose (e.g., 20 mg/kg) is administered via intraperitoneal (IP) injection.[13] Control groups receive an equivalent volume of the vehicle.
-
Recovery: Animals are monitored until they recover the righting reflex and are returned to their home cages. A washout period of 7-14 days allows for the acute effects to subside before behavioral testing.
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool (e.g., 150 cm diameter) filled with opaque water, containing a hidden platform.
-
Acquisition Phase: For 5-6 consecutive days, rats undergo 4 trials per day to find the hidden platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed. The rat is allowed to swim for 60 seconds. The number of times the rat crosses the former platform location and the time spent in the target quadrant are recorded to assess spatial memory.[1][12]
-
4.3. Protocol: Molecular and Histological Analysis
-
Tissue Harvesting: Following behavioral testing, animals are euthanized via an approved method (e.g., overdose of pentobarbital (B6593769) sodium). The brain is rapidly excised. The hippocampus is dissected on ice.
-
Western Blotting (for p-ERK, IEGs):
-
Hippocampal tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated overnight with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Arc, anti-c-fos, anti-β-actin).
-
After incubation with a secondary antibody, bands are visualized using chemiluminescence and quantified via densitometry.[2]
-
-
Histology (for Apoptosis and Neuron Count):
-
Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned (e.g., 30 µm slices) using a cryostat.
-
TUNEL Staining: To detect apoptotic cells, sections are processed using a commercial TUNEL assay kit according to the manufacturer's instructions. TUNEL-positive cells are counted under a microscope.[2][13]
-
Nissl or H&E Staining: To assess neuronal morphology and count, sections are stained with cresyl violet (Nissl) or Hematoxylin and Eosin (H&E). The number of healthy-appearing neurons in specific regions (e.g., CA1, CA3) is quantified using stereological methods.[1][9]
-
Conclusion and Future Directions
The evidence from research models indicates that etomidate is not neurologically inert and can produce significant, long-lasting adverse effects. The primary risks are concentrated in the developing brain, where etomidate exposure can impair cognitive function by disrupting synaptic plasticity via inhibition of the MAPK/ERK pathway.[1][2] In the aged brain, etomidate can also impair memory, likely through the suppression of immediate early genes essential for memory consolidation.[9][12]
While the role of widespread neuroapoptosis remains debated, the data clearly show that cognitive deficits can arise from molecular and synaptic disruptions even in the absence of significant neuronal loss.[1][9]
Future research should focus on:
-
Resolving the Apoptosis Controversy: Utilizing multiple, highly sensitive methods to clarify the conditions (dose, duration, age) under which etomidate induces neuronal death.
-
Investigating the Gut-Brain Axis: Recent studies suggest long-term etomidate use can disrupt intestinal homeostasis, which may in turn affect the central nervous system, a novel area for exploration.[14][18]
-
Developing Safer Analogs: Research into etomidate analogs that retain hypnotic potency but have a shorter duration of action or reduced impact on critical signaling pathways could lead to safer anesthetic options.[19]
-
Long-Term Human Studies: While challenging, prospective observational studies in pediatric populations are needed to determine the clinical relevance of these preclinical findings.
References
- 1. e-century.us [e-century.us]
- 2. Etomidate affects spatial learning and memory and neuronal apoptosis of rats via MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA Receptors, Anesthetics and Anticonvulsants in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etomidate reduces initiation of backpropagating dendritic action potentials: implications for sensory processing and synaptic plasticity during anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etomidate blocks LTP and impairs learning but does not enhance tonic inhibition in mice carrying the N265M point mutation in the beta3 subunit of the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Underlying Mechanisms of Memory Deficits Induced by Etomidate Anesthesia in Aged Rat Model: Critical Role of Immediate Early Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. smarttots.org [smarttots.org]
- 12. Underlying Mechanisms of Memory Deficits Induced by Etomidate Anesthesia in Aged Rat Model: Critical Role of Immediate Early Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histopathological study on neuroapoptotic alterations induced by etomidate in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term use of etomidate disrupts the intestinal homeostasis and nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anesthetic agent etiomidate induces apoptosis in N2a brain tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anesthetic agent etiomidate induces apoptosis in N2a brain tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. Long-term use of etomidate disrupts the intestinal homeostasis and nervous system in mice. | Semantic Scholar [semanticscholar.org]
- 19. cds.ismrm.org [cds.ismrm.org]
Etomidate Hydrochloride's Impact on Adrenocortical Steroid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impact of etomidate (B1671615) hydrochloride on adrenocortical steroid synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering in-depth information on the mechanism of action, quantitative effects, and relevant experimental methodologies.
Core Mechanism of Action: Inhibition of 11β-Hydroxylase
Etomidate hydrochloride is a potent inhibitor of adrenocortical steroid synthesis, primarily through its reversible and competitive inhibition of the mitochondrial enzyme 11β-hydroxylase (CYP11B1).[1][2][3] This enzyme is critical for the final step in cortisol biosynthesis, catalyzing the conversion of 11-deoxycortisol to cortisol.[2][3] The imidazole (B134444) ring of etomidate is thought to bind to the heme iron of the cytochrome P450 component of the enzyme, thereby blocking its activity.
The inhibition of 11β-hydroxylase leads to a significant decrease in cortisol production and a concurrent accumulation of its precursor, 11-deoxycortisol.[4][5] This blockade of cortisol synthesis disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in a compensatory increase in plasma adrenocorticotropic hormone (ACTH) levels.[6][7]
While the primary target is 11β-hydroxylase, etomidate can also inhibit other enzymes in the steroidogenic pathway, albeit with lower potency. These include the cholesterol side-chain cleavage enzyme (CYP11A1), which is the first and rate-limiting step in steroidogenesis, and aldosterone (B195564) synthase (CYP11B2), which is involved in the synthesis of aldosterone.[8][9][10] The inhibition of aldosterone synthase contributes to the observed decrease in aldosterone levels following etomidate administration.
Quantitative Data on Adrenocortical Suppression
The inhibitory effects of etomidate on adrenocortical steroid synthesis have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a basis for comparison and a deeper understanding of etomidate's potency and clinical effects.
Table 1: In Vitro Inhibitory Potency of Etomidate
| Enzyme Target | Cell/System Type | IC50 Value | Reference |
| Cortisol Synthesis | Cultured Adrenal Cells | 1 nM | [1] |
| 11β-hydroxylase | Adrenal Membranes (Rat) | 21-40 nM (Kd) | [11] |
| CYP11A1 | Testicular Mitochondria (Rat) | 12.62 µM | [9][10] |
| 3β-HSD1 | Testicular Microsomes (Rat) | 2.75 µM | [9][10] |
| Cortisol Synthesis | Isolated Bovine Adrenocortical Cells | 4.6 x 10-7 M | [12] |
Table 2: Clinical Effects of a Single Induction Dose of Etomidate on Plasma Hormone Levels
| Parameter | Etomidate Group | Control Group (Thiopental) | Time Point | Reference |
| Serum Cortisol | Decreased below baseline for 5 hours | Significant increase | 120-240 min post-induction | [6] |
| Plasma ACTH | Significantly higher increase | Lower increase | 120-240 min post-induction | [6] |
| Plasma 11-Deoxycortisol | Grossly elevated (91 ± 28 nmol/l) | No significant change | 210 min post-induction | [4] |
| Plasma Aldosterone | Suppressed | No significant change | 210 min post-induction | [4] |
| Serum Cortisol (µg/dL) | 18.2 | 27.8 | 4-6 hours post-intubation | [13] |
| Cortisol Increase after ACTH (µg/dL) | 4.2 ± 4.9 | 11.2 ± 6.1 | 4-6 hours post-intubation | [13] |
Note: Specific dosages and patient populations may vary between studies.
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental procedures are essential for a clear understanding of etomidate's effects and the methods used to study them.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of etomidate's impact on adrenocortical steroid synthesis.
In Vitro 11β-Hydroxylase Inhibition Assay Using NCI-H295 Cells
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of etomidate on 11β-hydroxylase activity.
Materials:
-
NCI-H295 human adrenocortical carcinoma cell line
-
Culture medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS), 1% ITS+ Premix
-
This compound
-
11-Deoxycortisol
-
24-well cell culture plates
-
HPLC-MS/MS system
Procedure:
-
Cell Culture: Culture NCI-H295 cells in a humidified incubator at 37°C and 5% CO2. Seed cells in 24-well plates and allow them to adhere and grow to 80-90% confluency.
-
Etomidate Treatment: Prepare serial dilutions of etomidate in culture medium. Replace the existing medium with the etomidate-containing medium and incubate for a predetermined time (e.g., 24 hours). Include a vehicle control (medium without etomidate).
-
Substrate Addition: Add 11-deoxycortisol to each well at a final concentration of 1 µM.
-
Incubation: Incubate the plates for a specific duration (e.g., 2-4 hours) to allow for the enzymatic conversion of 11-deoxycortisol to cortisol.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Steroid Extraction: Perform a liquid-liquid extraction of the steroids from the supernatant using a solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether.
-
Analysis by HPLC-MS/MS: Quantify the concentrations of cortisol and 11-deoxycortisol in the extracts using a validated HPLC-MS/MS method (see Protocol 4.2).
-
IC50 Calculation: Plot the percentage of cortisol production inhibition against the logarithm of the etomidate concentration. Fit the data to a dose-response curve to determine the IC50 value.
Quantification of Cortisol and 11-Deoxycortisol in Plasma by HPLC-MS/MS
This protocol outlines a method for the simultaneous quantification of cortisol and its precursor in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Internal standards (e.g., d4-cortisol, d5-11-deoxycortisol)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standards.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[12]
-
-
HPLC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and 2 mM ammonium formate (Solvent A) and methanol with 0.1% formic acid and 2 mM ammonium formate (Solvent B).[12]
-
A typical gradient might be: 0-1 min, 30% B; 1-5 min, ramp to 95% B; 5-6 min, hold at 95% B; 6-6.1 min, return to 30% B; 6.1-8 min, re-equilibrate.
-
Set the flow rate to 0.3 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for cortisol, 11-deoxycortisol, and their respective internal standards.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of cortisol and 11-deoxycortisol.
-
Calculate the concentrations in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Radioimmunoassay (RIA) for Plasma ACTH
This protocol provides a general outline for measuring plasma ACTH concentrations using a competitive radioimmunoassay.
Principle: This assay is based on the competition between unlabeled ACTH in the sample and a fixed amount of radiolabeled (e.g., 125I-labeled) ACTH for a limited number of binding sites on a specific anti-ACTH antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of ACTH in the sample.[1][2]
Procedure:
-
Sample Collection: Collect blood in tubes containing EDTA and aprotinin (B3435010) to prevent ACTH degradation. Centrifuge immediately at 4°C and store the plasma at -80°C.
-
Assay Setup:
-
Pipette standards, controls, and unknown plasma samples into antibody-coated tubes.
-
Add the 125I-labeled ACTH tracer to all tubes.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow for the competitive binding reaction to reach equilibrium.
-
Separation: Separate the antibody-bound ACTH from the free ACTH. This can be achieved by decanting the supernatant after centrifugation if using coated tubes, or by using a precipitating agent (e.g., a second antibody) followed by centrifugation.
-
Counting: Measure the radioactivity in the bound fraction using a gamma counter.
-
Calculation:
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the ACTH standards.
-
Determine the ACTH concentration in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Conclusion
This compound exerts a potent and rapid inhibitory effect on adrenocortical steroid synthesis, primarily by targeting the enzyme 11β-hydroxylase. This leads to a significant reduction in cortisol and aldosterone production, with a corresponding increase in their precursors. The quantitative data and experimental protocols presented in this guide provide a detailed understanding of this well-documented side effect. For researchers and drug development professionals, this information is crucial for evaluating the safety profile of etomidate and for designing studies to investigate potential new anesthetic agents with improved safety profiles regarding adrenocortical function. The methodologies outlined here serve as a foundation for conducting robust and reproducible research in this critical area.
References
- 1. Radioimmunoassay of ACTH in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay of ACTH in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. Inhibition of adrenal steroidogenesis by the anesthetic etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Etomidate on the Steroidogenesis of Rat Immature Leydig Cells | PLOS One [journals.plos.org]
- 8. Effects of Etomidate on the Steroidogenesis of Rat Immature Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adrenal suppression following a single dose of etomidate for rapid sequence induction: a prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Methods | VUMC Analytical Services Core [vumc.org]
Etomidate Hydrochloride Binding Sites on the GABAa Receptor Subunit Interfaces: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomidate (B1671615), a potent intravenous anesthetic, exerts its effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comprehensive technical overview of the binding sites for etomidate hydrochloride at the subunit interfaces of the GABAa receptor. We delve into the specific location of these binding pockets, the critical amino acid residues involved in etomidate interaction, and the experimental methodologies used to elucidate these molecular details. Quantitative data from key studies are summarized in structured tables to facilitate comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a core resource for researchers and professionals involved in anesthetic mechanism research and the development of novel therapeutics targeting the GABAa receptor.
Introduction: The GABAa Receptor as a Target for Anesthetics
The GABAa receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, arranged pseudosymmetrically around a central chloride-permeable pore.[1] The binding of the endogenous neurotransmitter GABA to its sites at the β+/α- extracellular interfaces triggers a conformational change, leading to channel opening and chloride influx, resulting in neuronal hyperpolarization and inhibition of neurotransmission.[2][3]
General anesthetics, including etomidate, enhance GABAergic inhibition by binding to allosteric sites on the receptor, distinct from the GABA binding sites.[1][2] This potentiation of GABAa receptor function is a key mechanism underlying their sedative and hypnotic effects.[4][5] Etomidate, in particular, has been a valuable tool in dissecting the molecular pharmacology of anesthesia due to its high potency and stereoselectivity.[5]
The Etomidate Binding Pocket: An Intersubunit Transmembrane Cleft
Extensive research, primarily utilizing photoaffinity labeling and site-directed mutagenesis, has pinpointed the primary binding sites for etomidate to the transmembrane domain (TMD) of the GABAa receptor, specifically at the interface between the β and α subunits (β+/α- interface).[6][7][8] There are two such equivalent binding sites per receptor, given the typical 2α:2β:1γ stoichiometry.[4][9]
These binding pockets are located within a water-filled cavity, approximately 50 Å below the extracellular GABA binding site.[8] The positioning of these sites within the TMD is crucial for the allosteric modulation of ion channel gating.[6]
Key Amino Acid Residues
Several key amino acid residues within the α and β subunits have been identified as critical for etomidate binding and modulation. These residues line the intersubunit binding pocket.
-
α subunit: Methionine at position 236 in the M1 transmembrane helix (α1Met-236) has been identified as a key contact point for etomidate.[4][7][8]
-
β subunit: A methionine residue in the M3 transmembrane helix (βMet-286) is another crucial component of the binding site.[4][7][8]
Photoaffinity labeling studies using the etomidate analog [3H]azietomidate have demonstrated direct covalent modification of both α1Met-236 and βMet-286, providing strong evidence for their direct involvement in forming the binding pocket.[7][8] The parallel inhibition of labeling at both residues by etomidate suggests they contribute to a single class of binding sites.[4]
The Role of the β Subunit Isoform and the M2 Domain
The specific isoform of the β subunit profoundly influences the sensitivity of the GABAa receptor to etomidate. Receptors containing β2 or β3 subunits are highly sensitive to etomidate, while those with β1 subunits are significantly less sensitive.
This difference in sensitivity is largely attributed to a single amino acid residue in the second transmembrane domain (M2), which lines the ion channel pore:
-
β2 and β3 subunits: Possess an asparagine (Asn) at position 289 (in β3) or the equivalent position in β2.
-
β1 subunit: Contains a serine (Ser) at the homologous position.
Site-directed mutagenesis studies have confirmed the critical role of this residue. Mutating the asparagine in the β3 subunit to a serine (β3N289S) dramatically reduces etomidate's modulatory and direct agonist effects. Conversely, replacing the serine in the β1 subunit with an asparagine confers etomidate sensitivity. While not directly part of the binding pocket, this M2 residue is thought to be allosterically coupled to the etomidate binding site and is crucial for transducing the binding event into a change in channel gating.[6]
Quantitative Analysis of Etomidate-GABAa Receptor Interactions
The interaction of etomidate with the GABAa receptor can be quantified through electrophysiological and radioligand binding assays. The following tables summarize key quantitative data from the literature.
Table 1: Potentiation of GABA-Evoked Currents by Etomidate in Different GABAa Receptor Subtypes
| Receptor Subtype | Etomidate EC50 (μM) | Maximum Potentiation (Emax) | Reference(s) |
| α6β3γ2 | 0.7 ± 0.06 | 135 ± 7% | |
| α6β2γ2 | Similar to α6β3γ2 | Similar to α6β3γ2 | |
| α6β1γ2 | Ineffective | Ineffective | |
| α1β3γ2L | 1.5 (95% CI: 1.1-1.9) | 104% (95% CI: 99-109%) of max GABA current | [6] |
Table 2: Direct Activation of GABAa Receptors by Etomidate
| Receptor Subtype | Etomidate EC50 (μM) | Maximum Response (as % of max GABA response) | Reference(s) |
| α6β3γ2 | 23 ± 2.4 | 96 ± 24% | |
| α1β2γ2 (concatenated) | 61 | 16% |
Table 3: Impact of Site-Directed Mutations on Etomidate Potentiation
| Receptor Subtype | Mutation | Etomidate EC50 Shift (Fold Reduction in GABA EC50) | Reference(s) |
| α1β2γ2L | β2(N265S) | 2.3 | [1] |
| α1β2γ2L | β2(N265M) | No significant shift | [1] |
| α1β2γ2 (concatenated) | α1M236W (single site) | 3.9 - 4.5 | |
| α1β2γ2 (concatenated) | α1M236W (both sites) | 1.5 |
Table 4: Inhibition of [3H]azietomidate Photolabeling
| Ligand | IC50 (μM) | Receptor Preparation | Reference(s) |
| Etomidate | 30 | Purified bovine cortical GABAaRs | [7] |
Experimental Protocols
The identification and characterization of etomidate binding sites have relied on several key experimental techniques.
Photoaffinity Labeling
This technique is used to covalently label binding sites. A photoreactive analog of etomidate, such as [3H]azietomidate, is used.
Protocol Outline:
-
Receptor Preparation: GABAa receptors are purified from bovine cerebral cortex using benzodiazepine (B76468) affinity chromatography.[7]
-
Incubation: The purified receptors are incubated with [3H]azietomidate in the dark to allow for binding to equilibrium. For competition assays, unlabeled etomidate or other ligands are included in the incubation.[7]
-
Photolysis: The mixture is exposed to UV light (e.g., 365 nm), which activates the diazirine group on azietomidate, leading to the formation of a reactive carbene that covalently crosslinks to nearby amino acid residues.[7]
-
Analysis: The labeled receptor subunits are separated by SDS-PAGE. The protein bands are then excised and subjected to enzymatic digestion (e.g., with EndoLys-C or V8 protease).[7]
-
Sequencing: The resulting peptide fragments are separated by HPLC, and radiolabeled peptides are identified and sequenced using Edman degradation to identify the specific amino acid(s) that were covalently modified.[7]
Site-Directed Mutagenesis and Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This method is used to assess the functional consequences of specific amino acid substitutions on receptor sensitivity to etomidate.
Protocol Outline:
-
Mutagenesis: Point mutations are introduced into the cDNAs encoding the GABAa receptor subunits using standard molecular biology techniques.
-
cRNA Synthesis: Messenger RNA (mRNA) for the wild-type and mutant subunits is synthesized in vitro from the linearized cDNA templates.
-
Oocyte Injection: Xenopus laevis oocytes are harvested and injected with a mixture of the desired subunit mRNAs. The oocytes are then incubated to allow for receptor expression and insertion into the cell membrane.[6]
-
Electrophysiological Recording (TEVC):
-
An injected oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
The oocyte is voltage-clamped at a holding potential (e.g., -60 mV).
-
The oocyte is perfused with a buffer solution.
-
GABA and etomidate are applied to the oocyte, and the resulting chloride currents are recorded.
-
Concentration-response curves are generated by applying a range of GABA concentrations in the absence and presence of a fixed concentration of etomidate to determine the EC50 and Emax values.[1]
-
Visualizing the Pathways and Processes
Signaling Pathway of GABAa Receptor Modulation by Etomidate
Caption: Allosteric modulation of the GABAa receptor by GABA and etomidate.
Experimental Workflow for Site-Directed Mutagenesis and Electrophysiology
Caption: Workflow for functional analysis of GABAa receptor mutations.
Conclusion and Future Directions
The binding sites for etomidate on the GABAa receptor are well-characterized, residing at the transmembrane β+/α- subunit interfaces and involving key residues in the M1 and M3 helices. The sensitivity to etomidate is critically dependent on the β subunit isoform, with a single residue in the M2 domain playing a pivotal role in transducing the allosteric modulation.
This detailed molecular understanding provides a solid foundation for the rational design of novel anesthetics and other therapeutics targeting the GABAa receptor. Future research, aided by advancements in cryogenic electron microscopy (cryo-EM), will likely provide even higher-resolution structural information of etomidate bound to the receptor, further refining our understanding of its mechanism of action and facilitating the development of drugs with improved subtype selectivity and side-effect profiles. The continued exploration of the allosteric modulation of GABAa receptors remains a promising avenue for therapeutic innovation.
References
- 1. γ-Amino Butyric Acid Type A Receptor Mutations at β2N265 Alter Etomidate Efficacy While Preserving Basal and Agonist-dependent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
etomidate hydrochloride's effect on cerebral metabolic rate and blood flow
For Researchers, Scientists, and Drug Development Professionals
Etomidate (B1671615) hydrochloride, a carboxylated imidazole (B134444) derivative, is a potent intravenous hypnotic agent frequently utilized for the induction of general anesthesia.[1][2] Its favorable hemodynamic profile, characterized by minimal impact on the cardiovascular system, makes it a preferred choice in critically ill patients or those with compromised cardiac function.[1][3] Beyond its anesthetic properties, etomidate exerts significant and coupled effects on cerebral metabolism and hemodynamics, rendering it a subject of considerable interest in neuroanesthesia and critical care. This technical guide provides an in-depth analysis of etomidate's influence on cerebral metabolic rate (CMR) and cerebral blood flow (CBF), summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying physiological mechanisms.
Core Effects on Cerebral Physiology
Etomidate hydrochloride is a potent cerebral metabolic depressant, leading to a coordinated reduction in both the cerebral metabolic rate of oxygen (CMRO2) and cerebral blood flow (CBF).[2][4][5][6] This coupled reduction is a hallmark of its central nervous system effects.[2][5] The decrease in cerebral metabolism is attributed to a reduction in organized neurotransmission.[5] Consequently, the diminished metabolic demand leads to a secondary decrease in cerebral blood flow, a phenomenon known as flow-metabolism coupling, which is maintained under etomidate anesthesia.[5]
The vasoconstrictive effect of etomidate on cerebral vessels contributes to the reduction in CBF.[2] This reduction in blood flow, in conjunction with its minimal impact on mean arterial pressure, results in a stable or even increased cerebral perfusion pressure (CPP).[2][7] Furthermore, etomidate preserves cerebrovascular reactivity to carbon dioxide.[6]
Quantitative Impact on Cerebral Metabolic Rate and Blood Flow
The administration of etomidate leads to a dose-dependent reduction in both CMRO2 and CBF. Several studies have quantified these effects, and the key findings are summarized in the table below.
| Study Subject | Dosage | Measurement Technique | % Decrease in CMRO2 | % Decrease in CBF | Reference |
| Human | 15 mg single dose followed by 2-3 mg/min infusion | 133Xe clearance technique | 45% | 34% | [4][6] |
| Human | Infusion to suppress the electroencephalogram (EEG) | Flow probes on brain arteries, arterial-jugular bulb oxygen content differences | 40% | 40% | [8] |
| Human | Induction doses | Not specified | 30-50% | 30-50% | [9] |
| Dog | Continuous infusion (0.02 to 0.4 mg/kg/min) until isoelectric EEG | Not specified | 48% (at isoelectric EEG) | Variable | [10] |
Experimental Protocols for Assessing Cerebral Effects
The investigation of etomidate's impact on cerebral metabolism and blood flow has employed various experimental methodologies. A common approach involves the following steps:
-
Subject Preparation: Human or animal subjects are prepared for the experiment, which may include the insertion of arterial and venous catheters for blood sampling and drug administration.
-
Baseline Measurements: Prior to the administration of etomidate, baseline measurements of CBF and CMRO2 are obtained.
-
Etomidate Administration: Etomidate is administered, typically as an intravenous bolus followed by a continuous infusion to maintain a steady-state concentration.
-
Continuous Monitoring: Throughout the experiment, physiological parameters such as mean arterial pressure (MAP), heart rate, and arterial blood gases are continuously monitored.
-
CBF and CMRO2 Measurement: Cerebral blood flow and the cerebral metabolic rate of oxygen are measured at specific intervals following etomidate administration. Common techniques include:
-
Kety-Schmidt Technique: This method involves the inhalation of an inert gas (like nitrous oxide or 133Xenon) and measuring its concentration in arterial and jugular venous blood over time to calculate CBF. CMRO2 is then calculated from the CBF and the arteriovenous oxygen difference.
-
133Xenon Clearance Technique: This involves the intracarotid injection or inhalation of the radioactive tracer 133Xenon and monitoring its washout from the brain with external detectors to determine regional CBF.[6]
-
Transcranial Doppler (TCD): TCD ultrasonography can be used to measure the velocity of blood flow in the major cerebral arteries, providing a non-invasive estimate of changes in global CBF.
-
Flow Probes: In animal studies or during neurosurgical procedures, flow probes can be placed directly on cerebral arteries to measure regional blood flow.[8]
-
-
Data Analysis: The collected data is analyzed to determine the percentage change in CBF and CMRO2 from baseline following etomidate administration.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of etomidate is its positive modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][11]
By binding to a specific site on the GABA-A receptor, etomidate increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions into the neuron.[11] This results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire. The widespread neuronal inhibition leads to a global reduction in cerebral metabolic activity and, consequently, a decrease in CMRO2. The coupling of blood flow to metabolism then results in a corresponding decrease in cerebral blood flow.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of etomidate on cerebral hemodynamics and metabolism.
Logical Relationships
The physiological effects of etomidate on the brain follow a clear cause-and-effect relationship, as depicted in the diagram below.
References
- 1. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Ketamine and Etomidate: Into the Void - EMOttawa Blog [emottawablog.com]
- 4. Cerebral blood flow and metabolism during etomidate anaesthesia in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anesthetic Effects on Cerebral Blood Flow and Metabolism | Anesthesia Key [aneskey.com]
- 6. scispace.com [scispace.com]
- 7. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerebral blood flow and metabolic response to etomidate and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neuroanesthesia.stanford.edu [neuroanesthesia.stanford.edu]
- 10. Cerebral functional, metabolic, and hemodynamic effects of etomidate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Etomidate? [synapse.patsnap.com]
Methodological & Application
Etomidate Hydrochloride Protocol for Rodent Anesthesia in Stereotaxic Surgery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomidate (B1671615) hydrochloride is a potent, short-acting intravenous anesthetic agent that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its favorable hemodynamic profile, characterized by minimal effects on heart rate and blood pressure, makes it a valuable option for anesthesia in delicate surgical procedures such as stereotaxic surgery in rodents.[2][3] This document provides detailed application notes and protocols for the use of etomidate hydrochloride in rodent stereotaxic surgery, including dosage, administration, physiological monitoring, and a comparison with other common anesthetic agents.
Mechanism of Action
Etomidate enhances the effect of the inhibitory neurotransmitter GABA by binding to a specific site on the GABA-A receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[1][2] This potentiation of inhibitory neurotransmission results in sedation and hypnosis.
Caption: Mechanism of etomidate action on the GABA-A receptor.
Quantitative Data Summary
The following tables provide a summary of recommended dosages and physiological parameters for etomidate-induced anesthesia in rodents.
Table 1: this compound Dosage for Rodent Stereotaxic Surgery
| Species | Route of Administration | Induction Dose (Bolus) | Maintenance (Continuous Infusion) | Duration of Anesthesia (Bolus) |
| Mouse | Intraperitoneal (IP) | 20 - 30 mg/kg[4][5][6] | Not commonly reported for IP | ~15 - 20 minutes[4][5][7] |
| Intravenous (IV) | 2 - 10 mg/kg[8] | 0.6 mg/kg/min (subcutaneous infusion after bolus has also been reported)[9] | Short-acting, requires maintenance | |
| Rat | Intravenous (IV) | 2 - 4.7 mg/kg[8] | 30 - 100 µg/kg/min[7] | Short-acting, requires maintenance |
Table 2: Physiological Monitoring Parameters in Anesthetized Rodents
| Parameter | Normal Range (Mouse) | Normal Range (Rat) |
| Respiratory Rate | 100 - 160 breaths/min | 60 - 100 breaths/min |
| Heart Rate | 300 - 500 beats/min | 250 - 450 beats/min |
| Body Temperature | 36.5 - 38.0 °C | 35.9 - 37.5 °C[10] |
Comparison with Other Anesthetic Agents for Stereotaxic Surgery
| Anesthetic Agent | Advantages | Disadvantages |
| This compound | - Minimal cardiovascular depression[2][3]- Rapid induction and recovery[7]- Stable plane of anesthesia | - Adrenocortical suppression with prolonged use[8][11]- No analgesic properties[2]- Potential for myoclonus |
| Ketamine/Xylazine | - Good analgesia and immobilization[12]- Widely available and commonly used | - Respiratory and cardiovascular depression[12]- Slower recovery- Potential for inconsistent anesthetic depth[12] |
| Isoflurane (B1672236) | - Rapid control of anesthetic depth- Rapid recovery- Minimal metabolism | - Requires specialized vaporizer and scavenging equipment- Can cause respiratory and cardiovascular depression- May increase intracranial pressure[13] |
| Fentanyl/Medetomidine/Midazolam | - Excellent analgesia and sedation- Reversible | - Significant respiratory depression- Cardiovascular depression- Requires careful monitoring |
Experimental Protocols
Protocol 1: Etomidate Anesthesia for Mouse Stereotaxic Surgery (Intraperitoneal Bolus)
Materials:
-
This compound solution (2 mg/mL in 35% propylene (B89431) glycol)
-
Sterile saline
-
1 mL syringes with 25-27G needles
-
Heating pad
-
Ophthalmic ointment
-
Stereotaxic frame
-
Monitoring equipment (rectal probe for temperature, pulse oximeter)
Procedure:
-
Animal Preparation:
-
Acclimatize the mouse to the laboratory environment for at least 3 days prior to surgery.
-
Weigh the mouse immediately before anesthesia to ensure accurate dosing.
-
Administer a pre-emptive analgesic as per your institution's approved protocol.
-
-
Anesthetic Administration:
-
Calculate the required volume of etomidate solution for a dose of 20-30 mg/kg.
-
Administer the etomidate via intraperitoneal (IP) injection.
-
-
Induction and Monitoring:
-
Place the mouse in a clean, warm cage for induction.
-
Monitor the mouse for loss of the righting reflex.
-
Once anesthetized, apply ophthalmic ointment to both eyes to prevent corneal drying.
-
Place the mouse on a heating pad to maintain body temperature between 36.5 - 38.0 °C.
-
Continuously monitor respiratory rate, heart rate, and body temperature throughout the procedure.
-
Assess the depth of anesthesia by checking for a pedal withdrawal reflex (toe pinch) before starting the surgery and every 5-10 minutes thereafter.
-
-
Post-operative Care:
-
After surgery, remove the mouse from the stereotaxic frame and place it in a clean, warm recovery cage.
-
Continue to monitor the mouse until it is fully ambulatory.
-
Provide supportive care, including fluid therapy and post-operative analgesia, as required.
-
Protocol 2: Etomidate Anesthesia for Rat Stereotaxic Surgery (Intravenous Infusion)
Materials:
-
This compound solution (2 mg/mL)
-
Sterile saline
-
Syringe pump
-
Intravenous catheter (24G or smaller)
-
Heating pad
-
Ophthalmic ointment
-
Stereotaxic frame
-
Monitoring equipment (rectal probe for temperature, pulse oximeter, ECG)
Procedure:
-
Animal Preparation:
-
Acclimatize the rat to the laboratory environment for at least 3 days prior to surgery.
-
Weigh the rat immediately before anesthesia.
-
Administer a pre-emptive analgesic.
-
Place an intravenous catheter in the tail vein.
-
-
Anesthetic Administration:
-
Induction and Monitoring:
-
Apply ophthalmic ointment to both eyes.
-
Place the rat on a heating pad to maintain body temperature between 35.9 - 37.5 °C.[10]
-
Secure the rat in the stereotaxic frame.[15]
-
Continuously monitor respiratory rate, heart rate, oxygen saturation, and body temperature.
-
Assess anesthetic depth via the pedal withdrawal reflex every 5-10 minutes and adjust the infusion rate as needed.
-
-
Post-operative Care:
-
Upon completion of the surgery, discontinue the etomidate infusion.
-
Remove the rat from the stereotaxic frame and place it in a warm recovery cage.
-
Monitor the rat closely during recovery until it is fully ambulatory.
-
Provide post-operative analgesia and supportive care.
-
Experimental Workflow Diagram
Caption: General workflow for rodent stereotaxic surgery under anesthesia.
References
- 1. researchgate.net [researchgate.net]
- 2. openanesthesia.org [openanesthesia.org]
- 3. ETOMIDATE (Amidate) | LHSC [lhsc.on.ca]
- 4. Metomidate, etomidate and fentanyl as injectable anaesthetic agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etomidate: a valuable anaesthetic for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anesthetic regimen for cardiac function evaluation by echocardiography in mice: comparison between ketamine, etomidate and isoflurane versus conscious state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Closed-loop Continuous Infusions of Etomidate and Etomidate Analogs in Rats: A Comparative Study of Dosing and the Impact on Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. reference.medscape.com [reference.medscape.com]
- 11. protocols.io [protocols.io]
- 12. Towards optimized anesthesia protocols for stereotactic surgery in rats: Analgesic, stress and general health effects of injectable anesthetics. A comparison of a recommended complete reversal anesthesia with traditional chloral hydrate monoanesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mcgill.ca [mcgill.ca]
- 14. rwdstco.com [rwdstco.com]
- 15. m.youtube.com [m.youtube.com]
Preparing Etomidate Hydrochloride Solutions for In Vitro Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomidate (B1671615) is a potent, short-acting intravenous anesthetic agent that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its unique pharmacological profile, particularly its minimal impact on hemodynamics, makes it a valuable tool in both clinical settings and neuroscience research.[4] In the laboratory, etomidate is frequently used in in vitro electrophysiology studies, such as patch-clamp recordings, to investigate synaptic transmission, neuronal excitability, and the function of GABA-A receptors.
This document provides detailed application notes and protocols for the preparation of etomidate hydrochloride solutions for in vitro electrophysiology experiments. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental results.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Notes |
| Molecular Weight | 280.75 g/mol | For this compound. |
| Solubility | ||
| Water | ≥ 50 mg/mL (≥ 178.09 mM) | |
| DMSO | Up to 100 mM | For Etomidate base. |
| Ethanol | Up to 500 mM | For Etomidate base. |
| 1 eq. HCl | Up to 100 mM (with heating) | For Etomidate base. |
| Stock Solution Concentration | 50 mM | A common concentration for laboratory use.[1] |
| Recommended Solvent for Stock | Dimethyl sulfoxide (B87167) (DMSO) | High-quality, anhydrous DMSO is recommended. |
| Storage of Stock Solution | -20°C | Aliquoting is recommended to avoid freeze-thaw cycles. |
| Typical Working Concentrations | 0.25 µM - 82 µM | The final concentration depends on the specific experimental goals.[5][6] |
| Final DMSO Concentration | < 0.1% | To minimize solvent effects on neuronal activity.[1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Artificial cerebrospinal fluid (aCSF) or other physiological recording solution
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
-
-20°C freezer
Protocol for Preparing a 50 mM this compound Stock Solution in DMSO
-
Calculation:
-
To prepare 1 mL of a 50 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)
-
Mass (mg) = 50 mmol/L * 0.001 L * 280.75 g/mol * 1000 mg/g = 14.04 mg
-
-
-
Weighing:
-
Carefully weigh out 14.04 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolving:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Protocol for Preparing a Working Solution in aCSF
-
Determine the Final Concentration:
-
Decide on the final concentration of etomidate needed for your experiment (e.g., 10 µM).
-
-
Calculate the Dilution:
-
Use the formula: C1 * V1 = C2 * V2, where:
-
C1 = Concentration of the stock solution (50 mM)
-
V1 = Volume of the stock solution to add
-
C2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of the aCSF
-
-
For example, to prepare 10 mL of 10 µM etomidate in aCSF:
-
50,000 µM * V1 = 10 µM * 10 mL
-
V1 = (10 µM * 10 mL) / 50,000 µM = 0.002 mL = 2 µL
-
-
-
Dilution:
-
Prepare the required volume of aCSF.
-
Add the calculated volume of the etomidate stock solution to the aCSF.
-
Mix thoroughly by gentle inversion or vortexing.
-
-
Final DMSO Check:
-
Ensure the final concentration of DMSO in the working solution is below 0.1%.
-
In the example above, 2 µL of DMSO in 10 mL of aCSF results in a final DMSO concentration of 0.02%, which is well within the acceptable range.
-
-
Application:
-
The prepared working solution is now ready for perfusion in your in vitro electrophysiology setup. It is recommended to pre-incubate the slices in the etomidate-containing aCSF for a period to allow for diffusion into the tissue.[5]
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. Etomidate blocks LTP and impairs learning but does not enhance tonic inhibition in mice carrying the N265M point mutation in the beta3 subunit of the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomidate | C14H16N2O2 | CID 667484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medstarhealth.org [medstarhealth.org]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Determination of the EC50 amnesic concentration of etomidate and its diffusion profile in brain tissue: implications for in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocrick.com [biocrick.com]
Application Notes and Protocols for In Vivo Calcium Imaging in Awake-Behaving Mice Using Etomidate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo calcium imaging in awake-behaving mice is a powerful technique for investigating neural circuit dynamics underlying complex behaviors. A significant challenge in this methodology is minimizing motion artifacts while preserving naturalistic neuronal activity. While imaging is often performed in fully awake, head-fixed animals, mild sedation can be a valuable tool to reduce stress and movement, particularly during initial imaging sessions or for specific experimental paradigms. Etomidate (B1671615) hydrochloride, a non-barbiturate hypnotic agent, presents a potential option for such applications due to its favorable hemodynamic profile and rapid onset of action.[1] This document provides a detailed protocol for the proposed use of etomidate hydrochloride to achieve light sedation for in vivo calcium imaging in awake-behaving mice, alongside considerations for its effects on neuronal activity.
Mechanism of Action
Etomidate primarily acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1] By enhancing the effect of the inhibitory neurotransmitter GABA, etomidate increases chloride conductance, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This mechanism underlies its sedative and hypnotic effects. It is important to consider that this modulation of inhibitory circuits could potentially alter the baseline neuronal activity and network dynamics being investigated.
Data Presentation
Table 1: this compound Dosage and Effects in Mice
| Parameter | Dosage (mg/kg, i.p.) | Effect | Species/Strain | Citation |
| Sedative Effect (ED50) | 2.389 | Sedation | Male mice | [2] |
| Anesthetic Effect (ED50) | 9.156 | Loss of righting reflex | Male mice | [2][3] |
| Surgical Anesthesia | 23.7 +/- 1.5 | Surgical anesthesia for at least 20 minutes | LACA-2 and C57-BL strains | [4] |
| Anesthesia (in combination) | 20 (with 10 mg/kg xylazine) | Surgical anesthesia | C57BL/6NCrl mice | [5] |
Table 2: Comparison of Anesthetic Agents on Neuronal Calcium Activity
| Anesthetic Agent | Effect on Neuronal Calcium Transients | Key Considerations | Citation |
| Isoflurane (B1672236) | Suppresses spontaneous and evoked calcium transients in neocortical astrocytes.[6][7] | Dose-dependent effects. Can induce large-scale synchronized cortical activity.[8] | [6][7][8] |
| Ketamine/Xylazine | Markedly suppresses calcium transients in neocortical astrocytes.[9] | Combination can have significant cardiovascular effects. | [9] |
| Propofol | Strongest inhibitory effect on single-neuron calcium activity compared to remimazolam (B1679269) and dexmedetomidine.[10] | [10] | |
| Etomidate | Can elevate intracellular calcium levels in chromaffin cells via GABAA receptor activation.[11][12] The effect on neuronal calcium transients in vivo at sub-anesthetic doses is not well-documented and requires empirical determination. | Favorable hemodynamic stability.[1] Potential for direct modulation of GABAergic inhibition. | [1][11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile filter
-
-
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution (e.g., 10 mg/mL).
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the stock solution according to the manufacturer's instructions, typically at 2-8°C and protected from light.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration for injection.
-
Protocol 2: Cranial Window Implantation and Virus Injection
This protocol is a standard procedure for preparing mice for in vivo calcium imaging and should be performed under full surgical anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Anesthesia and Analgesia:
-
Anesthetize the mouse using isoflurane (1-2% maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Administer pre-operative and post-operative analgesics as per institutional guidelines.
-
-
Surgical Procedure:
-
Secure the mouse in a stereotaxic frame.
-
Shave the fur from the scalp and sterilize the area with povidone-iodine and ethanol.
-
Make a midline incision to expose the skull.
-
Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex, visual cortex).
-
Carefully remove the bone flap, leaving the dura mater intact.
-
Inject an adeno-associated virus (AAV) expressing a genetically encoded calcium indicator (e.g., GCaMP) into the desired cortical layers.
-
Cover the craniotomy with a glass coverslip and secure it with dental cement.
-
Implant a head-fixation bar to the skull using dental cement.
-
-
Post-operative Care:
-
Allow the mouse to recover for at least two weeks to ensure full recovery and optimal GCaMP expression.
-
Handle the mouse daily to habituate it to the experimenter and the head-fixation setup.
-
Protocol 3: In Vivo Calcium Imaging with this compound Sedation
-
Habituation:
-
For several days prior to the first imaging session, habituate the head-fixed mouse to the imaging setup to minimize stress.
-
-
Dose Finding (Pilot Study):
-
It is critical to perform a pilot study to determine the optimal sedative dose of etomidate for each cohort of mice, as effects can be strain-dependent.
-
Start with a low dose (e.g., 1-2 mg/kg, i.p.) and gradually increase the dose in subsequent sessions while monitoring the mouse's behavior and level of sedation.
-
The target is a state of light sedation where the mouse is calm and exhibits reduced spontaneous movements, but is still responsive to sensory stimuli. The ED50 for sedation is reported to be around 2.389 mg/kg i.p. in male mice.[2]
-
-
Imaging Procedure:
-
On the day of the experiment, head-fix the awake mouse under the microscope.
-
Allow the mouse to acclimate for 5-10 minutes.
-
Administer the predetermined sedative dose of this compound via intraperitoneal injection.
-
Wait for the sedative effects to manifest (typically within 5-10 minutes).
-
Begin the calcium imaging session.
-
Monitor the mouse for any signs of distress or excessive sedation throughout the experiment.
-
Mandatory Visualizations
References
- 1. Etomidate affects spatial learning and memory and neuronal apoptosis of rats via MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral studies of the abuse potential and anesthetic and sedative effects of etomidate in male rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etomidate: a valuable anaesthetic for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Ketamine or Etomidate Combined with Xylazine for Intraperitoneal Anesthesia in Four Mouse Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General anesthesia selectively disrupts astrocyte calcium signaling in the awake mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General anesthetic agents induce neurotoxicity through astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Neuronal activity in the cortex of mice under anesthesia depend on the type of anesthetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etomidate elevates intracellular calcium levels and promotes catecholamine secretion in bovine chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Etomidate elevates intracellular calcium levels and promotes catecholamine secretion in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: HPLC-UV Quantification of Etomidate in Human Plasma
These application notes provide detailed methodologies for the quantification of etomidate (B1671615) hydrochloride in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols are intended for researchers, scientists, and professionals in drug development and clinical pharmacology.
Methodologies Overview
Two primary HPLC methods are presented. Method A is designed for the chiral separation of etomidate enantiomers, which is crucial for detailed pharmacokinetic studies, while Method B offers a standard reversed-phase approach for quantifying the total drug concentration.
Table 1: Comparison of HPLC Methods for Etomidate Quantification
| Parameter | Method A: Chiral Separation | Method B: Reversed-Phase Quantification |
| Principle | Separation of (R)- and (S)-etomidate enantiomers | Quantification of total etomidate |
| HPLC Column | Chiral Stationary Phase (e.g., Agilent J&W Cyclodex-B)[1] | Reversed-Phase C18 (e.g., Develosil ODS-UG, 300x3.9mm, 5µm)[2] |
| Mobile Phase | Methanol / Phosphate Buffer (pH 7.0) (70:30, v/v)[1][3] | Acetonitrile (B52724) / Phosphate Buffer (40:60, v/v)[2] |
| Flow Rate | 1.0 mL/min[1][3] | 1.5 mL/min[2] |
| Detection (UV) | 240 nm[1][3] | 254 nm[2] |
| Injection Volume | 20 µL[1] | 20 µL[2] |
| Column Temp. | 25 °C (Ambient)[1] | Ambient |
| Internal Standard | Metomidate or other suitable analogue | To be selected based on extraction and chromatography |
Experimental Protocols
Detailed protocols for plasma sample preparation and subsequent HPLC analysis are provided below. Sample preparation is critical for removing interfering substances like proteins.
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.
Materials:
-
Human plasma sample
-
Internal Standard (IS) stock solution
-
Acetonitrile (HPLC grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
0.45 µm syringe filters or filter vials
Procedure:
-
Pipette 500 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike with an appropriate volume of the internal standard solution.
-
Add 1.0 mL of ice-cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully collect the clear supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.[4]
-
Transfer the filtrate to an HPLC vial for injection.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT, potentially improving assay sensitivity and column longevity.
Materials:
-
Human plasma sample (0.5 mL)[5]
-
Internal Standard (IS) stock solution
-
pH 9.0 Buffer (e.g., Borate or Carbonate buffer)
-
Extraction Solvent (e.g., Ethyl Acetate or a mixture like n-hexane:isoamyl alcohol)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen stream)
-
HPLC mobile phase for reconstitution
Procedure:
-
Pipette 500 µL of the plasma sample into a glass centrifuge tube.[5]
-
Spike with the internal standard solution.
-
Add 500 µL of pH 9.0 buffer to alkalinize the sample.
-
Add 2.0 mL of the organic extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the HPLC mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for injection.
Data Presentation and Method Validation
The performance of an analytical method is established through validation. Key quantitative parameters from published methods are summarized below.
Table 2: Quantitative Data and Validation Parameters
| Parameter | Method A: Chiral Separation | Method B: Reversed-Phase Quantification |
| Linearity Range | 0.1 - 10 µg/mL (100 - 10,000 ng/mL)[1][3] | 20 - 2,000 ng/mL[5] |
| Correlation Coefficient (R²) | > 0.99[1][3] | Not specified, but typically > 0.99 |
| Limit of Quantification (LOQ) | 0.258 µg/mL (258 ng/mL)[1] | ~20 ng/mL (inferred from linearity range)[5] |
| Accuracy (% Recovery) | 99.8% to 100.4% (in standard solutions)[1] | 98% - 102% (in injection formulation)[2] |
| Precision (% RSD) | Intra-day and inter-day variability within acceptable limits[1][3] | Not specified, but required by ICH guidelines[2] |
Validation Notes:
-
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components. Chromatograms of blank plasma should show no interfering peaks at the retention time of etomidate or the IS.[1]
-
Linearity: Establishes the relationship between analyte concentration and instrument response. A linear relationship with a correlation coefficient (R²) greater than 0.99 is desirable.[1]
-
Accuracy & Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results.[1]
-
Limit of Detection (LOD) & Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[1]
Overall Analytical Workflow
The complete process from sample receipt to final data analysis follows a structured logical flow, ensuring consistency and reliability of results.
References
- 1. Methodology for the analysis of etomidate and its enantiomer by HPLC [pharmacia.pensoft.net]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. cores.emory.edu [cores.emory.edu]
- 5. High-performance liquid chromatographic assay for etomidate in human plasma: results of preliminary clinical studies using etomidate for hypnosis in total intravenous anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Etomidate Hydrochloride in Traumatic Brain Injury Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action and Rationale for Use in TBI Research
Etomidate (B1671615) primarily acts as a positive modulator of the gamma-aminobutyric acid type A (GABAA) receptor, enhancing inhibitory neurotransmission.[1] Its use in TBI models is predicated on its ability to suppress cerebral metabolism, thereby reducing oxygen demand and potentially mitigating ischemic and excitotoxic damage.[2] Additionally, etomidate has been shown to decrease ICP, a critical factor in managing secondary injury following TBI.[3] Research also suggests that etomidate may influence cellular signaling pathways involved in neuronal survival and apoptosis, such as the MAPK/ERK pathway.[4]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of etomidate hydrochloride in various TBI and related neurological injury models.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | TBI Induction Method | This compound Dosage | Route of Administration | Timing of Administration | Reference |
| Rat | Controlled Cortical Impact (CCI) | 2 mg/kg | Intravenous (IV) | Immediately before or 5 minutes after injury | [5] |
| Rat | Spinal Cord Injury | 2 mg/kg | Not Specified | Immediately after injury | [5] |
| Rat | Kainic Acid-Induced Neurotoxicity | 20 mg/kg (four times with 1-hour intervals) | Intraperitoneal (IP) | 1 hour after kainic acid injection | [6] |
| Rat | Incomplete Forebrain Ischemia | Loading dose: 7.5 mg/kg; Infusion: 0.3-0.5 mg/kg/min | Not Specified | Immediately before and during ischemia | [7] |
| Fetal Rat | Ischemia-Reperfusion | 0.1 mg/kg | Intraperitoneal (IP) | 20 minutes before ischemia | [8] |
| Juvenile Rat | N/A (Cognitive Study) | 5 mg/kg | Intraperitoneal (IP) | Single dose | [1][4] |
Table 2: Effects of this compound on Key Outcome Measures in TBI Models
| Animal Model | TBI Model | Key Findings | Outcome Measures | Reference |
| Rat | CCI | Pre-injury administration attenuated cognitive deficits, hippocampal CA3 neuronal loss, and cortical tissue loss. Post-injury administration attenuated cognitive deficits. | Morris Water Maze, Beam Balance/Walk, Histology (Neuron Counts, Lesion Volume) | [5] |
| Rat | Spinal Cord Injury | Similar neurobehavioral and histopathological recovery compared to methylprednisolone. | Neurological Function, Histopathology, Biochemical Markers (Malondialdehyde, Glutathione, Nitric Oxide, Xanthine Oxidase) | [5] |
| Rat | Kainic Acid-Induced Neurotoxicity | Significantly decreased neuronal damage in the hippocampus. | Acid Fuchsin Staining (Cell Death), HSP-70 Induction (Cell Injury) | [6] |
| Rat | Incomplete Forebrain Ischemia | Statistically significant reduction in the severity of ischemic injury in the CA3 area and ventral portion of the CA1 area of the hippocampus. | Histological Evaluation of Brain Injury | [7] |
| Juvenile Rat | N/A | Negatively affected spatial learning and memory in juvenile rats. | Morris Water Maze | [1][4] |
Experimental Protocols
Controlled Cortical Impact (CCI) Injury Model in Rats and Etomidate Administration
This protocol describes the induction of a moderate TBI using the CCI model, followed by the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device (pneumatic or electromagnetic) with a 5mm impactor tip
-
Surgical drill
-
Suturing materials
-
Heating pad
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).[9]
-
Shave the scalp and secure the animal in a stereotaxic frame.[9]
-
Maintain body temperature at 37°C using a heating pad.
-
Make a midline incision over the scalp to expose the skull.
-
-
Craniotomy:
-
CCI Injury Induction:
-
Position the CCI device impactor tip perpendicular to the exposed dura.
-
Induce the injury with defined parameters (e.g., velocity of 4 m/s, deformation depth of 2.6 mm).[5]
-
-
This compound Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer this compound (2 mg/kg) via intravenous injection either immediately before CCI induction or 5 minutes post-injury.[5]
-
A control group should receive an equivalent volume of sterile saline.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Allow the animal to recover on a heating pad until ambulatory.
-
Provide post-operative analgesia as per institutional guidelines.
-
Assessment of Neuronal Apoptosis (TUNEL Staining)
This protocol outlines the procedure for detecting DNA fragmentation in apoptotic cells in brain tissue sections.
Materials:
-
Paraffin-embedded brain sections
-
Proteinase K
-
3% Hydrogen peroxide (H₂O₂)
-
TUNEL detection kit
-
Microscope
Protocol:
-
Tissue Preparation:
-
TUNEL Labeling:
-
Microscopy and Analysis:
-
Visualize and count TUNEL-positive cells under a light microscope.
-
Quantify the number of apoptotic cells per unit area in different brain regions (e.g., hippocampus, cortex).[6]
-
Signaling Pathways and Experimental Workflows
Etomidate and the MAPK/ERK Signaling Pathway
Some studies suggest that etomidate's effects on neuronal function may be linked to the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[4] The ERK pathway is crucial for cell proliferation and survival, and its inhibition can be associated with apoptosis.[4] In the context of TBI, the modulation of this pathway is of significant interest for neuroprotection.
Experimental Workflow for Investigating Etomidate in a TBI Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical TBI model.
Conclusion
References
- 1. e-century.us [e-century.us]
- 2. Cerebral protective effects of etomidate: experimental and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of etomidate in the management of severe head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etomidate affects spatial learning and memory and neuronal apoptosis of rats via MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of etomidate on functional recovery in experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histopathological study on neuroapoptotic alterations induced by etomidate in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An assessment of the cerebral protective effects of etomidate in a model of incomplete forebrain ischemia in the rat [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of propofol, thiopental, etomidate, and midazolam in fetal rat brain in ischemia-reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Continuous Infusion of Etomidate Hydrochloride in Large Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomidate (B1671615) hydrochloride is a short-acting intravenous anesthetic agent known for its cardiovascular stability, making it a subject of interest in large animal studies where maintaining hemodynamic parameters is critical.[1] However, its use, particularly in continuous infusion, is associated with significant adverse effects, most notably adrenocortical suppression and hemolysis.[2][3] These application notes and protocols are intended to provide a comprehensive guide for the continuous infusion of etomidate in large animal research settings, with a strong emphasis on safety, monitoring, and the mitigation of potential complications. Due to the limited specific protocols for continuous infusion in large animals, some information is extrapolated from canine studies and general principles of large animal anesthesia. Researchers should exercise extreme caution and adapt these guidelines to their specific animal model and experimental needs, always under the supervision of a qualified veterinarian.
Data Presentation: Quantitative Anesthetic Parameters
The following table summarizes key quantitative data for etomidate administration in various species, compiled from available literature. It is crucial to note the variability and species-specific differences in response to etomidate.
| Parameter | Dog | Swine | Sheep |
| Induction Dose (IV) | 0.5 - 3.0 mg/kg[4] | 0.6 mg/kg (experimental setting)[3] | 1 mg/kg (with xylazine (B1663881) premedication)[5] |
| Loading Dose for CRI (IV) | 0.5 mg/kg[6] | No specific data found | No specific data found |
| Continuous Rate Infusion (CRI) - Maintenance | 10 - 165 µg/kg/min[2][7][8] | No specific data found for etomidate-only CRI; one study used a ketamine infusion of 10 mg/kg/h following etomidate induction[3] | No specific data found |
| Adrenocortical Suppression | Observed, can last for hours after infusion[2] | Expected, based on mechanism of action | Expected, based on mechanism of action |
| Hemolysis | Reported with propylene (B89431) glycol formulation[7] | Expected with propylene glycol formulation | Expected with propylene glycol formulation |
Experimental Protocols
I. Preparation of Etomidate Infusion Solution
Objective: To prepare a sterile etomidate solution for continuous intravenous infusion.
Materials:
-
Etomidate hydrochloride injection (2 mg/mL in 35% propylene glycol)
-
Sterile isotonic crystalloid solution (e.g., 0.9% Sodium Chloride or Lactated Ringer's Solution)
-
Sterile empty IV bag or syringe
-
Syringe pump
-
Appropriate gauge sterile needles and syringes
-
70% Isopropyl alcohol swabs
Procedure:
-
Aseptically withdraw the calculated volume of this compound from its vial using a sterile needle and syringe.
-
Inject the etomidate into a sterile empty IV bag or a large syringe that will be placed in the syringe pump.
-
Dilute the etomidate with a sterile isotonic crystalloid solution to a final concentration that allows for a practical and controllable infusion rate for the specific animal's weight. A common dilution strategy is to create a solution that can be administered at a rate of 1-2 mL/kg/hr.
-
Gently agitate the solution to ensure thorough mixing.
-
Label the infusion bag or syringe clearly with the drug name, concentration, date, and time of preparation.
-
Due to the propylene glycol vehicle, which can cause pain on injection and hemolysis, consider using a central venous catheter for administration to ensure rapid dilution in a large blood volume.[4]
II. Protocol for Continuous Infusion of Etomidate
Objective: To induce and maintain a stable plane of anesthesia using a continuous infusion of etomidate.
Materials and Equipment:
-
Large animal anesthesia machine with ventilator
-
Intravenous catheters (appropriate size for the animal)
-
Endotracheal tubes
-
Laryngoscope
-
Syringe pump for etomidate infusion
-
Intravenous fluid pump
-
Multi-parameter physiological monitor (ECG, blood pressure, SpO2, EtCO2, temperature)
-
Emergency drugs (e.g., epinephrine, atropine, corticosteroids)
-
Warming devices (e.g., forced-air warmer, circulating water blanket)
Procedure:
A. Pre-anesthetic Preparation and Premedication:
-
Fast the animal according to standard protocols for the species to reduce the risk of regurgitation and aspiration.
-
Perform a thorough pre-anesthetic physical examination and obtain baseline physiological parameters.
-
Place at least one, and preferably two, intravenous catheters in a suitable vein (e.g., cephalic, jugular).
-
Administer pre-anesthetic medications to provide sedation and analgesia. The choice of premedication will depend on the species and the experimental requirements. A benzodiazepine (B76468) (e.g., midazolam or diazepam) is often recommended to be co-administered with etomidate to minimize myoclonus.[7]
B. Anesthetic Induction:
-
Pre-oxygenate the animal for 5-10 minutes.
-
Administer the induction dose of etomidate intravenously to effect, until the animal is sufficiently relaxed for endotracheal intubation.
-
Intubate the animal with an appropriately sized cuffed endotracheal tube and secure it in place.
-
Connect the endotracheal tube to the anesthesia machine and commence oxygen delivery. If required, initiate mechanical ventilation.
C. Maintenance of Anesthesia with Continuous Infusion:
-
Immediately following induction, initiate the continuous infusion of etomidate using a syringe pump.
-
Start with a higher infusion rate (loading dose) for the first 10-15 minutes to achieve a therapeutic plasma concentration, then reduce to a maintenance rate.[9]
-
The maintenance infusion rate should be titrated to effect based on the animal's anesthetic depth, monitored through physiological parameters and response to stimuli.[2]
-
Administer intravenous fluids throughout the procedure to maintain hydration and cardiovascular stability.
D. Monitoring During Anesthesia:
-
Cardiovascular System: Continuously monitor heart rate and rhythm (ECG), arterial blood pressure (systolic, diastolic, and mean), and capillary refill time. Etomidate is known for its cardiovascular stability, but hypotension can still occur.[2]
-
Respiratory System: Monitor respiratory rate, tidal volume, and end-tidal CO2 (EtCO2). Pulse oximetry (SpO2) should be used to assess hemoglobin oxygen saturation.
-
Anesthetic Depth: Assess anesthetic depth regularly using reflexes (e.g., palpebral, corneal), muscle tone, and response to surgical stimulation.
-
Temperature: Monitor core body temperature continuously and use warming devices to prevent hypothermia.
-
Adrenal Function: Be aware of the profound and prolonged suppression of adrenal function.[2] For long procedures, corticosteroid supplementation may be necessary, as determined by a veterinarian.
-
Hemolysis: Monitor for signs of hemolysis, such as red-tinged urine (hemoglobinuria) or plasma.
E. Recovery from Anesthesia:
-
Discontinue the etomidate infusion at the end of the surgical or experimental procedure.
-
Continue to administer 100% oxygen until the animal is conscious and able to maintain a patent airway.
-
Monitor the animal closely during the recovery period for any adverse effects, such as myoclonus or prolonged sedation.
-
Extubate the animal only when it has regained a strong swallowing reflex.
-
Provide appropriate post-operative analgesia and supportive care.
Mandatory Visualizations
Signaling Pathway of Etomidate's Anesthetic and Adrenocortical Suppressive Effects
Caption: Dual pathways of etomidate action.
Experimental Workflow for Continuous Etomidate Infusion
Caption: Workflow for continuous etomidate infusion.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. Effects of continuous infusion of etomidate at various dose rates on adrenal function in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Swine | Veterian Key [veteriankey.com]
- 4. aaha.org [aaha.org]
- 5. [Comparative studies of general anesthesia of sheep with ketamine and etomidate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic and anesthetic effects of etomidate infusion in medetomidine-premedicated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etomidate Total Intravenous Anesthesia in Dogs Premedicated with Medetomidine and Diazepam - WSAVA2002 - VIN [vin.com]
- 8. Effects of continuous infusion of etomidate at various dose rates on adrenal function in dogs | springermedizin.de [springermedizin.de]
- 9. Hemodynamic Variables in Dogs Anesthetized With Etomidate Intravenous Infusion - WSAVA2005 - VIN [vin.com]
Application Notes and Protocols for the Detection of Etomidate Hydrochloride and its Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the detection and quantification of etomidate (B1671615) and its primary metabolite, etomidate acid, in human urine. The protocols are primarily based on Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), which is a highly sensitive and specific method for this application.
Metabolic Pathway of Etomidate
Etomidate is an intravenous anesthetic that is rapidly metabolized in the liver by ester hydrolysis to its main, inactive metabolite, etomidate acid.[1][2] This metabolite is then excreted through the kidneys.[1][2] Understanding this metabolic pathway is crucial for developing analytical methods that target both the parent drug and its metabolite for a comprehensive toxicological analysis.
Caption: Metabolic pathway of etomidate to etomidate acid and its excretion.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of etomidate and etomidate acid in urine.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Etomidate | 0.2 | 0.5 | [3][4][5] |
| Etomidate Acid | 0.5 | 1.0 | [3][4][5] |
| Etomidate | 1 | 2 | [6][7][8] |
| Etomidate Acid | 2 | 5 | [6][7][8] |
| Etomidate | - | 0.4 | [2][9][10] |
| Etomidate Acid | - | 1.0 | [2][9][10] |
Table 2: Linearity and Correlation Coefficient
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Etomidate | 0.5 - 50 | > 0.9950 | [3][5] |
| Etomidate Acid | 1 - 100 | > 0.9950 | [3][5] |
| Etomidate | 0.5 - 50 | > 0.9957 | [4] |
| Etomidate Acid | 1 - 100 | > 0.9957 | [4] |
| Etomidate | 0.4 - 120 | > 0.9958 | [2][10] |
| Etomidate Acid | 1.0 - 300 | > 0.9958 | [2][10] |
Table 3: Method Performance Parameters
| Parameter | Etomidate | Etomidate Acid | Reference |
| Extraction Recovery | > 84.25% | > 84.25% | [3][5] |
| Matrix Effect | 5.42% - 18.47% | 5.42% - 18.47% | [3][5] |
| Intra-day Precision | < 10.2% | < 10.2% | [2][9][10] |
| Inter-day Precision | < 8.4% | < 8.4% | [2][9][10] |
| Intra-day Accuracy | -9.9% to 2.9% | -9.9% to 2.9% | [2][9][10] |
| Inter-day Accuracy | -7.0% to 0.6% | -7.0% to 0.6% | [2][9][10] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a simple and rapid "dilute and shoot" method suitable for high-throughput screening.[1][2][9]
Materials:
-
Urine sample
-
Acetonitrile (B52724) (ACN)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Pipette a known volume of urine (e.g., 100 µL) into a microcentrifuge tube.
-
Add a precipitating agent, typically 3 volumes of acetonitrile (e.g., 300 µL).[3][5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[3][5]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[3][5]
-
The sample is now ready for LC-MS/MS analysis.
Caption: Workflow for urine sample preparation by protein precipitation.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical conditions for the chromatographic separation and mass spectrometric detection of etomidate and etomidate acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 column is commonly used for separation.[3][5] For better separation of etomidate acid, a porous graphitic carbon column can also be employed.[2][9]
-
Gradient Elution: A gradient elution is typically used to achieve optimal separation. The specific gradient will depend on the column and system used.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.[2]
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3][5]
-
MRM Transitions: Specific precursor-to-product ion transitions for etomidate and etomidate acid need to be optimized on the specific instrument.
-
Etomidate: (Example transitions, need to be confirmed) m/z 245.1 → 141.1, 195.1
-
Etomidate Acid: (Example transitions, need to be confirmed) m/z 217.1 → 109.1, 171.1
-
Internal Standard (e.g., Metomidate): (Example transitions, need to be confirmed) m/z 221.1 → 117.1, 175.1
-
-
Ion Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum sensitivity.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The described LC-MS/MS methods provide sensitive, specific, and reliable approaches for the determination of etomidate and its primary metabolite, etomidate acid, in urine. The simple "dilute and shoot" sample preparation protocol is particularly advantageous for high-throughput analysis in clinical and forensic toxicology. The provided quantitative data and detailed protocols can serve as a valuable resource for researchers and scientists in the field of drug analysis and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Etomidate and Etomidate Acid in Urine Using HPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of "smoke powder" etomidate and its metabolite etomidate acid in blood and urine by UHPLC-MS-MS: application in authentic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Etomidate Hydrochloride Derivatives for Novel Anesthetic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and evaluation of etomidate (B1671615) hydrochloride derivatives as novel anesthetic agents. The primary objective in the development of these analogs is to mitigate the adrenocortical suppression associated with etomidate while preserving its advantageous hypnotic and hemodynamic properties.
Data Presentation
The following tables summarize key quantitative data for etomidate and its derivatives, facilitating a comparative analysis of their pharmacological profiles.
Table 1: In Vivo Anesthetic Potency and Safety in Rats
| Compound | Hypnotic Potency (ED₅₀, mg/kg) | Lethal Dose (LD₅₀, mg/kg) | Therapeutic Index (LD₅₀/ED₅₀) |
| Etomidate | 0.66[1] | 11.9[1] | 18[1] |
| Propofol | 5.4[1] | 22.6[1] | 4.2[1] |
| ET-26 HCl | 2.1[1] | 24.1[1] | 11[1] |
| ET-25-2 | 4.15 | 39.69 | 9.56[2] |
Table 2: In Vitro Adrenocortical Suppression and GABAᴀ Receptor Modulation
| Compound | Cortisol Synthesis Inhibition (IC₅₀) | GABAᴀ Receptor Modulation |
| Etomidate | 1.3 ± 0.2 nM[3] | Potent positive allosteric modulator[4] |
| Carboetomidate | 2.6 ± 1.5 µM[3] | Positive allosteric modulator[3] |
| MOC-etomidate | 0.10 ± 0.02 µM[5] | Positive allosteric modulator |
| MOC-ECA (Metabolite of MOC-etomidate) | 30 ± 7 µM[5] | Weak modulator |
| Cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM/ABP-700) | Significantly reduced compared to etomidate | Potent positive allosteric modulator[6] |
Mandatory Visualization
Synthetic Pathways
Caption: Synthetic strategies for key etomidate derivatives.
Experimental Workflow
Caption: Workflow for evaluating novel anesthetic agents.
Signaling Pathway
Caption: Etomidate analogs enhance GABAergic inhibition.
Experimental Protocols
Protocol 1: Synthesis of (R)-Ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate (Carboetomidate)
This protocol is adapted from a procedure for Mitsunobu alkylation.[3]
Materials:
-
(S)-1-phenylethanol
-
Ethyl 1H-pyrrole-2-carboxylate
-
Triphenylphosphine (B44618) (Ph₃P)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes)
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 mmol) and triphenylphosphine (1.3 mmol) in anhydrous THF (3 ml).
-
To this stirred solution, add a solution of (S)-1-phenylethanol (1.1 mmol) in anhydrous THF (2 ml) dropwise at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.3 mmol) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield carboetomidate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of (R)-3-methoxy-3-oxopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (MOC-etomidate)
This protocol utilizes a dicyclohexylcarbodiimide (B1669883) (DCC) coupling method.[7]
Materials:
-
(R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid
-
Methyl-3-hydroxypropanoate
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel for column chromatography
-
Anhydrous ether
-
HCl in anhydrous ether
Procedure:
-
To a solution of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid (1.0 mmol) and methyl-3-hydroxypropanoate (1.1 mmol) in anhydrous DCM (3.5 ml), add DCC (1.1 mmol) and DMAP (1.1 mmol).
-
Stir the solution at room temperature for 48 hours.
-
Remove the precipitated dicyclohexylurea by filtration.
-
Apply the clear filtrate to a silica gel column equilibrated with DCM for purification.
-
Elute the product with an appropriate solvent system.
-
Treat the oily product with HCl in anhydrous ether to precipitate the hydrochloride salt.
-
Collect the white, crystalline MOC-etomidate hydrochloride by filtration and dry under vacuum.[7]
-
Confirm the purity and identity of the product using high-performance liquid chromatography (HPLC), ¹H NMR, and mass spectrometry.[7]
Protocol 3: In Vitro GABAᴀ Receptor Modulation Assay
This protocol uses the two-electrode voltage-clamp technique in Xenopus laevis oocytes.[4][8]
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABAᴀ receptor subunits (e.g., α₁, β₂, γ₂L)
-
ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
GABA stock solution
-
Etomidate derivative stock solution (in DMSO)
-
Two-electrode voltage-clamp setup
Procedure:
-
Prepare and inject Xenopus oocytes with cRNA encoding the desired GABAᴀ receptor subunits.
-
Incubate the oocytes for 1-3 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with ND96 buffer.
-
Clamp the oocyte membrane potential at -70 mV.
-
Determine the GABA EC₅-EC₂₀ (the concentration of GABA that elicits 5-20% of the maximal response) for each oocyte by applying increasing concentrations of GABA.
-
To test for modulatory effects, co-apply the etomidate derivative at various concentrations with the predetermined EC₅-EC₂₀ of GABA.
-
Record the potentiation of the GABA-evoked current by the test compound.
-
Construct concentration-response curves to determine the EC₅₀ for potentiation.
Protocol 4: In Vivo Hypnotic Potency Assay (Loss of Righting Reflex - LORR) in Rats
This assay determines the dose of an anesthetic required to induce a loss of the righting reflex.[4][9]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Etomidate derivative solution for intravenous (IV) injection
-
Vehicle control solution (e.g., saline, DMSO)
-
IV catheters
Procedure:
-
Acclimatize rats to the laboratory environment.
-
Place an IV catheter in the lateral tail vein of the rat.
-
Administer a single bolus IV injection of the etomidate derivative at a specific dose.
-
Immediately after injection, place the rat in a supine position.
-
Observe the rat for the loss of its righting reflex, defined as the inability to right itself onto all four paws within 30 seconds.
-
Record the duration of LORR (the time from the loss of the reflex until it is regained).
-
Use a sufficient number of animals at various dose levels to determine the ED₅₀ (the dose at which 50% of the animals exhibit LORR) using a statistical method such as probit analysis.
Protocol 5: In Vivo Adrenocortical Suppression Assay (ACTH Stimulation Test) in Rats
This protocol assesses the degree to which an anesthetic agent inhibits the production of corticosterone (B1669441) in response to adrenocorticotropic hormone (ACTH).[10][11][12][13][14]
Materials:
-
Male Sprague-Dawley rats
-
ACTH (cosyntropin)
-
Etomidate derivative solution for IV injection
-
Blood collection supplies (e.g., tubes with heparin or EDTA)
-
Centrifuge
-
Corticosterone ELISA kit or other quantitative assay method
Procedure:
-
Administer dexamethasone (e.g., 0.2 mg/kg IV) to suppress endogenous corticosterone production.[4]
-
Two hours after dexamethasone administration, take a baseline blood sample.[13]
-
Administer the etomidate derivative or vehicle control via IV injection.
-
Immediately following the test agent, administer a bolus of ACTH (e.g., 25 µg/kg IV) to stimulate the adrenal glands.[13]
-
Collect blood samples at specified time points after ACTH administration (e.g., 15, 30, and 60 minutes).[10][13]
-
Centrifuge the blood samples to separate the plasma.
-
Measure the corticosterone concentration in the plasma samples using an appropriate assay.
-
Compare the corticosterone response in the drug-treated groups to the vehicle control group to determine the extent of adrenocortical suppression. A normal response is characterized by a significant increase in cortisol/corticosterone levels after ACTH stimulation.[12]
References
- 1. ET-26 hydrochloride (ET-26 HCl) has similar hemodynamic stability to that of etomidate in normal and uncontrolled hemorrhagic shock (UHS) rats | PLOS One [journals.plos.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Carboetomidate: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Studies of Methoxycarbonyl Etomidate's Carboxylic Acid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Cyclopropyl-Methoxycarbonyl Metomidate: A Comparison with Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discoveryjournals.org [discoveryjournals.org]
- 10. droracle.ai [droracle.ai]
- 11. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Discovery of the EL-0052 as a potential anesthetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Etomidate Hydrochloride in Canine Anesthesia for Veterinary Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of etomidate (B1671615) hydrochloride for anesthesia in canine research models. This document details the mechanism of action, pharmacokinetic and pharmacodynamic properties, potential adverse effects, and experimental protocols.
Introduction
Etomidate hydrochloride is a short-acting, non-barbiturate intravenous anesthetic agent utilized for the induction of general anesthesia.[1] Its key advantage in veterinary research, particularly in canines, is its minimal impact on the cardiovascular system, making it an excellent choice for studies where hemodynamic stability is crucial.[1][2] Etomidate's unique properties also include a rapid onset and recovery, though it lacks analgesic effects.[3][4]
Mechanism of Action
Etomidate's primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][5] By binding to a specific site on the GABA-A receptor, etomidate enhances the receptor's affinity for GABA.[2] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a subsequent decrease in neuronal excitability, which manifests as sedation and hypnosis.[2][3]
Figure 1: Simplified signaling pathway of etomidate's mechanism of action.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics:
Etomidate exhibits a rapid onset of action due to its high lipid solubility, allowing it to quickly cross the blood-brain barrier.[2] It is rapidly metabolized in the liver via ester hydrolysis to an inactive carboxylic acid metabolite, which is then excreted primarily by the kidneys.[2][6] This rapid metabolism contributes to its short duration of action.[3]
| Parameter | Value (Canine) | Reference |
| Onset of Action | Rapid (within one minute) | [4] |
| Duration of Action | 3-8 minutes (dose-dependent) | [3] |
| Protein Binding | ~75% (primarily to albumin) | [3] |
| Metabolism | Hepatic ester hydrolysis | [2][6] |
| Elimination Half-life | Varies with study; rapid clearance | [6] |
Pharmacodynamics:
The primary pharmacodynamic effect of etomidate is dose-dependent hypnosis.[6] A significant advantage is its minimal effect on cardiovascular parameters.[1][5]
| System | Effect | Reference |
| Cardiovascular | Minimal changes in heart rate, blood pressure, and cardiac output. | [1][5] |
| Respiratory | Minimal respiratory depression; brief periods of apnea (B1277953) may occur at induction. | [1][6] |
| Central Nervous System | Decreases cerebral metabolic rate, cerebral blood flow, and intracranial pressure. | [3][5] |
| Endocrine | Dose-dependent suppression of adrenocortical function by inhibiting 11-β-hydroxylase, leading to decreased cortisol production. | [3][7] |
Adverse Effects and Considerations
Despite its benefits, etomidate is associated with several adverse effects that researchers must consider:
-
Adrenocortical Suppression: A single induction dose can suppress cortisol production for several hours.[3][7] This can be a significant concern in studies involving stress responses or in critically ill subjects.
-
Myoclonus: Involuntary muscle twitching is a common side effect during induction and recovery.[8][9] Premedication with benzodiazepines like diazepam or midazolam can attenuate this effect.[8]
-
Pain on Injection: The propylene (B89431) glycol vehicle in which etomidate is formulated can cause pain upon intravenous administration.[10]
-
Hemolysis: The hyperosmolality of the propylene glycol formulation can lead to intravascular hemolysis, particularly with continuous rate infusions.[10][11][12]
-
Excitement and Vomiting: Excitement and vomiting have been observed during induction and recovery, though these can be mitigated with appropriate premedication.[8]
Experimental Protocols
The following are example protocols for the use of etomidate in canine anesthesia for research purposes. Doses should be adjusted based on the individual animal's health status, concurrent medications, and the required depth and duration of anesthesia.
Anesthetic Induction
This protocol is suitable for short procedures or as an induction agent prior to maintenance with an inhalant anesthetic.
Figure 2: Experimental workflow for etomidate induction in canine anesthesia.
Methodology:
-
Premedication: To mitigate side effects such as myoclonus and excitement, premedication is recommended.[8] Administer diazepam (0.5 mg/kg) or midazolam intravenously.
-
Induction: Administer etomidate intravenously at a dose of 1.5 to 3.0 mg/kg, titrated to effect until loss of the palpebral reflex and jaw tone sufficient for intubation.[7][9] The dose required may be reduced with effective premedication.[13]
-
Intubation and Maintenance: Following induction, the dog should be intubated and anesthesia maintained with an inhalant anesthetic such as isoflurane (B1672236) or sevoflurane.
-
Monitoring: Throughout the procedure, monitor vital signs including heart rate, respiratory rate, blood pressure, and body temperature.
Total Intravenous Anesthesia (TIVA) with Continuous Rate Infusion (CRI)
This protocol can be used for procedures where inhalant anesthesia is not feasible. Caution is advised due to the risk of adrenocortical suppression and hemolysis with prolonged infusion. [10][11][14]
Methodology:
-
Premedication: Administer an appropriate premedication, such as medetomidine (B1201911) (10-15 µg/kg IM) or a combination of an opioid and a benzodiazepine.[15][16]
-
Induction: Administer a loading dose of etomidate (0.5 mg/kg IV).[16]
-
Maintenance: Immediately following the loading dose, begin a continuous rate infusion of etomidate. The infusion rate will vary depending on the desired plane of anesthesia and concurrent medications, with reported rates ranging from 50 to 165 µg/kg/min.[15][16]
-
Monitoring: Continuous monitoring of cardiovascular and respiratory parameters is essential. Due to the risk of adrenocortical suppression, this technique should be reserved for short procedures.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of etomidate in dogs.
Table 1: Etomidate Dosages for Anesthesia in Dogs
| Anesthetic Protocol | Premedication | Etomidate Induction Dose (mg/kg IV) | Etomidate CRI Rate (µg/kg/min) | Reference |
| Induction | Diazepam (0.5 mg/kg) | 1.5 ± 0.6 | N/A | [15] |
| Induction | Medetomidine (10 µg/kg IM) | 0.5 ± 0.3 | N/A | [15] |
| TIVA | Medetomidine (15 µg/kg IM) | 0.5 (loading dose) | 50 | [16][17] |
| TIVA | Diazepam (0.5 mg/kg) | 1.5 ± 0.6 | 165 ± 20 | [15] |
| Induction | None | 1.5 or 3.0 | N/A | [7] |
| Induction | Glycopyrrolate | 3.0 | N/A | [9] |
Table 2: Effects of Etomidate on Cardiorespiratory Parameters in Dogs
| Study | Premedication | Etomidate Protocol | Heart Rate | Mean Arterial Pressure | Respiratory Rate |
| Qin et al. (2016) | None | CRI (10-30 µg/kg/min) | No significant change | No significant change | Not reported |
| Ko et al. (1994) | Medetomidine | 0.5 mg/kg induction, 50 µg/kg/min CRI | Minimal changes | Minimal changes | Decreased |
| Rodriguez et al. (2012) | Diazepam | 1.5 mg/kg induction, 165 µg/kg/min CRI | Significantly higher than medetomidine group | Significantly smaller than medetomidine group | Significantly higher than medetomidine group |
Table 3: Effects of Etomidate on Adrenocortical Function in Dogs
| Study | Etomidate Dose (mg/kg IV) | Time Point | Effect on Plasma Cortisol |
| Koster et al. (1987) | 1.5 or 3.0 | 2 and 3 hours post-induction | Suppressed response to ACTH stimulation |
| Qin et al. (2016) | CRI (10-30 µg/kg/min) | 1, 2, and 3 hours post-intubation | Dose- and time-dependent decrease |
Conclusion
This compound is a valuable anesthetic agent for canine research, particularly in studies requiring cardiovascular stability. Its rapid onset and recovery are advantageous for many experimental designs. However, researchers must be aware of and manage its potential side effects, most notably adrenocortical suppression and myoclonus. Careful protocol design, including appropriate premedication and diligent monitoring, is essential for the safe and effective use of etomidate in veterinary research.
References
- 1. dvm360.com [dvm360.com]
- 2. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 3. openanesthesia.org [openanesthesia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of etomidate on adrenocortical function in canine surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side effects of etomidate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veterinarypaper.com [veterinarypaper.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Acute toxicosis in two dogs associated with etomidate-propylene glycol infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Case report: Side effects of etomidate in propylene glycol in five Göttingen Minipigs [frontiersin.org]
- 13. Propofol/Etomidate Induced and Isoflurane Maintained Anaesthesia in Dogs | Indian Journal of Veterinary Sciences and Biotechnology [journals.acspublisher.com]
- 14. Effects of continuous infusion of etomidate at various dose rates on adrenal function in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Etomidate Total Intravenous Anesthesia in Dogs Premedicated with Medetomidine and Diazepam - WSAVA2002 - VIN [vin.com]
- 16. Hemodynamic and anesthetic effects of etomidate infusion in medetomidine-premedicated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hemodynamic and anesthetic effects of etomidate infusion in medetomidine-premedicated dogs [agris.fao.org]
Application Notes: Colorimetric Assay for Rapid Determination of Etomidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomidate (B1671615) hydrochloride is a short-acting intravenous anesthetic agent. Its illicit use, particularly in electronic cigarette liquids ("vape juice"), has become a growing public health concern. This necessitates the development of rapid, reliable, and cost-effective methods for its detection. This document provides a detailed protocol for a colorimetric assay for the rapid determination of etomidate hydrochloride. The assay is based on the "EtoChrom" sensor, a chromium(III)-based complex that undergoes a distinct color change upon interaction with etomidate.[1][2][3] This method is suitable for both qualitative and quantitative analysis, making it a valuable tool for on-site screening and laboratory-based quantification.
The principle of this assay lies in a ligand exchange reaction. The EtoChrom sensor, a solution of hexaaquachromium(III) nitrate (B79036), is purple. Etomidate, being a stronger field ligand than water, displaces a water molecule in the chromium(III) coordination sphere.[1] This alteration of the complex results in a visible color change from purple to yellow and a corresponding shift in the maximum absorbance wavelength (bathochromic shift), which can be measured spectrophotometrically for quantitative analysis.[1][4]
Materials and Reagents
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O, Molecular Weight: 400.15 g/mol )
-
Sodium chloride (NaCl)
-
Deionized water
-
This compound standard
-
Sample containing or suspected of containing this compound (e.g., vape juice, saliva)
-
Spectrophotometer (for quantitative analysis)
-
Cuvettes
-
Micropipettes
-
Vortex mixer
Quantitative Data Summary
The performance of the EtoChrom colorimetric assay for the determination of this compound is summarized in the tables below.
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.030 mg/mL | [1][2][3] |
| Linear Range | Up to 2 mg/mL | [1] |
| Analysis Time | < 1 minute | [1][2][3] |
| Color Change | Purple to Yellow | [1] |
Table 2: Selectivity of the EtoChrom Assay
| Potential Interferent | Observation | Reference |
| Propylene Glycol (PG) | Negligible interference | [1] |
| Vegetable Glycerin (VG) | Negligible interference | [1] |
| Nicotine | Negligible interference | |
| Saliva Matrix | Negligible interference | [1][2][3] |
| Metomidate (MT) | Minimal response | |
| Isopropoxate (iPrT) | Response observed |
Experimental Protocols
Preparation of EtoChrom Reagent (10 mM [Cr(H₂O)₆]³⁺ in 10% w/v NaCl)
-
Prepare 10% (w/v) NaCl solution: Dissolve 10 g of NaCl in deionized water and make up the volume to 100 mL.
-
Prepare 10 mM Chromium(III) Nitrate Solution:
-
Accurately weigh 0.400 g of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O).
-
Dissolve the weighed chromium(III) nitrate nonahydrate in the 10% (w/v) NaCl solution.
-
Make up the final volume to 100 mL with the 10% (w/v) NaCl solution.
-
-
Storage: Store the EtoChrom reagent in a well-sealed container at room temperature. The reagent is stable for at least 90 days.[1]
Qualitative Determination of Etomidate
-
Pipette 1.0 mL of the EtoChrom reagent into a clear vial or test tube.
-
Add 100 µL of the sample solution to the vial.
-
Vortex the mixture for approximately 1 minute.
-
Observe the color change. A change from purple to yellow indicates the presence of etomidate.
Quantitative Determination of Etomidate
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of this compound in a relevant solvent (e.g., deionized water or a blank matrix) with concentrations ranging from the expected sample concentration up to 2 mg/mL.
-
For each standard, mix 100 µL of the standard solution with 1.0 mL of the EtoChrom reagent.
-
Vortex for 1 minute.
-
-
Sample Preparation:
-
Prepare the sample in the same solvent as the standards. A simple dilution may be sufficient for liquid samples like vape juice.
-
Mix 100 µL of the prepared sample with 1.0 mL of the EtoChrom reagent.
-
Vortex for 1 minute.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure the absorbance spectrum from 350 nm to 700 nm.
-
Use the EtoChrom reagent as a blank.
-
Measure the absorbance spectra of the calibration standards and the sample.
-
Identify the wavelength of maximum absorbance (λmax) for the ⁴A₂g → ⁴T₁g(F) transition, which will show a bathochromic shift from approximately 574 nm in the absence of etomidate to a higher wavelength in its presence.[5]
-
Plot a calibration curve of the absorbance at the shifted λmax versus the concentration of the etomidate standards.
-
Determine the concentration of etomidate in the sample from the calibration curve.
-
Visualizations
Caption: Ligand exchange mechanism for etomidate detection.
Caption: Workflow for the colorimetric determination of etomidate.
References
Application Notes and Protocols for Studying the Gut-Brain Axis in Animal Models Using Etomidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomidate (B1671615) hydrochloride, a potent, short-acting intravenous anesthetic agent, is increasingly being investigated for its effects beyond sedation, particularly concerning its impact on the gut-brain axis. Emerging research indicates that etomidate can significantly influence the intricate communication between the gastrointestinal tract and the central nervous system. These application notes provide a comprehensive overview and detailed protocols for utilizing etomidate hydrochloride in animal models to study the gut-brain axis, focusing on its effects on the gut microbiota, intestinal barrier integrity, and neuro-inflammatory pathways.
Recent studies have demonstrated that long-term administration of etomidate in mice can disrupt intestinal homeostasis and nervous system function.[1] This disruption is characterized by alterations in the gut microbiome, damage to the intestinal barrier, and changes in neurotransmitter levels in both the gut and the brain.[1] The primary mechanism of etomidate's anesthetic action is the positive modulation of γ-aminobutyric acid type A (GABA-A) receptors, which are widely distributed in the central nervous system.[2] However, its influence on the gut-brain axis appears to be more complex, potentially involving metabolic and inflammatory signaling pathways.[1]
These protocols are designed to guide researchers in designing and executing experiments to elucidate the multifaceted effects of this compound on the gut-brain axis, providing a framework for investigating its potential neurotoxic or therapeutic implications.
Data Presentation
Table 1: Effects of Long-Term Etomidate Administration on Neurotransmitter Levels in Mice
| Neurotransmitter | Brain | Serum | Colon |
| 5-Hydroxytryptamine (5-HT) | ↓ 37% | ↓ 51% | ↓ 42% |
| γ-Aminobutyric Acid (GABA) | ↓ 38% | ↓ 52% | ↓ 41% |
| Data summarized from a study involving 14 consecutive days of etomidate injection in mice.[1] |
Table 2: Alterations in Gut Microbiota Composition Following Long-Term Etomidate Administration in Mice
| Bacterial Genus | Change in Abundance |
| Akkermansia | ↓ 33% |
| Lactobacillus | ↓ 14% |
| Klebsiella | ↑ 18% |
| Data summarized from a study involving 14 consecutive days of etomidate injection in mice.[1] |
Table 3: Impact of Long-Term Etomidate Administration on Intestinal and Blood-Brain Barrier Integrity in Mice
| Gene/Protein | Location | Expression Change |
| Claudin-4 | Colon | Downregulated |
| ZO-1 | Colon | Downregulated |
| Claudin-1 | Brain | Downregulated |
| Data summarized from a study involving 14 consecutive days of etomidate injection in mice.[1] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of etomidate's impact on the gut-brain axis.
Caption: Experimental workflow for studying etomidate's effects.
Experimental Protocols
Animal Model and this compound Administration
Objective: To establish an in vivo model to study the long-term effects of this compound on the gut-brain axis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution (e.g., 2 mg/mL in a suitable vehicle)
-
Sterile saline solution (0.9% NaCl)
-
Standard animal housing and husbandry equipment
Procedure:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Randomly divide the mice into three groups:
-
Administer the injections once daily for 14 consecutive days.[1]
-
Monitor the animals daily for any signs of distress, changes in behavior, or adverse reactions.
-
On day 15, collect samples for downstream analysis.
Gut Microbiota Analysis by 16S rRNA Sequencing
Objective: To characterize the changes in the composition of the gut microbiota following etomidate administration.
Materials:
-
Sterile collection tubes
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers for 16S rRNA gene amplification (e.g., targeting the V3-V4 region)
-
PCR reagents and thermal cycler
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
Collect fresh fecal pellets from each mouse and immediately store them at -80°C.
-
Extract total genomic DNA from the fecal samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR with specific primers.
-
Purify the PCR products and prepare sequencing libraries.
-
Perform paired-end sequencing on an Illumina MiSeq platform.
-
Process the raw sequencing data using bioinformatics pipelines (e.g., QIIME 2, DADA2) to perform quality filtering, denoising, taxonomic classification, and diversity analysis.
Assessment of Intestinal Barrier Integrity
Objective: To evaluate the impact of etomidate on the physical and molecular integrity of the intestinal barrier.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR primers for tight junction proteins (e.g., Claudin-4, ZO-1)
-
qPCR master mix and real-time PCR system
-
Reagents for immunohistochemistry or Western blotting
Procedure (qRT-PCR):
-
Euthanize the mice and collect colon tissue samples.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Extract total RNA from the colon tissues using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for tight junction genes (e.g., Cldn4, Tjp1) and a reference gene (e.g., Gapdh).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Quantification of Neurotransmitters by LC-MS/MS
Objective: To measure the levels of key neurotransmitters in the brain, serum, and colon.
Materials:
-
Brain, serum, and colon samples
-
Reagents for tissue homogenization and protein precipitation (e.g., acetonitrile)
-
Internal standards for the neurotransmitters of interest (e.g., isotopically labeled 5-HT and GABA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenize brain and colon tissues in a suitable buffer.
-
Precipitate proteins from tissue homogenates and serum samples using acetonitrile.
-
Centrifuge the samples and collect the supernatant.
-
Add internal standards to the supernatant.
-
Inject the samples into the LC-MS/MS system for separation and quantification of 5-HT and GABA.
-
Construct calibration curves using standards of known concentrations to determine the absolute concentrations of the neurotransmitters in the samples.[3]
Untargeted Metabolomics Analysis
Objective: To identify global metabolic changes in the colon and brain following etomidate treatment.
Materials:
-
Colon and brain tissue samples
-
Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)
-
High-resolution mass spectrometer coupled with liquid chromatography (LC-MS)
Procedure:
-
Homogenize colon and brain tissues in a cold extraction solvent mixture.
-
Centrifuge the homogenates and collect the supernatant containing the metabolites.
-
Analyze the extracts using an untargeted LC-MS-based metabolomics platform.
-
Process the raw data to identify and relatively quantify metabolites.
-
Perform statistical analysis (e.g., principal component analysis, partial least squares-discriminant analysis) to identify significantly altered metabolites and metabolic pathways.[4]
Conclusion
The protocols and data presented provide a robust framework for investigating the intricate relationship between this compound administration and the gut-brain axis in animal models. By systematically evaluating changes in the gut microbiota, intestinal barrier function, neurotransmitter levels, and metabolic profiles, researchers can gain valuable insights into the broader physiological effects of this commonly used anesthetic. These studies are crucial for understanding the potential long-term consequences of etomidate use and for the development of strategies to mitigate any adverse effects on the gut-brain axis.
References
- 1. Long-term use of etomidate disrupts the intestinal homeostasis and nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etomidate affects spatial learning and memory and neuronal apoptosis of rats via MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Etomidate Hydrochloride Administration in Research Animals
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for minimizing myoclonus associated with etomidate (B1671615) hydrochloride administration in research animals.
Frequently Asked Questions (FAQs)
Q1: What is etomidate-induced myoclonus?
A1: Etomidate-induced myoclonus consists of brief, involuntary, and irregular muscle twitches or jerks that can occur during the induction of anesthesia.[1][2] These movements are a common side effect, with an incidence reported to be as high as 50-80% in patients without premedication.[3][4][5] While generally not associated with seizure-like activity on an electroencephalogram (EEG), the movements can be problematic for certain experimental procedures.[6][7]
Q2: What is the underlying mechanism of etomidate-induced myoclonus?
A2: The exact mechanism is not fully elucidated, but it is believed to involve a temporary imbalance between inhibitory and excitatory neurotransmitter systems in the brain.[1] Key theories suggest it arises from subcortical disinhibition.[3][4] Research in Sprague-Dawley rats indicates that etomidate-induced myoclonus originates in the neocortex and is linked to an accumulation of the excitatory neurotransmitter glutamate (B1630785).[8][9][10] This process involves the modulation of N-methyl-D-aspartate (NMDA) receptors and a subsequent downregulation of the K-Cl cotransporter isoform 2 (KCC2) protein, which is crucial for maintaining inhibitory GABAergic function.[8]
Q3: Is the incidence of myoclonus dose-dependent?
A3: Yes, the incidence and intensity of myoclonus following etomidate induction are dose-related.[5][7] Higher doses of etomidate are associated with a greater frequency of myoclonic movements.[5][7] Conversely, studies in rats have shown that increasing the dose of etomidate (e.g., from 1.5 mg/kg to 3.8 mg/kg or 6.0 mg/kg) can decrease the mean behavioral score of myoclonus.[11]
Q4: Can the formulation of etomidate affect the incidence of side effects?
A4: Yes. Etomidate is often formulated in propylene (B89431) glycol, which can cause pain on injection.[6][12] This formulation has also been associated with hemolysis (rupture of red blood cells) and hemoglobinuria, particularly with constant rate infusions in dogs and in Göttingen Minipigs.[13][14] Using a lipid emulsion formulation may reduce the incidence of injection pain and hemolysis.[12]
Troubleshooting Guide
Issue 1: Severe or frequent myoclonus is disrupting my experiment.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Injection Rate | Administer the etomidate dose slowly over a longer period (e.g., two minutes instead of ten seconds).[3] | A slower injection rate is hypothesized to minimize the transient disequilibrium of drug concentration in the central nervous system, thereby reducing the incidence and severity of myoclonus.[3] |
| High Induction Dose | Use the lowest effective dose of etomidate for anesthetic induction. The incidence of myoclonus is dose-related.[7] | Lowering the dose can decrease the likelihood and intensity of myoclonic movements.[7] |
| Lack of Premedication | Administer a premedication agent prior to etomidate induction. Several options have proven effective. | Premedication helps to stabilize neuronal activity and counteract the disinhibitory effects of etomidate. |
| Magnesium Sulfate (B86663): Pretreatment with IV magnesium sulfate can significantly reduce myoclonic jerks while preserving hemodynamic stability.[4][15] | Magnesium acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which can counteract the glutamate-mediated excitability associated with etomidate.[4] | |
| Benzodiazepines (e.g., Midazolam): Pretreatment with midazolam has been shown to decrease the incidence of myoclonus.[5] | Benzodiazepines enhance the effect of the inhibitory neurotransmitter GABA, which can help prevent the disinhibition that leads to myoclonus.[1] | |
| Opioids (e.g., Fentanyl): Fentanyl pretreatment can reduce the frequency of myoclonus.[5] A combination of fentanyl and midazolam may be more effective than either drug alone.[5] | Opioids have inhibitory effects on the central nervous system that can suppress myoclonic activity. | |
| Dexmedetomidine (B676): Pretreatment with dexmedetomidine can significantly reduce the incidence of myoclonus.[16] | Dexmedetomidine is an α2-adrenergic agonist with sedative and analgesic properties that can help prevent myoclonus. | |
| Dexamethasone: Dexamethasone can attenuate myoclonus by inhibiting glutamate accumulation and reversing the suppression of excitatory amino acid transporters (EAATs) in the neocortex.[10] | This addresses the glutamate excitotoxicity component of etomidate-induced myoclonus.[10] | |
| Lidocaine (B1675312): Pre-injection of lidocaine can reduce the incidence of myoclonus.[8] | Lidocaine is a local anesthetic that can stabilize neuronal membranes. | |
| Esketamine: As an NMDA receptor antagonist, esketamine pretreatment can significantly reduce the incidence and severity of myoclonus.[17] | This directly counteracts the NMDA receptor-mediated mechanism of myoclonus.[8] |
Issue 2: The research animal shows signs of pain upon injection.
| Potential Cause | Troubleshooting Step | Rationale |
| Propylene Glycol Vehicle | Administer IV lidocaine prior to the etomidate bolus.[6] | Lidocaine provides local anesthesia, reducing the pain associated with the propylene glycol solvent.[6] |
| Use a larger, more proximal vein for injection.[6] | This allows for faster dilution of the irritant solution into the bloodstream. | |
| Consider using a lipid emulsion formulation of etomidate if available.[12] | Lipid formulations are generally less painful upon injection compared to propylene glycol formulations.[12] |
Quantitative Data on Myoclonus Reduction Strategies
Table 1: Effect of Injection Rate on Myoclonus Incidence
| Injection Group | Injection Time | Etomidate Dose | Incidence of Myoclonus | Severity | Reference |
| Fast Injection | 10 seconds | 0.3 mg/kg | 84% | 28% severe grade | [3] |
| Slow Injection | 2 minutes | 0.3 mg/kg | 28% | 4% severe grade | [3] |
Table 2: Efficacy of Premedication in Reducing Myoclonus Incidence in Human and Animal Studies
| Premedication Agent | Dose | Control Group Incidence | Treatment Group Incidence | Species | Reference |
| Magnesium Sulfate | 2.48 mmol (60 mg) | 72% (Saline) | 24% | Human | [15] |
| Midazolam | 0.03 mg/kg | 85% (None) | 70% | Human | [5] |
| Fentanyl | 1 µg/kg | 85% (None) | 40% | Human | [5] |
| Fentanyl + Midazolam | 0.5 µg/kg + 0.015 mg/kg | 85% (None) | 25% | Human | [5] |
| Dexmedetomidine | 0.5 µg/kg | 63.3% (Saline) | 36.7% | Human | [16] |
| Lidocaine | (plus Etomidate) | 90% (Etomidate alone) | 20% | Rat | [8] |
| Esketamine | 0.1 mg/kg | 64% (Placebo) | 28% | Human | [17] |
| Dexamethasone | 4 mg/kg | (Etomidate + Saline) | Lower behavioral scores | Rat | [10] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of a Premedication Agent in Reducing Etomidate-Induced Myoclonus in Sprague-Dawley Rats
This protocol is synthesized from methodologies described in studies investigating etomidate-induced myoclonus.[8][9][10][11]
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (6-8 weeks old).
-
House animals in a controlled environment (25 ± 1°C, 60% humidity, 12-h light/dark cycle) with ad libitum access to food and water.
-
Fast animals overnight before the experiment but allow water access.
-
-
Group Allocation (Example):
-
Group 1 (Control): Normal Saline + Etomidate.
-
Group 2 (Treatment): Premedication Agent (e.g., Dexamethasone 4 mg/kg) + Etomidate.
-
Randomly assign at least 10 rats to each group.
-
-
Drug Administration:
-
Administer the premedication agent (or saline for the control group) intravenously (IV) via the tail vein. The timing will depend on the agent being studied (e.g., 10 minutes prior for Vitamin E).[11]
-
Induce anesthesia with an IV injection of etomidate at a dose known to cause myoclonus (e.g., 1.5 mg/kg).[8][10][11]
-
-
Behavioral Observation and Scoring:
-
Immediately after etomidate injection, begin observing the animal for myoclonic movements for a set period (e.g., 5 minutes).[9][11]
-
Score the severity of myoclonus at fixed intervals (e.g., every minute) using a validated scale:
-
Grade 0: No myoclonus.
-
Grade 1: Mild myoclonus (movement in one body segment, e.g., a single limb or facial twitch).
-
Grade 2: Moderate myoclonus (movement in two different muscle groups).
-
Grade 3: Severe myoclonus (intense, generalized movements in multiple muscle groups).
-
-
-
Data Analysis:
-
Compare the incidence of myoclonus (percentage of animals exhibiting any myoclonic movement) between groups using a Chi-square or Fisher's exact test.
-
Compare the mean behavioral scores at each time point between groups using a suitable statistical test (e.g., linear mixed-model analysis for repeated measures).[10]
-
Visualizations
Caption: Proposed signaling pathway of etomidate-induced myoclonus.
Caption: Workflow for testing myoclonus mitigation strategies.
References
- 1. Myoclonus - Wikipedia [en.wikipedia.org]
- 2. Etomidate | Etomidate-Induced myoclonus in Sprague‒Dawley rats involves the activation of neocortical Calpain-2 and its decrement on KCC2 protein | springermedicine.com [springermedicine.com]
- 3. ekja.org [ekja.org]
- 4. Prevention of etomidate-related myoclonus in anesthetic induction by pretreatment with magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of etomidate-induced myoclonus: Which is superior: Fentanyl, midazolam, or a combination? A Retrospective comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reducing myoclonus after etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etomidate-Induced Myoclonus in Sprague-Dawley Rats Involves Neocortical Glutamate Accumulation and N -Methyl- d -Aspartate Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Frontiers | Dexamethasone alleviates etomidate-induced myoclonus by reversing the inhibition of excitatory amino acid transporters [frontiersin.org]
- 11. Etomidate-Induced myoclonus in Sprague‒Dawley rats involves the activation of neocortical Calpain-2 and its decrement on KCC2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Case report: Side effects of etomidate in propylene glycol in five Göttingen Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Case report: Side effects of etomidate in propylene glycol in five Göttingen Minipigs [frontiersin.org]
- 15. Magnesium sulfate pretreatment reduces myoclonus after etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prevention of etomidate-induced myoclonus during anesthetic induction by pretreatment with dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pretreatment with Esketamine Reduces Etomidate-Induced Myoclonus During the Induction of Anesthesia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Etomidate Hydrochloride-Induced Adrenocortical Suppression in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address etomidate (B1671615) hydrochloride-induced adrenocortical suppression in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind etomidate-induced adrenocortical suppression?
A1: Etomidate, a short-acting intravenous anesthetic, causes adrenocortical suppression by directly and reversibly inhibiting the enzyme 11-beta-hydroxylase.[1][2] This enzyme is crucial for the final step of cortisol synthesis in the adrenal cortex, converting 11-deoxycortisol to cortisol.[1][2] The imidazole (B134444) radical within etomidate's structure is responsible for this dose-dependent enzymatic blockade.[3] This inhibition can last for 6 to 12 hours after a single bolus dose.[4]
Q2: What are the primary consequences of etomidate-induced adrenocortical suppression in an experimental setting?
A2: The primary consequence is a state of relative adrenal insufficiency, where the subject's ability to mount a normal stress response by increasing cortisol production is impaired.[5] This can be particularly detrimental in studies involving stressors such as surgery, trauma, or sepsis, potentially leading to hemodynamic instability and increased mortality.[2][5] Even a single induction dose can lead to significant adrenal insufficiency.[6]
Q3: What are the main strategies to mitigate this side effect in my experiments?
A3: The main mitigation strategies include:
-
Co-administration of corticosteroids: Prophylactic administration of corticosteroids like hydrocortisone (B1673445) can help replace the suppressed endogenous cortisol.[7][8]
-
Pre-treatment with Vitamin C (Ascorbic Acid): Vitamin C has been shown to effectively inhibit etomidate-induced adrenal suppression.[3][9][10][11]
-
Using alternative anesthetic agents: In protocols where sustained adrenal function is critical, consider alternatives to etomidate such as ketamine or propofol (B549288).[12][13][14][15]
-
Etomidate preconditioning: Some studies in animal models suggest that pretreatment with a low dose of etomidate may attenuate the adrenal insufficiency caused by a subsequent larger dose.[16]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps & Solutions |
| Unexpectedly high mortality or hemodynamic instability in stressed animal models post-etomidate administration. | Etomidate-induced adrenal suppression is impairing the animal's ability to cope with experimental stressors. | 1. Review your anesthetic protocol: Assess if etomidate is the most appropriate agent for your experimental model, especially in studies involving sepsis or significant surgical stress.[2][4] 2. Implement a mitigation strategy: Consider prophylactic administration of hydrocortisone or pre-treatment with Vitamin C.[3][7] 3. Switch to an alternative anesthetic: Evaluate the suitability of ketamine or propofol for your specific research needs.[12][14] |
| Difficulty replicating results from studies where etomidate was used without reported adrenal suppression. | The previous studies may have implicitly used a mitigation strategy, or the experimental model may have been less sensitive to transient adrenal suppression. | 1. Contact the original authors: If possible, inquire about their detailed anesthetic protocol. 2. Monitor adrenal function: Incorporate plasma cortisol and ACTH measurements into your experimental design to directly assess the impact of etomidate. 3. Standardize your protocol with a mitigation technique: Proactively include a countermeasure such as Vitamin C pre-treatment to ensure consistent adrenal function across experiments.[9][10] |
| Conflicting results when using Vitamin C as a mitigating agent. | The timing and dosage of Vitamin C administration are critical for its efficacy. | 1. Optimize Vitamin C protocol: Ensure Vitamin C is administered prior to etomidate induction.[9][11] Review the literature for dose-response relationships in your specific animal model. 2. Verify Vitamin C stability: Ensure the Vitamin C solution is fresh and has been stored correctly to prevent degradation. |
Data on Mitigation Strategies
Table 1: Effect of Vitamin C Pre-treatment on Serum Cortisol Levels After Etomidate Induction
| Study | Patient/Animal Model | Treatment Group | Control Group (Etomidate only) | Outcome |
| Randomized Controlled Trial[3] | Cardiac surgery patients | Vitamin C pre-treatment + Etomidate | Etomidate | Significantly higher cortisol levels in the Vitamin C group throughout the first 24 hours post-induction. |
| Randomized Clinical Trial[9] | Patients for elective laparotomy | 1g IV Vitamin C 1 hour before surgery + Etomidate | Etomidate | Post-operative serum cortisol was not significantly different from pre-operative levels in the Vitamin C group, while it significantly declined in the control group. |
| Randomized Clinical Trial[11] | Adult trauma patients | 1g Vitamin C before etomidate | Etomidate | The Vitamin C group had a significantly higher cortisol level after RSI compared to the control group. |
Table 2: Comparison of Etomidate and Alternative Anesthetics
| Anesthetic Agent | Key Advantages | Considerations Regarding Adrenocortical Function | Potential Side Effects |
| Etomidate | Cardiovascular stability, rapid onset, short duration.[4] | Causes transient but significant adrenocortical suppression.[2][4] | Pain on injection, myoclonus.[4] |
| Ketamine | Preserves respiratory drive, provides analgesia.[13] | Does not cause adrenocortical suppression.[13] | Emergence reactions, potential for increased intracranial pressure.[15] |
| Propofol | Rapid onset and recovery. | Does not cause adrenocortical suppression. | Can cause hypotension and respiratory depression.[14] |
Experimental Protocols
Protocol 1: Vitamin C Pre-treatment for Mitigating Etomidate-Induced Adrenocortical Suppression in a Rodent Model
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
-
Animal Model: Adult male Wistar rats (n=6 per group).[16]
-
Groups:
-
Control Group: Saline injection followed by etomidate.
-
Treatment Group: Vitamin C injection followed by etomidate.
-
-
Procedure:
-
Administer Vitamin C (e.g., 100 mg/kg, intraperitoneally) or an equivalent volume of saline 30-60 minutes prior to anesthetic induction.
-
Induce anesthesia with etomidate (e.g., 2 mg/kg, intravenously).
-
Collect blood samples at baseline (pre-injection) and at specified time points post-etomidate administration (e.g., 1, 2, 4, and 6 hours) for cortisol and ACTH analysis.
-
Monitor physiological parameters (heart rate, blood pressure) throughout the experiment.
-
-
Analysis:
-
Measure plasma cortisol and ACTH levels using ELISA or other appropriate immunoassay.
-
Compare the hormone levels between the control and treatment groups at each time point using statistical analysis (e.g., t-test or ANOVA).
-
Protocol 2: Evaluation of Adrenocortical Function via ACTH Stimulation Test
This protocol can be used to assess the degree of adrenal suppression.
-
Animal Preparation: Anesthetize the animal using the intended protocol (e.g., etomidate induction).
-
Baseline Sample: Collect a baseline blood sample for cortisol measurement.
-
ACTH Administration: Administer a bolus of synthetic ACTH (cosyntropin) at a dose appropriate for the species (e.g., 1-5 µg/kg, intravenously).
-
Post-Stimulation Samples: Collect blood samples at 30 and 60 minutes after ACTH administration.
-
Analysis:
-
Measure cortisol levels in all collected samples.
-
A blunted or absent rise in cortisol levels in the post-stimulation samples compared to baseline indicates adrenocortical suppression.[5]
-
Visualizations
Caption: Mechanism of etomidate-induced adrenocortical suppression.
Caption: General experimental workflow for mitigation studies.
Caption: Decision tree for anesthetic selection.
References
- 1. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]
- 2. Effects of Etomidate on Adrenal Suppression: A Review of Intubated Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Vitamin C on adrenal suppression by etomidate induction in patients undergoing cardiac surgery: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 6. Adrenocortical suppression by a single induction dose of etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Adrenal Crisis Following Etomidate Administration in a Patient With Preexisting Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of vitamin C on adrenal suppression following etomidate for rapid sequence induction in trauma patients: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the recommended alternatives to etomidate during the shortage? [inpharmd.com]
- 13. Pro-Con Debate: Etomidate or Ketamine for Rapid Sequence Intubation in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Episode 769: Alternatives to etomidate during the shortage - Pharmacy Joe - [pharmacyjoe.com]
- 15. Is the Use of Ketamine As An Alternative to Etomidate During Rapid Sequence Intubation of Adult Trauma Patient's Safe? | EM Daily [emdaily1.cooperhealth.org]
- 16. Pretreatment with low dose etomidate prevents etomidate-induced rat adrenal insufficiency by regulating oxidative stress-related MAPKs and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility of etomidate hydrochloride for high-concentration stock solutions
Welcome to the technical support center for etomidate (B1671615) hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the preparation of high-concentration stock solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: Why is my etomidate hydrochloride not dissolving in water at high concentrations?
This compound is the salt form of etomidate, which improves its aqueous solubility compared to the free base. However, etomidate itself is a lipophilic compound, and its solubility in aqueous solutions is limited, especially at neutral to physiological pH.[1][2][3][4] The imidazole (B134444) ring in its structure has a pKa of approximately 4.2, meaning it is more soluble in acidic conditions.[1] As the pH of the solution approaches or exceeds the pKa, the equilibrium shifts towards the less soluble free base form, which can lead to precipitation.
Q2: What are the recommended solvents for preparing high-concentration stock solutions of this compound?
For high concentrations, several solvent systems can be employed. The choice of solvent will depend on the desired final concentration and the experimental application.
-
Water: this compound is soluble in water at concentrations of at least 50 mg/mL.[5][6] For higher concentrations, gentle warming (37°C) and ultrasonication may be required to facilitate dissolution.[5][6][7]
-
Dimethyl Sulfoxide (DMSO): DMSO is an effective solvent for this compound, with a solubility of at least 100 mg/mL.[5]
-
Co-Solvent Systems: Mixtures of solvents are commonly used to achieve high concentrations for in vivo or in vitro studies. These systems enhance the solubility of lipophilic compounds in an aqueous base. A common example is a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline.[6]
Q3: Can pH adjustment be used to improve the solubility of this compound?
Yes, pH adjustment is a key strategy for improving solubility.[] Since etomidate has a pKa of 4.2, maintaining an acidic pH (below 4.2) will keep the molecule in its protonated, more water-soluble hydrochloride salt form.[1][2][4] For preparing aqueous stock solutions, using a buffer system with a pH in the acidic range can significantly enhance solubility and prevent precipitation.
Q4: Are there alternatives to co-solvents like propylene (B89431) glycol to avoid side effects?
Yes. Propylene glycol, used in some commercial formulations, is known to cause pain on injection and other venous side effects.[1][9][10] Cyclodextrins are a well-documented alternative.[1]
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol®): This modified cyclodextrin (B1172386) can encapsulate etomidate, significantly increasing its aqueous solubility and reducing side effects like hemolysis.[2][11] Formulations with SBE-β-CD have been developed that are well-tolerated even via subcutaneous injection.[11]
-
Hydroxypropyl-β-cyclodextrin (HPCD): HPCD is another cyclodextrin derivative that has been shown to be a superior solvent to propylene glycol for etomidate, resulting in less pain and thrombophlebitis.[9]
Lipid emulsions are another formulation strategy used commercially to deliver etomidate, which also helps to mitigate injection site pain.[1][10][12]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound stock solutions.
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms after adding to aqueous buffer. | The pH of the final buffer is too high (near or above physiological pH), causing the etomidate to convert to its less soluble free base form. | 1. Check the pH of your final solution. 2. Use a buffer system with a lower pH (e.g., pH 4.0-6.0).[12][13] 3. If the experimental paradigm requires a physiological pH, consider using a cyclodextrin-based formulation to maintain solubility. |
| The compound is not fully dissolving in water. | The concentration is too high for the given volume of water at room temperature. | 1. Gently warm the solution to 37°C while stirring or vortexing.[7] 2. Place the solution in an ultrasonic bath for a short period.[5][6] 3. If the compound still does not dissolve, consider using a different solvent system such as DMSO or a co-solvent mixture. |
| The solution is cloudy or hazy. | This may indicate the formation of fine, undissolved particles or that the solubility limit has been reached. | 1. Confirm that the correct salt form (hydrochloride) is being used. 2. Try sterile filtering the solution through a 0.22 µm filter; if the cloudiness is removed, it was likely due to particulate matter. If it remains, solubility is the issue. 3. Re-prepare the solution at a slightly lower concentration or use one of the enhancement techniques described above (warming, sonication, co-solvents). |
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent/System | Concentration | Notes | Reference |
| Water (H₂O) | ≥ 50 mg/mL (178.09 mM) | Saturation point not determined. | [5][6] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (356.19 mM) | Saturation point not determined. | [5] |
| Phosphate-Buffered Saline (PBS) | 110 mg/mL (391.81 mM) | Requires sonication for dissolution. | [6] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 3 mg/mL (10.69 mM) | A cyclodextrin-based co-solvent system. | [6] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 3 mg/mL (10.69 mM) | A multi-component co-solvent system for in vivo use. | [6] |
| 20% (w/v) SBE-β-CD in water | 12 mg/mL | Well-tolerated formulation. | [11] |
Note: "≥" indicates that the compound is soluble at this concentration, but the maximum solubility may be higher.
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Aqueous Stock Solution
Objective: To prepare a high-concentration aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filter
Methodology:
-
Weigh the desired amount of this compound powder and place it into a sterile conical tube.
-
Add the calculated volume of sterile water to achieve a final concentration of 50 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.[7] Periodically vortex the tube during incubation.
-
If dissolution is still incomplete, place the tube in an ultrasonic bath for 5-10 minutes.[6]
-
Once the solution is clear and all solid has dissolved, sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the stock solution as recommended. For long-term storage (months), aliquots should be kept at -20°C.[5]
Protocol 2: Preparation of a 100 mg/mL DMSO Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tube or vial
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound powder and place it into a sterile conical tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary, but is often not required for dissolution in DMSO.
-
Store the stock solution in tightly sealed vials at -20°C or -80°C to prevent water absorption by the DMSO.[14]
Visualizations
Caption: Troubleshooting workflow for etomidate HCl solubility issues.
Caption: Methods for improving this compound solubility.
References
- 1. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | CAS:53188-20-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biocrick.com [biocrick.com]
- 9. A comparison of two formulations for etomidate, 2-hydroxypropyl-beta-cyclodextrin (HPCD) and propylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent for etomidate may cause pain and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo evaluation of a sulfobutyl ether beta-cyclodextrin enabled etomidate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization, and in vitro and in vivo evaluation of etomidate intravenous lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regions | Medisca [medisca.com]
- 14. This compound|53188-20-8|COA [dcchemicals.com]
addressing pain on injection site with etomidate hydrochloride formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding pain on injection associated with etomidate (B1671615) hydrochloride formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving etomidate formulations.
Issue: High Incidence of Pain or Discomfort upon Intravenous Injection
Possible Cause: The formulation vehicle may be causing irritation to the vascular endothelium. The standard formulation of etomidate in 35% propylene (B89431) glycol is a known cause of injection pain.
Recommended Solutions:
-
Utilize a Lipid Emulsion Formulation: Switching to a lipid-based formulation, such as Etomidate-Lipuro, has been shown to significantly reduce the incidence and severity of injection pain.[1][2][3][4][5][6] The lipid emulsion vehicle is isotonic and biocompatible, minimizing direct irritation to the blood vessel lining.[3][7]
-
Pre-treatment with an Analgesic or Anesthetic: Administering a small dose of lidocaine (B1675312) or ondansetron (B39145) intravenously prior to etomidate injection can help alleviate pain.[8][9][10][11][12]
-
Optimize Injection Technique: Using a larger, more proximal vein for injection can reduce the sensation of pain.[9] A slower rate of injection may also be beneficial.
Quantitative Data Summary: Comparison of Etomidate Formulations
| Formulation | Vehicle | Incidence of Injection Pain | Mean Pain Score (VAS/VRS*) | Incidence of Venous Sequelae (e.g., Thrombophlebitis) | Reference |
| Standard Etomidate | 35% Propylene Glycol | 36% - 90% | 3.57 ± 3.30 (VRS) | 24% - 50% | [1][3][4][5][6][13][14] |
| Etomidate-Lipuro | Lipid Emulsion (MCT/SCT) | 0% - 10% | 0 (VRS) | 0% | [1][3][4][5][6] |
| Etomidate with Lidocaine Pre-treatment | 35% Propylene Glycol | Significantly reduced | Not consistently reported | Not consistently reported | [9] |
| Etomidate with Ondansetron Pre-treatment | 35% Propylene Glycol | Significantly reduced | 1.5 ± 1.2 (VAS) | Not reported | [8][10][11][12] |
*VAS: Visual Analog Scale; VRS: Verbal Rating Scale. Pain scores are not directly comparable across studies due to different scales and methodologies.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of etomidate formulations.
1. Protocol for Assessment of Injection Site Pain in Human Volunteers
-
Objective: To quantify and compare the pain on injection of different etomidate formulations.
-
Methodology:
-
Subject Recruitment: Enroll healthy adult volunteers after obtaining informed consent.
-
Vein Cannulation: Insert an intravenous cannula (e.g., 22-gauge) into a vein on the dorsum of each hand.[2][10][11][12]
-
Blinding: The study should be conducted in a double-blind manner, where neither the volunteer nor the administrator is aware of the formulation being injected.
-
Drug Administration:
-
For comparative studies, simultaneously infuse 2 ml of the standard etomidate formulation into one hand and 2 ml of the test formulation (e.g., Etomidate-Lipuro) into the other hand.[2]
-
For pre-treatment studies, administer the analgesic (e.g., 8mg of ondansetron in 2 ml saline) or placebo into the designated hand, occlude venous drainage for 1 minute, and then administer 1 ml (2mg) of etomidate.[10][11][12]
-
-
Pain Assessment: Immediately following the injection, ask the volunteer to rate the pain on a validated scale, such as a 0-10 Visual Analog Scale (VAS) or a 0-5 Verbal Rating Scale (VRS).[8][10][11][12]
-
Data Analysis: Compare the pain scores between the different formulations using appropriate statistical tests (e.g., Wilcoxon signed-rank test).[2]
-
2. Protocol for In Vitro Hemolysis Assay
-
Objective: To assess the potential of an intravenous formulation to cause red blood cell lysis.
-
Methodology:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., K2EDTA).
-
Erythrocyte Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining erythrocytes multiple times with an isotonic buffer (e.g., Phosphate-Buffered Saline, PBS). Resuspend the erythrocytes in the buffer to a final concentration of 1-2%.
-
Incubation:
-
In a 96-well microplate, mix serial dilutions of the test formulation with the erythrocyte suspension.
-
Include a negative control (erythrocytes in buffer) and a positive control (erythrocytes in a lysing agent like Triton X-100 or distilled water).
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
-
Measurement:
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540-577 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of hemolysis for each concentration of the test formulation using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Interpretation: Formulations with hemolysis values below 5-10% are generally considered non-hemolytic.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of pain on injection with standard etomidate formulations?
A1: The pain associated with the standard etomidate formulation is primarily attributed to its solvent, propylene glycol.[3][5] Research suggests that both etomidate and propylene glycol can activate nociceptive transient receptor potential (TRP) ion channels, specifically TRPA1 and TRPV1, in sensory neurons, leading to a burning pain sensation.[16][17] The hyperosmolarity of the propylene glycol solution may also contribute to the irritation.
Q2: How does a lipid emulsion formulation like Etomidate-Lipuro reduce injection pain?
A2: Etomidate-Lipuro utilizes a lipid emulsion as the drug carrier, which offers several advantages. The oil-in-water emulsion is isotonic and has a physiological pH, making it more biocompatible with the vascular endothelium.[7] By partitioning the etomidate into the lipid phase, the concentration of free drug in the aqueous phase is reduced, which in turn is thought to decrease the activation of pain-mediating TRP channels.[16]
Q3: Are there other side effects associated with the propylene glycol formulation that are mitigated by lipid emulsions?
A3: Yes. Besides injection pain, the propylene glycol formulation is associated with a higher incidence of venous sequelae, such as thrombophlebitis.[3][5][6][14] The lipid emulsion formulation has been shown to cause significantly fewer of these local venous adverse events.[3][5][6] Some studies also suggest a lower rate of hemolysis with the lipid formulation.[15]
Q4: Can pre-treatment with other drugs completely eliminate etomidate injection pain?
A4: While pre-treatment with agents like lidocaine and ondansetron has been shown to significantly reduce the incidence and severity of pain, they may not completely eliminate it in all patients.[8][9][10][11][12] The effectiveness can vary depending on the individual patient and the specific protocol used. Lipid emulsion formulations generally demonstrate a more consistent and profound reduction in injection pain.[1][4]
Q5: What are the key components of the Etomidate-Lipuro formulation?
A5: A typical 10 ml ampoule of Etomidate-Lipuro (2 mg/ml) contains 20 mg of etomidate along with the following excipients: soya-bean oil, medium-chain triglycerides (MCT), glycerol, egg lecithin, sodium oleate, and water for injection.[2][3][16][18]
Visualizations
Caption: Proposed mechanism of etomidate-induced injection pain.
Caption: Workflow for clinical evaluation of injection site pain.
References
- 1. pharmaline.co.il [pharmaline.co.il]
- 2. bbraun.pk [bbraun.pk]
- 3. mims.com [mims.com]
- 4. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. haemoscan.com [haemoscan.com]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/50101 [onderzoekmetmensen.nl]
- 7. Evaluation of Long-Term Sequelae After Thrombophlebitis, i.e. Deep Venous Thrombosis of the Lower Extremities | Clinical Research Trial Listing [centerwatch.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of In Vitro Assessment Protocol of Novel Intravenous Nanoemulsions for Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incidence and extent of venous sequelae with intravenous diazepam utilizing a standardized conscious sedation technique. Part II: Effects of injection site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Injection-Site Pain - Genoskin [genoskin.com]
- 13. Venous sequelae following the injection of etomidate or thiopentone i.v - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bbraun.pk [bbraun.pk]
- 17. thno.org [thno.org]
- 18. shijiebiaopin.net [shijiebiaopin.net]
Technical Support Center: Optimizing Etomidate Hydrochloride Dosage for Stable Anesthesia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of etomidate (B1671615) hydrochloride for stable anesthesia in various animal species. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate safe and effective experimental procedures.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of etomidate hydrochloride for anesthesia in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for anesthesia in research animals?
A1: this compound is a short-acting intravenous anesthetic agent.[1] It is favored in research for its rapid onset of action and minimal impact on the cardiovascular and respiratory systems, making it particularly suitable for animals with cardiovascular compromise.[2][3][4]
Q2: What are the common side effects of etomidate administration?
A2: Common side effects include pain on injection, myoclonus (involuntary muscle twitching), and transient adrenal suppression.[2][4] In some cases, especially with continuous infusion, hemolysis (rupture of red blood cells) has been observed in dogs.[5]
Q3: How can the side effects of etomidate be minimized?
A3: Premedication with sedatives or analgesics like diazepam, midazolam, or opioids can significantly reduce the incidence of myoclonus and excitement during induction and recovery.[6] Administering etomidate through a running intravenous line can help minimize pain on injection. To mitigate adrenal suppression, etomidate is typically recommended for induction and short procedures rather than prolonged infusions.[4]
Q4: Can etomidate be used for prolonged anesthesia?
A4: Prolonged continuous infusion of etomidate is generally not recommended due to the risk of significant and persistent adrenal suppression.[3][4] This is caused by the reversible inhibition of the enzyme 11-beta-hydroxylase, which is crucial for cortisol production.[3]
Q5: What are the signs of an appropriate level of anesthesia with etomidate?
A5: Anesthetic depth can be assessed by monitoring several physiological and reflex parameters. These include loss of the righting reflex, absence of a pedal withdrawal reflex (toe pinch), stable heart rate and blood pressure, and regular, unlabored breathing. Eye position and pupillary light reflex can also be indicators.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Myoclonus or Excitement During Induction | Etomidate can cause disinhibition of the central nervous system. | Administer a premedication such as a benzodiazepine (B76468) (e.g., diazepam, midazolam) or an opioid prior to etomidate induction.[6] |
| Pain on Intravenous Injection | The propylene (B89431) glycol vehicle in some etomidate formulations can be irritating to blood vessels. | Administer etomidate through a catheter in a larger vein with a concurrent flow of intravenous fluids to dilute the drug. Pre-treatment with a small dose of lidocaine (B1675312) intravenously may also help. |
| Apnea (B1277953) (Temporary Cessation of Breathing) After Induction | Rapid injection of a high dose of etomidate can lead to respiratory depression. | Administer the calculated dose of etomidate slowly over 30-60 seconds. Be prepared to provide ventilatory support if apnea occurs. Pre-oxygenation before induction is also recommended.[6] |
| Hemolysis (Reddish Urine) | This can occur, particularly with continuous rate infusions in dogs, due to the propylene glycol vehicle.[5] | Use a lipid emulsion formulation of etomidate if available. Avoid prolonged infusions, especially in species known to be sensitive. Monitor urine color and hematocrit levels. |
| Adrenal Insufficiency Post-Procedure | Etomidate temporarily suppresses adrenal gland function.[3] | This effect is usually transient after a single induction dose. For critically ill or stressed animals, consider the potential impact of reduced cortisol levels. Avoid repeated doses or continuous infusions. |
| Inadequate Anesthetic Depth | Incorrect dosage, rapid metabolism, or individual animal variation. | Ensure accurate calculation of the dose based on the animal's weight. Titrate the dose to effect. If the procedure is longer than the duration of action, consider a different anesthetic protocol for maintenance. |
| Prolonged or Rough Recovery | Residual drug effects, lack of analgesia, or underlying health issues. | Ensure the animal recovers in a quiet, warm, and monitored environment. Provide appropriate post-operative analgesia as etomidate has no analgesic properties.[5] |
Quantitative Data Summary
The following tables provide a summary of recommended dosages and key pharmacokinetic and pharmacodynamic parameters for this compound in different species. Note that these are starting points and should be adjusted based on the individual animal's health status and the specific requirements of the experimental protocol.
Table 1: Recommended Intravenous Dosages of this compound for Anesthetic Induction
| Species | Induction Dose (mg/kg) | Premedication Examples | Notes |
| Mouse | 8 | - | - |
| Rat | 0.57 (ED50) | - | The LD50/ED50 ratio is approximately 26.[7][8] |
| Rabbit | 1.5 - 4.1 | Butorphanol | - |
| Canine | 1.5 - 3.0 | Diazepam, Midazolam, Butorphanol, Fentanyl | Dose can be reduced with premedication.[6] |
| Non-Human Primate | 0.5 (Cynomolgus) | - | Followed by continuous infusion for maintenance. |
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Mouse | Rat | Canine | Non-Human Primate |
| Onset of Action | Rapid | Rapid | Rapid (< 1 minute) | Rapid |
| Duration of Anesthesia (single dose) | Dose-dependent | Dose-dependent | 3-5 minutes | Dose-dependent |
| Protein Binding | - | ~75% | ~75% | ~75% |
| Metabolism | Hepatic (ester hydrolysis) | Hepatic (ester hydrolysis) | Hepatic (ester hydrolysis) | Hepatic (ester hydrolysis) |
| Elimination Half-life | - | - | 2-5 hours (terminal) | - |
| ED50 (Hypnosis) | - | 0.57 mg/kg IV | - | - |
| LD50 | - | 20.4 mg/kg IV | - | - |
Data is compiled from multiple sources and may vary based on the specific strain, age, and health status of the animal.
Experimental Protocols
1. Preparation and Administration of this compound for Induction
-
Materials: this compound solution (2 mg/mL), sterile saline or balanced electrolyte solution, appropriate size syringes and needles/catheters.
-
Procedure:
-
Accurately weigh the animal to determine the correct dosage.
-
Calculate the required volume of etomidate solution.
-
If premedication is used, administer it according to the established protocol and allow for the appropriate onset time.
-
For intravenous administration, place an intravenous catheter in a suitable vein (e.g., lateral tail vein in rodents, cephalic or saphenous vein in larger animals).
-
Administer the etomidate dose slowly over 30-60 seconds to minimize the risk of apnea.
-
Confirm the loss of consciousness and appropriate anesthetic depth before beginning the procedure.
-
2. Monitoring Anesthetic Depth
-
Reflexes:
-
Righting Reflex: The animal should not be able to right itself when placed on its back.
-
Pedal Withdrawal Reflex: Pinch a toe firmly; there should be no withdrawal of the limb.
-
-
Physiological Parameters:
-
Heart Rate and Rhythm: Monitor using a stethoscope, ECG, or pulse oximeter. The heart rate should remain stable and within the normal range for the anesthetized species.
-
Respiratory Rate and Pattern: Observe chest movements. Breathing should be regular and not labored.
-
Mucous Membrane Color and Capillary Refill Time: Gums should be pink with a capillary refill time of less than 2 seconds, indicating adequate circulation.
-
Body Temperature: Monitor rectal temperature and provide a heat source to prevent hypothermia, especially in smaller animals.
-
Visualizations
Caption: Signaling pathway of etomidate at the GABA-A receptor.
References
- 1. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of continuous infusion of etomidate at various dose rates on adrenal function in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The effect of midazolam or lidocaine administration prior to etomidate induction of anesthesia on heart rate, arterial pressure, intraocular pressure and serum cortisol concentration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting variability in anesthetic depth with etomidate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using etomidate (B1671615) hydrochloride in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving etomidate hydrochloride, helping to identify and resolve sources of variability in anesthetic depth.
Question: Why am I observing inconsistent induction times and durations of anesthesia with the same dose of this compound?
Answer: Variability in the onset and duration of anesthesia with etomidate is a common issue that can be attributed to several factors. The typical induction dose is 0.2-0.6 mg/kg intravenously (IV), with a rapid onset of action and a short duration of 3-8 minutes due to rapid redistribution.[1] However, inconsistencies can arise from:
-
Subject-Specific Factors: Age, underlying health conditions, and genetic predispositions can alter drug metabolism and response. For instance, geriatric subjects or those with liver disease may exhibit a prolonged effect due to reduced clearance and protein binding.[2][3][4]
-
Drug Formulation and Administration: The solvent used for etomidate can impact its bioavailability.[5] Ensure consistent formulation and precise, rapid IV administration to minimize variability.
-
Concomitant Medications: Co-administration of other central nervous system depressants, such as benzodiazepines or opioids, can potentiate the effects of etomidate, leading to faster induction and longer-lasting anesthesia.[2][6] Conversely, certain drugs may alter its metabolism.
-
Physiological State: The subject's cardiovascular status, including blood volume and cardiac output, can affect drug distribution and onset of action.[3]
Question: My subjects are exhibiting myoclonus (involuntary muscle movements) during induction. How can I mitigate this?
Answer: Myoclonus is a known side effect of etomidate, occurring in approximately 32% of patients.[2] These movements are thought to result from the disinhibition of cortical activity.[2] To reduce the incidence and severity of myoclonus, consider the following strategies:
-
Premedication: Administering an opioid (e.g., fentanyl) or a benzodiazepine (B76468) (e.g., midazolam) prior to etomidate induction has been shown to be effective in reducing myoclonus.[2][5]
-
Split-Dose Induction: Administering a small fraction of the total induction dose (e.g., 10%) about a minute before the main dose can also attenuate myoclonic activity.[5]
-
Co-induction with other agents: Small doses of propofol (B549288) or ketamine have also been reported to decrease the incidence of etomidate-induced myoclonus.[2]
Question: I am concerned about the adrenal suppression caused by etomidate. How can I manage this in my experimental design?
Answer: Etomidate is a potent inhibitor of the adrenal enzyme 11-β-hydroxylase, which is crucial for cortisol and aldosterone (B195564) synthesis.[1][7] This dose-dependent suppression can occur after a single induction dose and typically lasts for 4-8 hours.[1][5]
-
Single Bolus vs. Infusion: Due to the risk of prolonged adrenal suppression, continuous infusion of etomidate is generally not recommended for maintaining anesthesia or for long-term sedation.[2][5] Single bolus injections for induction are associated with a more transient suppression.[5]
-
Experimental Context: The significance of adrenal suppression depends on the research question. In studies involving stress response, sepsis, or hemodynamic instability, this side effect is a critical consideration.[2][8] In such cases, consider alternative anesthetics or account for the adrenal suppression in your data analysis.
-
Monitoring: If your experimental protocol is sensitive to corticosteroid levels, it is advisable to monitor plasma cortisol levels to quantify the extent and duration of adrenal suppression.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a carboxylated imidazole (B134444) derivative that acts as a hypnotic agent.[1] Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[1][7][9] By binding to a specific site on the GABAA receptor, etomidate increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions.[7][9] This causes hyperpolarization of the neuron, making it less excitable and resulting in sedation and hypnosis.[1][9]
What are the key pharmacokinetic properties of etomidate?
Etomidate is characterized by its rapid onset of action and short duration, which is primarily due to its redistribution from the central nervous system to other tissues.[1][3] It is highly protein-bound (approximately 75%), mainly to albumin.[1][2] Metabolism occurs primarily in the liver through ester hydrolysis to an inactive metabolite, which is then excreted mainly by the kidneys.[1][3]
How does etomidate affect the cardiovascular and respiratory systems?
One of the main advantages of etomidate is its hemodynamic stability.[1][2] It causes minimal changes in heart rate, cardiac output, and mean arterial pressure, making it a suitable agent for subjects with cardiovascular compromise.[1][3] Respiratory depression with etomidate is generally less pronounced compared to other intravenous anesthetic agents like propofol or barbiturates.[1] A brief period of apnea (B1277953) may occur following induction.[1]
What are the common side effects associated with this compound?
Besides the variability in anesthetic depth and myoclonus discussed in the troubleshooting guide, other potential side effects include:
-
Adrenocortical Suppression: As detailed above, this is a significant and well-documented side effect.[1][2][7]
-
Pain on Injection: This can be a common issue, which can be minimized by using larger veins for injection or by pre-administering lidocaine.[2][5] The formulation of etomidate can also influence the incidence of injection pain.[5]
-
Postoperative Nausea and Vomiting (PONV): The incidence of PONV may be higher with etomidate compared to some other induction agents.[1][2]
-
Excitatory Effects: In addition to myoclonus, other excitatory phenomena such as cough and hiccup can occur during induction.[10]
Data Presentation
Table 1: Factors Influencing Variability in Anesthetic Depth with this compound
| Factor | Description of Impact | Mitigation Strategies & Considerations |
| Subject-Specific | Age: Geriatric subjects may have reduced clearance and require lower doses.[2] Health Status: Liver disease can impair metabolism, prolonging the drug's effect.[3] Sepsis can increase the risk of adrenal suppression.[2] | Titrate dose based on subject characteristics. Use with caution in subjects with severe underlying disease. |
| Drug Interactions | CNS Depressants: Opioids and benzodiazepines potentiate hypnotic effects.[2] Enzyme Inducers/Inhibitors: Drugs affecting hepatic enzymes may alter etomidate clearance.[11] | Review all concomitant medications. Adjust etomidate dosage accordingly. |
| Formulation | The vehicle (e.g., propylene (B89431) glycol, lipid emulsion) can affect solubility and pain on injection.[5] | Use a consistent and appropriate formulation for the experimental model. |
| Administration | The speed of injection can influence the initial plasma concentration and onset of action. | Standardize the rate of intravenous administration across all subjects. |
Table 2: Common Side Effects of this compound and Management
| Side Effect | Incidence | Mechanism | Mitigation/Management |
| Adrenocortical Suppression | Occurs after a single dose[1] | Inhibition of 11-β-hydroxylase[1][7] | Avoid continuous infusions.[2] Consider alternative anesthetics in stress-sensitive studies. Monitor cortisol levels if necessary. |
| Myoclonus | ~32%[2] | Disinhibition of cortical pathways[2] | Premedication with opioids or benzodiazepines.[2][5] Split-dose induction.[5] |
| Pain on Injection | Variable, can be high with certain formulations[5] | Irritation from the drug formulation (e.g., propylene glycol)[5] | Use larger veins for injection. Pre-administer lidocaine. Consider lipid emulsion formulations.[5] |
| Postoperative Nausea & Vomiting | Higher than some other agents[1][2] | Not fully elucidated | Administer antiemetics as needed. Ensure adequate analgesia.[2] |
Experimental Protocols
Protocol 1: Assessment of Anesthetic Induction and Duration
-
Subject Preparation: Acclimatize subjects to the experimental environment. Ensure appropriate fasting and hydration status. Place an intravenous catheter for drug administration.
-
Monitoring: Attach monitoring equipment to record vital signs (heart rate, blood pressure, respiratory rate) and depth of anesthesia (e.g., loss of righting reflex in rodents, Bispectral Index (BIS) in larger animals).
-
Drug Preparation: Prepare this compound solution to the desired concentration in a suitable vehicle.
-
Induction: Administer a bolus IV dose of etomidate (e.g., 0.3 mg/kg). Record the exact time of administration.
-
Assessment of Anesthesia:
-
Induction Time: Measure the time from the end of injection to the loss of a specific reflex (e.g., righting reflex, eyelash reflex).
-
Duration of Anesthesia: Measure the time from the loss of the reflex to its return.
-
-
Data Collection: Continuously record physiological parameters and anesthetic depth indicators throughout the induction, maintenance, and recovery phases.
-
Recovery: Monitor the subject until it is fully awake and ambulatory.
Protocol 2: Evaluation of Myoclonus and its Mitigation
-
Subject Grouping: Divide subjects into a control group (etomidate only) and a treatment group (premedication + etomidate).
-
Premedication: Administer the mitigating agent (e.g., fentanyl, 0.1 mg) intravenously a few minutes before etomidate induction to the treatment group.[2] The control group receives a saline placebo.
-
Induction: Administer this compound (e.g., 0.3 mg/kg IV) to all subjects.
-
Myoclonus Scoring: Observe the subjects for involuntary muscle movements during and immediately after induction. Score the severity of myoclonus using a standardized scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Data Analysis: Compare the incidence and severity scores of myoclonus between the control and treatment groups.
Visualizations
Caption: Mechanism of action of this compound at the GABAA receptor.
Caption: Troubleshooting workflow for variability in anesthetic depth.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 4. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidate (etomidate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. What is Etomidate used for? [synapse.patsnap.com]
- 10. Effect of dose and premedication on induction complications with etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methoxyethyl this compound (ET-26): A Phase I Clinical Trial Assessing Drug-Drug Interactions in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cardiovascular Side Effects of Etomidate Hydrochloride in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular side effects of etomidate (B1671615) hydrochloride in research animals.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular effects of etomidate in healthy research animals?
A1: Etomidate is known for its favorable hemodynamic profile, typically causing minimal changes to the cardiovascular system in healthy animals.[1][2][3] It generally maintains cardiovascular function with little to no significant alteration in stroke volume, mean arterial pressure, cardiac index, or systemic vascular resistance.[3] A slight and transient increase in heart rate has been observed in some cases.[4] This cardiovascular stability is a primary reason for its use as an anesthetic induction agent.[1]
Q2: What is the primary mechanism behind etomidate's cardiovascular stability?
A2: Etomidate's cardiovascular stability is attributed to its minimal effects on the sympathetic nervous system and baroreceptor reflexes.[3] It acts primarily on GABA-A receptors in the central nervous system to induce hypnosis, with limited peripheral effects.[3] Unlike some other anesthetic agents, it does not typically cause histamine (B1213489) release, which can lead to vasodilation and hypotension.[1][3]
Q3: Can etomidate cause adverse cardiovascular events?
A3: Yes, despite its general safety profile, etomidate can cause adverse cardiovascular events under certain circumstances. These include hypotension, particularly at higher doses, in aged animals, or in animals with pre-existing cardiac conditions.[5][6] In animals with compromised left ventricular function, etomidate can increase left ventricular afterload, potentially worsening cardiac performance.[7] Long-term infusions may also lead to cardiovascular depression.[8]
Q4: Are there specific animal models or conditions that are more susceptible to etomidate's cardiovascular side effects?
A4: Yes. Animals with pre-existing cardiovascular diseases, such as dilated cardiomyopathy or valvular insufficiency, are more at risk.[7][9] Geriatric animals may also be more sensitive to the cardiac depressant effects of etomidate.[1] Additionally, studies in dogs with induced dilated cardiomyopathy have shown that etomidate can negatively impact left ventricular function.[7]
Q5: What is the role of the vehicle, propylene (B89431) glycol, in etomidate's side effects?
A5: The propylene glycol vehicle in some etomidate formulations can contribute to side effects.[2][10] It is hyperosmolar and can cause pain on injection, hemolysis, and hemoglobinuria, particularly with rapid or prolonged administration.[2][3][10] While not a direct cardiovascular effect, significant hemolysis can impact oxygen-carrying capacity and overall physiological stability.
Troubleshooting Guides
Issue 1: Unexpected Hypotension During Etomidate Induction
-
Symptoms: A significant drop in mean arterial pressure (MAP) below the normal range for the species immediately following etomidate administration.
-
Possible Causes:
-
High Dose or Rapid Injection: Administering etomidate too quickly or at a higher than recommended dose can lead to a drop in blood pressure.[1]
-
Pre-existing Hypovolemia: The animal may have been dehydrated or had blood loss prior to anesthesia.
-
Concurrent Medications: Use of other vasodilatory premedications can potentiate hypotension.
-
Underlying Cardiac Dysfunction: The animal may have an undiagnosed cardiac condition.[9]
-
-
Management Protocol:
-
Reduce Anesthetic Depth: If using a maintenance anesthetic, decrease its concentration.
-
Administer Intravenous Fluids: A bolus of crystalloid fluids (e.g., 10-20 mL/kg) can help restore circulating volume.
-
Vasopressor Support: If hypotension persists, consider the administration of a vasopressor like dopamine (B1211576) or phenylephrine.
-
Thorough Pre-Anesthetic Evaluation: Ensure animals are adequately hydrated and screened for cardiovascular disease before future experiments.
-
Issue 2: Myocardial Depression in an Animal with Known Cardiac Disease
-
Symptoms: Reduced cardiac output, poor tissue perfusion (e.g., pale mucous membranes, prolonged capillary refill time), and potential arrhythmias in an animal with a history of cardiac issues.
-
Possible Causes:
-
Negative Inotropic Effect: While generally minimal, etomidate can have a more pronounced negative inotropic (contractility-reducing) effect in a compromised myocardium.[9][11]
-
Increased Afterload: Etomidate can increase the resistance the heart has to pump against (afterload), which can be detrimental in cases of heart failure.[7]
-
-
Management Protocol:
-
Positive Inotropic Support: Administer a positive inotrope such as dobutamine (B195870) to improve myocardial contractility.
-
Balanced Anesthetic Technique: In future procedures for such animals, consider a balanced anesthesia protocol using lower doses of etomidate in combination with other agents like opioids or benzodiazepines to minimize the dose of any single drug.[9]
-
Alternative Induction Agents: For animals with severe cardiac compromise, consider alternative induction agents with a different cardiovascular profile, though etomidate is often a good choice.[9][12]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to etomidate administration in research animals.
Table 1: Recommended Intravenous Induction Doses of Etomidate in Various Species
| Animal Species | Recommended IV Dose (mg/kg) | Reference |
| Dogs | 0.5 - 1.0 | [12] |
| Cats | Not specified, but considered a good choice | [12] |
| Mice | 23.7 +/- 1.5 (intraperitoneal) | [13] |
| Rats | ED50: 0.57 (rapid IV injection) | [14] |
Note: Doses should be titrated to effect and may be reduced when used in combination with other sedatives or analgesics.
Table 2: Hemodynamic Effects of Etomidate Infusion in Dogs
| Parameter | Change from Baseline | Experimental Condition | Reference |
| Cardiac Output | -38% | 4 mg/kg/h infusion | [8] |
| Stroke Volume | -40% | 4 mg/kg/h infusion | [8] |
| Systemic Vascular Resistance | +38% | 4 mg/kg/h infusion | [8] |
| dP/dtLV (myocardial contractility) | -25% | 4 mg/kg/h infusion | [8] |
| Total Arterial Resistance (in cardiomyopathic dogs) | Increased significantly | 10 mg/kg/h infusion | [7] |
| Total Arterial Compliance (in cardiomyopathic dogs) | Decreased significantly | 10 mg/kg/h infusion | [7] |
| Mean Aortic Blood Flow (in cardiomyopathic dogs) | Markedly reduced | 10 mg/kg/h infusion | [7] |
Experimental Protocols
Protocol 1: Cardiovascular Monitoring During Etomidate Anesthesia
-
Instrumentation:
-
Place an intravenous catheter for drug and fluid administration.
-
For invasive monitoring, place an arterial catheter (e.g., in the femoral or dorsal pedal artery) for direct blood pressure measurement.
-
Attach electrocardiogram (ECG) leads for continuous heart rate and rhythm monitoring.
-
Place a pulse oximeter probe to monitor oxygen saturation (SpO2).
-
-
Baseline Measurement: Record baseline heart rate, blood pressure (systolic, diastolic, and mean), ECG, and SpO2 for at least 5 minutes before drug administration.
-
Etomidate Administration: Administer etomidate intravenously, titrated to effect for anesthetic induction.
-
Continuous Monitoring: Continuously monitor and record all cardiovascular parameters at regular intervals (e.g., every 1-5 minutes) throughout the anesthetic period.
-
Intervention Thresholds: Establish and adhere to predefined intervention thresholds for hypotension, bradycardia, or arrhythmias based on the species and experimental protocol.
Visualizations
Signaling Pathway of Etomidate's Hypnotic Effect
Caption: Signaling pathway of etomidate's hypnotic effect via GABA-A receptor modulation.
Experimental Workflow for Managing Etomidate-Induced Hypotension
Caption: Experimental workflow for the identification and management of hypotension following etomidate administration.
References
- 1. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Case report: Side effects of etomidate in propylene glycol in five Göttingen Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Effect of etomidate on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanisms of the direct action of etomidate on vascular reactivity in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. Etomidate adversely alters determinants of left ventricular afterload in dogs with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Sedation and Anaesthesia for Pets with Cardiac Disease - WSAVA 2014 Congress - VIN [vin.com]
- 10. Frontiers | Case report: Side effects of etomidate in propylene glycol in five Göttingen Minipigs [frontiersin.org]
- 11. Comparative effects of etomidate, ketamine, propofol, and fentanyl on myocardial contractility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dvm360.com [dvm360.com]
- 13. Etomidate: a valuable anaesthetic for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Etomidate, a potent non-barbiturate hypnotic. Intravenous etomidate in mice, rats, guinea-pigs, rabbits and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Etomidate Hydrochloride in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of etomidate (B1671615) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for etomidate hydrochloride in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ethyl ester group.[1][2][3] This reaction results in the formation of its inactive carboxylic acid metabolite and ethanol.[1][4] The rate of hydrolysis is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: this compound should be protected from light.[5] While specific photodegradation kinetics for etomidate in aqueous solutions are not extensively documented, compounds with aromatic and imidazole (B134444) rings can be susceptible to photolytic degradation. It is recommended to store etomidate solutions in light-resistant containers.
Q4: Can oxidizing agents degrade this compound?
A4: Yes, etomidate is susceptible to oxidation. One study has detailed its oxidation by potassium permanganate (B83412) in an alkaline medium. The reaction follows pseudo-first-order kinetics with respect to the oxidant. While data on degradation by other common oxidizing agents like hydrogen peroxide is not extensively available, it is prudent to avoid contact with strong oxidizing agents.
Q5: Why is etomidate often formulated in propylene (B89431) glycol or lipid emulsions?
A5: Etomidate has low solubility in water at physiological pH.[3][4] To achieve a suitable concentration for intravenous administration, it is commonly formulated in a 35% v/v propylene glycol solution or as a lipid emulsion.[4] These formulations not only enhance solubility but can also improve the stability of the drug.
Troubleshooting Guide for this compound Solution Stability
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in solution | The pH of the aqueous solution is too high (approaching or exceeding physiological pH), leading to the precipitation of the free base form of etomidate. | Ensure the pH of your aqueous solution is in the acidic range (e.g., pH 3-5) to maintain solubility. Use appropriate buffers to control the pH. |
| Loss of potency over a short period | The solution is being stored at an inappropriate pH (neutral or alkaline), leading to rapid hydrolysis of the ester linkage. | Prepare fresh solutions for immediate use whenever possible. If storage is necessary, store at a low pH and refrigerated temperature (2-8°C). Conduct a stability study to determine the acceptable storage duration under your specific conditions. |
| Discoloration of the solution | This could be a sign of degradation, potentially due to oxidation or photodegradation. | Protect the solution from light by using amber-colored vials or by wrapping the container in foil.[5] Avoid introducing any oxidizing agents into the solution. Prepare solutions under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected. |
| Inconsistent results in assays | This could be due to ongoing degradation of the drug in the solution during the experiment. | Ensure that all samples are analyzed promptly after preparation. If a batch of samples is being prepared for a longer experiment, consider the stability of the drug under the experimental conditions and factor that into your analysis. |
Quantitative Data on Etomidate Degradation
Due to the limited availability of published kinetic studies on this compound degradation in simple aqueous solutions, a comprehensive table of degradation rates under various conditions cannot be provided. However, data from a study on the oxidation of etomidate by potassium permanganate in an alkaline medium is summarized below.
Table 1: Kinetic Data for the Oxidation of Etomidate by Potassium Permanganate in an Alkaline Medium
| Parameter | Value | Conditions |
| Reaction Stoichiometry | 1:1 (Etomidate:KMnO₄) | Alkaline medium |
| Reaction Order (vs. KMnO₄) | First-order | - |
| Reaction Order (vs. Etomidate) | Fractional-order | - |
| Reaction Order (vs. OH⁻) | Fractional-order | - |
Note: This data is from a specific study and may not be representative of degradation by other oxidizing agents or under different conditions.
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Due to the low aqueous solubility of etomidate at neutral pH, a stock solution can be prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724), or in an acidic aqueous buffer (e.g., pH 2). A typical starting concentration for forced degradation studies is 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 60°C for 48 hours. Also, heat a solution of the drug (100 µg/mL in a suitable solvent) at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the drug (100 µg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 241 nm.[6]
-
Injection Volume: 20 µL.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to separate the etomidate peak from all degradation product peaks.
Visualizations
References
- 1. [Pharmacokinetics of etomidate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. researchgate.net [researchgate.net]
accounting for etomidate hydrochloride's effects on gene expression in experimental design
An essential resource for researchers, scientists, and drug development professionals investigating the effects of etomidate (B1671615) hydrochloride on gene expression. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the robust design and accurate interpretation of your studies.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter when studying the effects of etomidate on gene expression.
Q1: We observed significant changes in the expression of inflammatory genes in our etomidate-treated group compared to the control. How can we be sure this is a direct effect of etomidate and not a secondary response to stress or other experimental variables?
A1: This is a critical consideration. Etomidate is known to modulate inflammatory pathways, primarily through the NF-κB signaling cascade.[1][2][3] To dissect the direct effects of etomidate, consider the following experimental controls:
-
Time-Course Analysis: Perform a time-course experiment to distinguish early, direct gene expression changes from later, secondary effects.
-
Positive Controls: Include a known NF-κB activator (e.g., TNF-α) as a positive control to compare the magnitude and kinetics of the response.
-
Negative Controls: Ensure your vehicle control is appropriate and does not independently affect inflammatory gene expression.
-
Pathway-Specific Inhibitors: Use a specific inhibitor of the NF-κB pathway in conjunction with etomidate treatment. If the etomidate-induced gene expression changes are attenuated, it strongly suggests a direct link to this pathway.
Q2: Our RNA-seq data shows widespread changes in gene expression, making it difficult to pinpoint specific etomidate-induced pathways. How can we refine our analysis?
A2: Widespread changes can be challenging to interpret. Here's a strategy to narrow down your findings:
-
Differential Expression Analysis: Start with a robust differential expression analysis to identify genes with the most significant and consistent changes.
-
Pathway Enrichment Analysis: Utilize tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways that are over-represented in your list of differentially expressed genes. This will help to move from a gene list to a functional understanding.
-
Focus on Known Targets: Prioritize the analysis of genes known to be affected by etomidate, such as immediate early genes (IEGs) like Arc, c-fos, and Egr1, as well as genes involved in steroidogenesis and glucocorticoid receptor signaling.[1][4][5][6]
-
Validate with qPCR: Validate the expression changes of key genes identified in your RNA-seq data using a more targeted method like RT-qPCR.
Q3: We are seeing inconsistent results in the expression of glucocorticoid-responsive genes across our experiments. What could be the cause?
A3: Etomidate is a known inhibitor of adrenal steroidogenesis, which can indirectly affect the expression of glucocorticoid-responsive genes by reducing endogenous corticosteroid levels.[7][8][9] Inconsistency could arise from:
-
Adrenal Suppression: The degree of adrenal suppression can vary depending on the dose and duration of etomidate administration.[10][11] This will, in turn, affect glucocorticoid receptor (GR) signaling.
-
Experimental Model: The baseline hormonal status of your animal model or cell line can influence the response.
-
Assay Variability: Ensure your methods for measuring gene expression are consistent and that you are using appropriate reference genes for normalization in your qPCR experiments. A study has shown that etomidate can decrease the expression of the glucocorticoid receptor itself, further complicating the interpretation.[1]
Q4: We are concerned about potential off-target effects of etomidate on gene expression. How can we account for these in our experimental design?
A4: Addressing off-target effects is crucial for attributing your findings specifically to the intended mechanism of etomidate.
-
Dose-Response Studies: Conduct dose-response experiments to identify the lowest effective concentration of etomidate. This can help minimize off-target effects that may occur at higher concentrations.
-
Structural Analogs: If available, use a structurally related but inactive analog of etomidate as a negative control.
-
Rescue Experiments: If you hypothesize that a specific pathway is responsible for the observed gene expression changes, attempt to "rescue" the phenotype by manipulating that pathway.
-
Cross-Reference Databases: Utilize databases of known drug-gene interactions to check for previously reported off-target effects of etomidate.
Q5: Our cell viability has decreased after etomidate treatment. How do we differentiate between gene expression changes due to apoptosis versus a specific regulatory effect of the drug?
A5: Etomidate has been shown to induce apoptosis in some cell types, which can certainly lead to widespread changes in gene expression.[12][13] To distinguish between apoptosis-related and specific regulatory effects:
-
Apoptosis Assays: Concurrently perform apoptosis assays (e.g., TUNEL staining, caspase activity assays) to quantify the level of cell death at the same concentrations and time points used for your gene expression studies.
-
Early Time Points: Analyze gene expression at early time points before the onset of significant apoptosis.
-
Apoptosis Inhibitors: Treat cells with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) in combination with etomidate. If the expression of certain genes is still altered, it is less likely to be a consequence of apoptosis.
-
Gene Ontology Analysis: When analyzing your gene expression data, specifically look for the enrichment of apoptosis-related gene sets.
Data Summary Tables
Table 1: Summary of Etomidate's Effects on the Expression of Immediate Early Genes (IEGs) in Rat Hippocampus
| Gene | Vehicle Treated (Normalized Expression) | Etomidate Treated (Normalized Expression) | P-value | Reference |
| Arc | 100% | 86% | 0.0086 | [4][5] |
| c-fos | 100% | 72% | 0.0076 | [4][5] |
| Egr1 | 100% | 58% | 0.0057 | [4][5] |
Table 2: Summary of Etomidate's Effects on Genes Related to Androgen Biosynthesis
| Gene | Effect of Etomidate (at 30 µM) | Significance | Reference |
| Cyp11a1 | Downregulated | Significant | [6] |
| Hsd17b3 | Downregulated | Significant | [6] |
| Srd5a1 | Downregulated | Significant | [6] |
| Akr1c14 | Downregulated | Significant | [6] |
| Lhcgr | No significant effect | - | [6] |
| Scarb1 | No significant effect | - | [6] |
| Star | No significant effect | - | [6] |
| Hsd3b1 | No significant effect | - | [6] |
| Cyp17a1 | No significant effect | - | [6] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
Protocol 1: RNA Extraction and Quality Control
-
Sample Collection: After treating cells or tissues with etomidate or vehicle control, harvest samples and immediately stabilize the RNA using a reagent like TRIzol or by flash-freezing in liquid nitrogen.
-
Homogenization: Homogenize tissue samples using a rotor-stator homogenizer or bead mill. For cell pellets, lyse directly in the extraction reagent.
-
RNA Extraction: Perform RNA extraction following the manufacturer's protocol for your chosen method (e.g., TRIzol/chloroform extraction followed by isopropanol (B130326) precipitation, or a column-based kit).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop). Check the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8) as initial indicators of purity.
-
RNA Integrity Check: Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. The RNA Integrity Number (RIN) should be >7 for high-quality RNA suitable for downstream applications like RNA-seq.
Protocol 2: Reverse Transcription Quantitative PCR (RT-qPCR)
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Primer Design and Validation: Design primers specific to your genes of interest and at least one stable reference gene. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix. Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of your target gene to the reference gene.
Protocol 3: Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine relative protein expression levels.
References
- 1. Etomidate inhibits nuclear factor-κB through decreased expression of glucocorticoid receptor in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of etomidate on expression of high mobility group box 1 via the nuclear factor kappa B pathway in rat model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of etomidate on expression of high mobility group box 1 via the nuclear factor kappa B pathway in rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Underlying Mechanisms of Memory Deficits Induced by Etomidate Anesthesia in Aged Rat Model: Critical Role of Immediate Early Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Underlying Mechanisms of Memory Deficits Induced by Etomidate Anesthesia in Aged Rat Model: Critical Role of Immediate Early Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Etomidate on the Steroidogenesis of Rat Immature Leydig Cells | PLOS One [journals.plos.org]
- 7. Clinical and molecular pharmacology of etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medstarhealth.org [medstarhealth.org]
- 9. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Polymorphisms of pharmacogenetic candidate genes affect etomidate anesthesia susceptibility [frontiersin.org]
- 11. Polymorphisms of pharmacogenetic candidate genes affect etomidate anesthesia susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Etomidate induces cytotoxic effects and gene expression in a murine leukemia macrophage cell line (RAW264.7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Etomidate Induces Cytotoxic Effects and Gene Expression in a Murine Leukemia Macrophage Cell Line (RAW264.7) | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Optimizing Recovery from Etomidate Hydrochloride Anesthesia in Rodents
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on the use of etomidate (B1671615) hydrochloride for anesthesia in rodents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize experimental design and ensure animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for etomidate?
Etomidate is a potent, short-acting intravenous anesthetic agent.[1] Its primary mechanism of action is the positive modulation of the gamma-aminobutyric acid type A (GABAA) receptor.[2][3] By binding to a specific site on the receptor, etomidate enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion conductance, hyperpolarization of the neuron, and subsequent inhibition of neuronal firing. This results in the rapid induction of hypnosis.[3] The (R)-(+)-enantiomer of etomidate is the pharmacologically active form.[2][4]
Q2: How is etomidate metabolized and eliminated in rodents?
In rodents, etomidate is primarily metabolized in the liver through ester hydrolysis, a process carried out by hepatic and plasma esterases.[2][4] This metabolic pathway breaks down etomidate into an inactive carboxylic acid metabolite.[4][5][6] The primary route of excretion for this metabolite is through the urine.[4][7] The rapid metabolism of etomidate contributes to its short duration of action and quick recovery times.[1]
Q3: What are the typical induction doses and recovery times for etomidate in rats and mice?
The effective dose (ED50) for inducing hypnosis and the subsequent recovery time can vary based on the rodent species, strain, and route of administration. Intravenous administration generally results in a more rapid onset and shorter duration of action compared to intraperitoneal injection.
| Rodent | Route of Administration | Anesthetic ED50 (mg/kg) | Sedative ED50 (mg/kg) | Duration of Anesthesia |
| Rats | Intravenous (IV) | 0.47 - 0.9 | Not specified | Duration increases with dose |
| Mice | Intraperitoneal (IP) | 9.156 | 2.389 | Surgical anesthesia for at least 20 minutes at 23.7 mg/kg |
Data compiled from multiple sources.[1][8][9][10][11]
Q4: Are there any known reversal agents for etomidate anesthesia?
Yes, a novel reversal agent called calabadion 2 has been shown to reverse etomidate-induced anesthesia in rats.[7] Calabadion 2 works by encapsulating the etomidate molecule, which is then excreted through the kidneys. This process has been demonstrated to shorten the time to recovery of the righting reflex and other functional measures.[7]
Troubleshooting Guide
Issue 1: Prolonged or delayed recovery from etomidate anesthesia.
-
Possible Cause 1: High Dose or Repeated Administration. The duration of hypnosis is dose-dependent.[12] Higher or repeated doses of etomidate can lead to longer recovery times.
-
Solution: Carefully calculate and administer the lowest effective dose for the required procedure. Refer to established dose-response curves for the specific rodent species and strain.[9]
-
-
Possible Cause 2: Impaired Metabolism. Liver function can impact the rate of etomidate metabolism. Rodents with compromised hepatic function may experience prolonged recovery.
-
Possible Cause 3: Hypothermia. Anesthetized rodents are prone to hypothermia, which can slow metabolic processes and delay recovery.
Issue 2: Adverse reactions such as myoclonus (involuntary muscle twitching).
-
Possible Cause: Disinhibition of extrapyramidal motor activity. Etomidate can have disinhibitory effects on the nervous system, leading to myoclonus in a significant percentage of cases.[12]
-
Solution 1: Premedication. Administering a premedication such as a benzodiazepine (B76468) or an opioid can help to reduce the incidence and severity of myoclonus.[3]
-
Solution 2: Split-dose Induction. Administering the total induction dose in smaller, sequential increments may also attenuate myoclonus.[3]
-
Issue 3: Respiratory depression.
-
Possible Cause: Co-administration with other depressants. While etomidate itself has limited effects on ventilation, co-administration with opioids or other respiratory depressants can lead to significant respiratory depression.[12][15]
-
Solution: If co-administration of other agents is necessary, carefully monitor the animal's respiratory rate and depth. Be prepared to provide respiratory support if needed. Consider reducing the dose of the co-administered agent.
-
Experimental Protocols
Protocol 1: Intravenous Administration of Etomidate in Rats for Hypnosis Induction
-
Animal Preparation: Acclimate male Wistar rats to the experimental environment for at least 48 hours.[16] Ensure animals have free access to food and water prior to the experiment.[13][16]
-
Drug Preparation: Prepare a solution of (R)-(+)-etomidate at the desired concentration. The vehicle for etomidate can influence its effects.[17]
-
Administration: Administer the etomidate solution via a lateral tail vein. The injection rate can influence the potency and toxicity of the drug.[1]
-
Assessment of Anesthesia: Immediately following injection, assess the loss of the righting reflex (LORR). The animal is considered anesthetized when it can no longer right itself when placed on its back.
-
Monitoring: Continuously monitor the animal's respiratory rate and body temperature throughout the procedure.[16]
-
Recovery: Place the animal in a warm, clean cage for recovery. Monitor the animal until it is fully ambulatory. The time to recovery of the righting reflex is a key measure of recovery time.[13]
Protocol 2: Assessment of a Potential Etomidate Reversal Agent
-
Anesthesia Induction: Anesthetize rats with a continuous intravenous infusion of etomidate.
-
Monitoring Depth of Anesthesia: Use electroencephalography (EEG) to monitor the depth of anesthesia, looking for characteristic patterns such as burst suppression.[7]
-
Administration of Reversal Agent: Once a stable plane of anesthesia is achieved, administer the potential reversal agent (e.g., calabadion 2) intravenously at a predetermined dose.[7]
-
Monitoring Recovery: Continuously monitor the EEG for changes indicative of emergence from anesthesia.[7] Measure the time to recovery of the righting reflex and other functional mobility measures.
-
Blood Sampling: Collect blood samples at various time points to measure the plasma concentrations of etomidate and the reversal agent.
-
Data Analysis: Analyze the EEG data, recovery times, and pharmacokinetic data to determine the efficacy of the reversal agent.
Visualizations
Caption: Etomidate Metabolism Pathway in Rodents.
Caption: Troubleshooting Workflow for Prolonged Recovery.
References
- 1. Etomidate, a potent non-barbiturate hypnotic. Intravenous etomidate in mice, rats, guinea-pigs, rabbits and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etomidate - Wikipedia [en.wikipedia.org]
- 3. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution, metabolism and excretion of etomidate, a short-acting hypnotic drug, in the rat. Comparative study of (R)-(+)-(--)-Etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxycarbonyl-etomidate: a novel rapidly metabolized and ultra-short-acting etomidate analogue that does not produce prolonged adrenocortical suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Strategy To Reverse General Anesthesia by Scavenging with the Acyclic Cucurbit[n]uril-Type Molecular Container Calabadion 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etomidate: a valuable anaesthetic for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral studies of the abuse potential and anesthetic and sedative effects of etomidate in male rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 15. Etomidate-anaesthesia, with and without fentanyl, compared with urethane-anaesthesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 17. Etomidate does not alter recovery after anoxia of evoked population spikes recorded from the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Etomidate Hydrochloride Administration in Chronic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing etomidate (B1671615) hydrochloride in long-term chronic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most significant challenge associated with long-term etomidate administration?
A1: The most critical challenge is adrenocortical suppression.[1][2][3][4][5][6] Etomidate is a potent and reversible inhibitor of the enzyme 11β-hydroxylase, which is essential for the synthesis of cortisol and aldosterone (B195564).[1][2][7] This inhibition can lead to adrenal insufficiency, particularly with continuous or repeated administration.[3][5]
Q2: How long does adrenal suppression last after etomidate administration?
A2: A single bolus dose of etomidate can cause a dose-dependent inhibition of 11-beta-hydroxylase lasting from 6 to 12 hours.[5] In some cases, adrenal insufficiency can persist for more than 24 hours after drug administration.[3] With continuous infusions, the suppression will last for the duration of the infusion and may take some time to resolve after discontinuation.[8]
Q3: Are there alternatives to etomidate for long-term sedation in research animals that do not cause adrenal suppression?
A3: Yes, several alternatives are being investigated. Methoxycarbonyl etomidate and carboetomidate (B606476) are two analogs that have shown significantly less or no adrenocortical suppression in animal models.[8][9] Other sedative options, such as dexmedetomidine (B676) or combinations of ketamine with other agents, can also be considered depending on the specific requirements of the study.[10][11][12]
Q4: What are the common formulation challenges with etomidate hydrochloride?
A4: Etomidate is poorly soluble in water.[13] Commercially available formulations often use propylene (B89431) glycol as a solvent, which can cause pain on injection, and the hyperosmotic solution has been associated with intravascular hemolysis, especially with prolonged administration.[13][14] Lipid emulsion formulations have been developed to mitigate these issues.[13]
Q5: Can long-term etomidate administration affect the nervous system and other organs?
A5: Recent studies in mice suggest that long-term etomidate use can disrupt the intestinal homeostasis and the nervous system.[4][15][16] This may be mediated through the gut-brain axis and can lead to changes in the intestinal flora and metabolism.[4][15] Chronic overdose has been associated with the potential for irreversible brain damage and various mental disorders.[4][6][17][18]
Troubleshooting Guides
Issue 1: Managing Adrenocortical Suppression
Symptoms:
-
Lethargy and weakness in animals.
-
Hypotension that is unresponsive to fluids.
-
Electrolyte imbalances (hyponatremia, hyperkalemia).
Troubleshooting Steps:
-
Monitor Hormone Levels: Regularly monitor serum cortisol and aldosterone levels to quantify the degree of suppression.[2][19]
-
Dose Adjustment: Use the lowest effective dose of etomidate to maintain the desired level of sedation.[2]
-
Consider Steroid Replacement: In some cases, physiological replacement doses of corticosteroids may be necessary to mitigate the effects of adrenal suppression. This should be carefully considered as it can be a confounding factor in many studies.
-
Evaluate Alternatives: If adrenal suppression is a significant concern for the study's outcome, consider using alternative sedative agents like methoxycarbonyl etomidate, carboetomidate, or dexmedetomidine.[8][9][10][11]
Issue 2: Injection Site Reactions and Hemolysis
Symptoms:
-
Vocalization or signs of pain upon injection.
-
Inflammation or thrombosis at the injection site.
-
Hemoglobinuria (red or brown discoloration of urine), indicating hemolysis.
Troubleshooting Steps:
-
Use a Central Venous Catheter: For long-term infusions, a central line is recommended to minimize local complications from the propylene glycol vehicle.[20]
-
Dilute the Formulation: If possible and compatible with the study protocol, diluting the etomidate solution may reduce irritation.
-
Consider Lipid Emulsion Formulations: These formulations can reduce pain on injection and the risk of hemolysis.[13]
-
Administer via a Running IV Line: Administering etomidate through a running IV line can help to dilute the drug and reduce irritation.[14]
Issue 3: Neurological and Behavioral Side Effects
Symptoms:
-
Myoclonus (involuntary muscle twitching).[21]
-
Emergence excitement or delirium.
-
Changes in behavior or cognitive function in long-term studies.[15]
Troubleshooting Steps:
-
Premedication: Administering a benzodiazepine (B76468) (e.g., diazepam) or an opioid prior to etomidate can reduce the incidence and severity of myoclonus.[21]
-
Monitor Behavior: Implement a behavioral monitoring plan to assess for any changes from baseline.
-
Allow for a Sufficient Recovery Period: Ensure a quiet and stress-free environment for recovery to minimize emergence phenomena.
-
Evaluate Neurological Impact: If neurological effects are a concern, consider including specific neurological and behavioral endpoints in the study design.
Data Presentation
Table 1: Effects of Continuous Etomidate Infusion on Adrenal Hormones in Dogs
| Infusion Rate (µg/kg/min) | Time Point | Cortisol Level (nmol/L) - % Change from Baseline | Aldosterone Level (pmol/L) - % Change from Baseline |
| 10 | 1 hr | ↓ | ↓ |
| 2 hr | ↓ | ↓ | |
| 3 hr | ↓↓ (Significant) | ↓ | |
| 15 | 1 hr | ↓↓ (Significant) | ↓ |
| 2 hr | ↓↓ (Significant) | ↓ | |
| 3 hr | ↓↓↓ (Significant) | ↓↓ (Significant) | |
| 20 | 1 hr | ↓↓ (Significant) | ↓ |
| 2 hr | ↓↓↓ (Significant) | ↓↓ (Significant) | |
| 3 hr | ↓↓↓ (Significant) | ↓↓↓ (Significant) | |
| 25 | 1 hr | ↓↓ (Significant) | ↓↓ (Significant) |
| 2 hr | ↓↓↓ (Significant) | ↓↓↓ (Significant) | |
| 3 hr | ↓↓↓ (Significant) | ↓↓↓ (Significant) | |
| 30 | 1 hr | ↓↓ (Significant) | ↓↓ (Significant) |
| 2 hr | ↓↓↓ (Significant) | ↓↓↓ (Significant) | |
| 3 hr | ↓↓↓ (Significant) | ↓↓↓ (Significant) |
Data synthesized from a study on the effects of continuous etomidate infusion in dogs.[2][19] The number of arrows indicates the relative magnitude of the decrease.
Table 2: Adrenocortical Suppression by Etomidate and its Analogs in Rats
| Compound | Infusion Duration | Serum Corticosterone Reduction | Recovery Time After Infusion |
| Etomidate | 30 min | 85% | > 1 hour |
| Methoxycarbonyl etomidate | 30 min | 56% | < 30 minutes |
| Carboetomidate | 30 min | No effect | N/A |
Data from a comparative study of etomidate and its analogs in rats.[8][9]
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion of Etomidate in Rodents for Chronic Studies
Materials:
-
This compound solution (commercial or formulated)
-
Infusion pump
-
Vascular access catheter (e.g., jugular vein catheter)
-
Swivel system for unrestrained movement
-
Sterile saline
-
Anesthetic for catheter implantation (e.g., isoflurane)
Procedure:
-
Catheter Implantation: Surgically implant a venous catheter into the jugular vein of the rodent under general anesthesia. Allow for a sufficient recovery period (e.g., 3-5 days) post-surgery.
-
Catheter Patency: Maintain catheter patency by flushing with sterile heparinized saline daily.
-
Infusion Preparation: Prepare the etomidate solution to the desired concentration. If using a commercial formulation in propylene glycol, consider dilution with sterile saline or dextrose 5% in water to reduce viscosity and potential for irritation.[22]
-
Initiation of Infusion: Connect the catheter to the infusion pump via a swivel system to allow the animal free movement within its cage.
-
Loading Dose (Optional): Administer a bolus dose of etomidate (e.g., 2 mg/kg for rats) to rapidly achieve the desired level of sedation.[8]
-
Continuous Infusion: Begin the continuous infusion at the desired rate. For rats, infusion rates may vary depending on the desired depth of anesthesia. A study used a closed-loop system targeting a specific EEG burst suppression ratio, with an average total dose of 8.3 ± 2.2 mg/kg over the infusion period.[8]
-
Monitoring: Continuously monitor the animal for depth of anesthesia, respiratory rate, heart rate, and body temperature.[23] For chronic studies, daily or more frequent monitoring of these parameters is crucial.
-
Termination of Infusion: At the end of the study period, discontinue the infusion and monitor the animal during the recovery phase.
Protocol 2: Subcutaneous Administration of Etomidate for Anesthesia in Mice
Note: This is an alternative to intravenous infusion that may be suitable for some study designs.
Materials:
-
This compound
-
Aqueous vehicle (e.g., hydroxypropyl beta cyclodextrin (B1172386) or Kolliphor HS 15 solution) for reformulation
-
Syringes and needles for subcutaneous injection
Procedure:
-
Formulation: Reformulate etomidate at a higher concentration (e.g., up to 10 mg/ml) in an aqueous vehicle suitable for subcutaneous delivery.[24]
-
Administration: Administer the reformulated etomidate solution subcutaneously in the nape of the neck.
-
Dosage: A bolus dose of 30 mg/kg has been shown to elicit adequate anesthesia in mice, maintaining a loss of righting reflex for approximately 85 minutes.[24]
-
Sustained Anesthesia: For sustained anesthesia, a bolus-primed continuous subcutaneous infusion can be used (e.g., 23 mg/kg bolus followed by 0.6 mg/kg/min).[24]
-
Monitoring: Monitor the animal for depth of anesthesia and recovery as described in the intravenous protocol.
Mandatory Visualizations
Caption: Mechanism of etomidate-induced adrenal suppression.
Caption: General workflow for long-term etomidate infusion studies.
Caption: Troubleshooting decision tree for common adverse effects.
References
- 1. Adrenocortical suppression and other endocrine effects of etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of continuous infusion of etomidate at various dose rates on adrenal function in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]
- 8. Closed-loop Continuous Infusions of Etomidate and Etomidate Analogs in Rats: A Comparative Study of Dosing and the Impact on Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metaphactory [semopenalex.org]
- 10. Pro-Con Debate: Etomidate or Ketamine for Rapid Sequence Intubation in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexmedetomidine - Wikipedia [en.wikipedia.org]
- 12. dvm360.com [dvm360.com]
- 13. Optimization, and in vitro and in vivo evaluation of etomidate intravenous lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Long-term use of etomidate disrupts the intestinal homeostasis and nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term use of etomidate disrupts the intestinal homeostasis and nervous system in mice. | Semantic Scholar [semanticscholar.org]
- 17. Review of the Hazards and Contraindications of Etomidate | CoLab [colab.ws]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Side effects of etomidate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Continuous Etomidate Infusion for the Management of Severe Cushing Syndrome: Validation of a Standard Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 24. cds.ismrm.org [cds.ismrm.org]
identifying and quantifying etomidate hydrochloride impurities from synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and quantifying impurities that may arise during the synthesis of etomidate (B1671615) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in etomidate hydrochloride synthesis?
A1: Common impurities in this compound synthesis can be categorized as process-related impurities and degradation products.[1] Process-related impurities arise from starting materials, intermediates, or side reactions during synthesis.[1][2] Degradation products form due to exposure to environmental factors like light, heat, or moisture over time.[1] Some of the well-documented impurities include Etomidate EP Impurity A, Etomidate EP Impurity B (Mthis compound), and Etomidate EP Impurity C.[1][3]
Q2: What are the sources of these impurities?
A2: The primary sources of impurities in etomidate synthesis include:
-
Starting Materials and Intermediates: Impurities present in the initial reactants can carry through the synthesis process.[2] For example, the synthesis often starts with (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, and any impurities in this precursor can lead to final product impurities.[2]
-
Side Reactions: Unintended reactions can occur during the synthesis. For instance, if isopropanol (B130326) is present as an impurity in the ethanol (B145695) used for the final esterification step, it can react to form Etomidate Impurity C, which is the isopropyl ester analog of etomidate.[2]
-
Reagents and Catalysts: The choice of reagents and catalysts can influence the formation of by-products.[2]
-
Degradation: Etomidate can degrade over time, especially when exposed to heat, light, or moisture, forming degradation products.[1]
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.[1]
Q3: What analytical techniques are used to identify and quantify etomidate impurities?
A3: Several analytical techniques are employed for the comprehensive profiling of etomidate impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, detecting, and quantifying etomidate and its related substances.[1][2] Reversed-phase columns, such as C18, are frequently utilized.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the accurate determination of the molecular weight of impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile impurities.
-
UV-Visible and Infrared (IR) Spectroscopy: These methods are valuable for the preliminary identification and functional group analysis of impurities.[2]
Q4: How can the formation of impurities be minimized?
A4: Minimizing impurity formation involves stringent control over the manufacturing process:
-
Use high-purity starting materials and reagents.
-
Optimize reaction conditions (e.g., temperature, catalysts) to favor the desired product and minimize side reactions.[2]
-
Implement robust purification methods for intermediates and the final product.
-
Ensure proper storage conditions to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound impurities.
Problem 1: Unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the sample itself.
-
Solution: Ensure all solvents are HPLC grade. Thoroughly clean all glassware. Prepare a blank injection (mobile phase only) to check for system contamination.
-
-
Possible Cause 2: Sample Degradation. Etomidate may have degraded after sample preparation.
-
Solution: Analyze samples as quickly as possible after preparation. If necessary, investigate the stability of etomidate in your chosen solvent.
-
-
Possible Cause 3: Presence of a previously unknown impurity.
-
Solution: Use a hyphenated technique like LC-MS to obtain mass spectral data for the unknown peak to help in its identification.
-
Problem 2: Poor peak resolution between etomidate and an impurity.
-
Possible Cause 1: Suboptimal mobile phase composition. The mobile phase may not be providing adequate separation.
-
Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A gradient elution may be necessary to improve separation.
-
-
Possible Cause 2: Inappropriate column. The column chemistry may not be suitable for the separation.
-
Solution: Try a different column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
-
-
Possible Cause 3: Flow rate is too high. A high flow rate can lead to broader peaks and reduced resolution.
-
Solution: Decrease the flow rate. Note that this will increase the run time.
-
Problem 3: Inaccurate quantification of impurities.
-
Possible Cause 1: Non-linearity of the detector response. The concentration of the impurity may be outside the linear range of the detector.
-
Solution: Prepare a calibration curve with a wider range of concentrations to determine the linear range. Dilute the sample if the impurity concentration is too high.
-
-
Possible Cause 2: Instability of the reference standard. The reference standard for the impurity may have degraded.
-
Solution: Use a freshly prepared or properly stored reference standard. Verify the purity of the reference standard.
-
-
Possible Cause 3: Co-elution with another component. An unknown component may be co-eluting with the impurity of interest, leading to an artificially high result.
-
Solution: Re-evaluate the specificity of your method. Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, modify the chromatographic conditions to achieve better separation.
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Etomidate | (R)-Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | C₁₄H₁₆N₂O₂ | 244.29[3] |
| Etomidate EP Impurity A | Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, ethyl ester | C₁₂H₁₂N₂O₂ | 216.24[3] |
| Etomidate EP Impurity B (Mthis compound) | (R)-Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | C₁₃H₁₅ClN₂O₂ | 266.73[3] |
| Etomidate EP Impurity C | (R)-Isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | C₁₅H₁₉ClN₂O₂ | 294.78[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol provides a general framework for the analysis of this compound and its impurities. Method optimization and validation are crucial for specific applications.
1. Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB C18).[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[2] The exact composition should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 242 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve reference standards of etomidate and known impurities in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the blank (diluent), standard solutions, and sample solution into the HPLC system.
-
Record the chromatograms and identify the peaks based on their retention times compared to the standards.
-
Quantify the impurities using a suitable method, such as external standard calibration. For unknown impurities, relative response factors may be used for estimation.
5. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include retention time, resolution, theoretical plates, and tailing factor.
Visualizations
Caption: Etomidate Synthesis and Impurity Sources.
Caption: Workflow for Impurity Analysis.
Caption: Troubleshooting Logic for HPLC Analysis.
References
Technical Support Center: Managing Post-Operative Nausea and Vomiting (PONV) in Animal Models Following Etomidate Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing post-operative nausea and vomiting (PONV) in animal models after etomidate (B1671615) hydrochloride administration.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimental procedures.
Q1: My animals are exhibiting signs of nausea and/or vomiting after etomidate administration. Which antiemetics are most effective?
A1: Current research in animal models suggests that the mechanism for etomidate-induced nausea and vomiting may differ from that of other anesthetic agents. A study using a rat model of nausea (pica) found that traditional antiemetics targeting dopamine (B1211576) D2 receptors (haloperidol) and serotonin (B10506) 5-HT3 receptors (ondansetron) were ineffective at reducing etomidate-induced pica.[1] This suggests that these classes of drugs may not be the optimal choice for mitigating etomidate-specific PONV.
In a study with dogs, premedication with diazepam, acepromazine, or morphine was shown to markedly attenuate or eliminate the incidence of vomiting during induction with etomidate.[2]
Troubleshooting Tip: If you are observing high rates of PONV with etomidate, consider that first-line antiemetics like 5-HT3 and D2 antagonists may not be effective. Pre-anesthetic medication with agents such as benzodiazepines or opioids could be a more successful strategy for prevention.
Q2: What is the underlying mechanism of etomidate-induced nausea and vomiting?
A2: The precise signaling pathway for etomidate-induced emesis is not fully elucidated, but evidence points towards a mechanism independent of the dopamine D2 and serotonin 5-HT3 receptors. Research has shown that etomidate administration in rats leads to a significant increase in serotonin levels in the area postrema (AP), a critical chemoreceptor trigger zone for nausea and vomiting.[1] However, the lack of efficacy of 5-HT3 antagonists suggests that this serotonin release may act through other serotonin receptor subtypes or that other neurotransmitter systems are involved. Etomidate is a positive allosteric modulator of GABA-A receptors, and its influence on GABAergic pathways in the brainstem may also contribute to its emetic effects.[3][4]
Q3: Which animal model is most appropriate for studying etomidate-induced PONV?
A3: The choice of animal model is critical and depends on the specific research question.
-
Rat (Pica Model): Rats do not vomit but exhibit "pica," the consumption of non-nutritive substances like kaolin (B608303), which is a validated model for nausea.[1] This model is useful for studying the neurochemical basis of nausea-like behavior.
-
Dog: Dogs have a well-developed emetic reflex and have been used to study etomidate-induced vomiting.[2] They are a suitable model for evaluating the efficacy of anti-vomiting treatments.
Q4: Are there alternative anesthetic induction agents to etomidate that have a lower incidence of PONV?
A4: Yes. Propofol is an alternative intravenous anesthetic agent that is generally associated with a lower incidence of post-operative nausea and vomiting compared to etomidate.[4]
Q5: How can I accurately quantify nausea and vomiting in my animal models?
A5: Quantification methods vary by species:
-
In emetic models (dogs, ferrets): The primary endpoints are the number of retches and the number of vomiting episodes over a defined observation period.
-
In non-emetic models (rats): The primary endpoint is the amount of kaolin consumed (in grams) over a specific time frame (e.g., 24-48 hours) post-administration of the test substance.
Data Presentation
Table 1: Efficacy of Antiemetics on Etomidate-Induced Pica in Rats
| Treatment Group | Dose (mg/kg) | Route | Mean Kaolin Intake (g) ± SEM (48h post-etomidate) | % Reduction in Pica |
| Vehicle + Etomidate | - | i.p. | 3.5 ± 0.5 | - |
| Haloperidol + Etomidate | 0.5 | i.p. | 3.2 ± 0.6 | Not Significant |
| Ondansetron + Etomidate | 1.0 | i.p. | 3.0 ± 0.7 | Not Significant |
| Data derived from Sasaki et al., 2025.[1] |
Table 2: Incidence of Vomiting in Dogs with Etomidate Induction Following Premedication
| Premedication | Incidence of Vomiting |
| None | High (specific percentage not stated) |
| Diazepam | Markedly Attenuated/Eliminated |
| Acepromazine | Markedly Attenuated/Eliminated |
| Morphine | Markedly Attenuated/Eliminated |
| Data derived from Muir and Mason, 1989.[2] |
Experimental Protocols
Protocol 1: Assessment of Etomidate-Induced Pica in Rats
-
Animal Model: Adult male Wistar rats.
-
Housing: Individual cages with free access to standard laboratory chow, water, and a pre-weighed amount of kaolin.
-
Acclimatization: Allow animals to acclimate to the housing conditions and the presence of kaolin for at least 3 days prior to the experiment.
-
Drug Administration:
-
Administer the antiemetic agent (e.g., vehicle, test compound) via intraperitoneal (i.p.) injection.
-
30 minutes later, administer etomidate hydrochloride (e.g., 20 mg/kg, i.p.).
-
-
Data Collection:
-
Measure the amount of kaolin consumed at 24 and 48 hours post-etomidate administration by weighing the remaining kaolin.
-
Calculate the net kaolin intake by subtracting the amount of spillage (collected on a surface under the cage) from the total amount missing.
-
-
Endpoint: A significant reduction in kaolin intake in the antiemetic-treated group compared to the vehicle-treated group indicates efficacy against nausea-like behavior.
Protocol 2: General Protocol for Assessing Etomidate-Induced Emesis in Ferrets
-
Animal Model: Adult male ferrets.
-
Housing: Individual cages allowing for clear observation of the animal.
-
Acclimatization: Allow animals to acclimate to the housing for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 18 hours) with free access to water to ensure the stomach is empty.
-
Drug Administration:
-
Administer the antiemetic agent (e.g., vehicle, test compound) at a predetermined time before etomidate, typically via subcutaneous (s.c.) or intravenous (i.v.) injection.
-
Administer this compound intravenously to induce anesthesia and observe for subsequent emesis upon recovery.
-
-
Observation:
-
Continuously observe each animal for a set period (e.g., 2-4 hours) following recovery from anesthesia.
-
Record the number of retches (rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without expulsion of gastric contents).
-
Record the number of vomits (forceful expulsion of gastric contents).
-
-
Endpoint: A statistically significant reduction in the number of retches and/or vomits in the antiemetic-treated group compared to the vehicle-treated group indicates antiemetic efficacy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Ketamine-induced pica behavior as nausea and vomiting involves dopamine and serotonin receptor activation in the area postrema of rats: A comparison with etomidate and pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side effects of etomidate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Emesis in ferrets - PORSOLT [porsolt.com]
Validation & Comparative
A Comparative Guide: Etomidate Hydrochloride vs. Propofol for In Vivo Electrophysiology
For researchers conducting in vivo electrophysiology studies, the choice of anesthetic agent is paramount to ensuring experimental success and data integrity. Both etomidate (B1671615) hydrochloride and propofol (B549288) are commonly used intravenous anesthetics, each possessing a unique pharmacological profile that can significantly impact neuronal activity and physiological stability. This guide provides an objective comparison of these two agents, supported by experimental data, to aid researchers in selecting the most appropriate anesthetic for their specific experimental needs.
Core Mechanisms of Action
Both etomidate and propofol primarily exert their anesthetic effects through the potentiation of γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][2] However, their precise interactions with the GABA-A receptor complex and other potential targets differ, leading to distinct electrophysiological and systemic effects.
Etomidate is a positive allosteric modulator of GABA-A receptors, with a notable selectivity for β2 and β3 subunit-containing receptors.[1] This specificity is attributed to a single asparagine residue within these subunits.[1] In contrast, while propofol also enhances GABA-A receptor function, its binding site and subunit selectivity are less defined, and it is thought to have additional mechanisms of action, including effects on glycine (B1666218) receptors and presynaptic neurotransmitter release.[3][4] Some studies suggest that propofol and etomidate may bind to different sites on the GABA-A receptor.[5]
dot
Caption: Simplified signaling pathway of etomidate and propofol.
Impact on Neuronal Activity
Both anesthetics effectively suppress spontaneous neuronal firing rates in various brain regions, a critical consideration for many electrophysiology experiments.
Key Findings:
-
Cortical, Thalamic, and Reticular Formation Depression: Studies in felines have demonstrated that both propofol and etomidate significantly decrease the spontaneous firing rate of neurons in the cerebral cortex, thalamus, and reticular formation by 30% to 49%.[6] Fast-spiking and regular-spiking cortical neurons are similarly affected by both agents.[6]
-
Electroencephalogram (EEG) Patterns: Both drugs induce a shift in the EEG from a low-amplitude, high-frequency pattern characteristic of wakefulness to a high-amplitude, low-frequency pattern indicative of an anesthetized state.[6] Propofol typically produces a peak power in the 12-13 Hz range, while etomidate shows peaks at both 12-14 Hz and 7-8 Hz.[6][7]
| Parameter | Etomidate Hydrochloride | Propofol | Reference |
| Neuronal Firing Rate Reduction (Cortex, Thalamus, Reticular Formation) | 30% - 49% | 30% - 49% | [6] |
| Effect on Fast-Spiking Neurons | Similar to regular spiking neurons | Similar to regular spiking neurons | [6] |
| EEG Peak Power | 12-14 Hz and 7-8 Hz | 12-13 Hz | [6] |
Cardiovascular and Systemic Effects
A crucial point of divergence between etomidate and propofol lies in their hemodynamic profiles. For experiments requiring maximal cardiovascular stability, etomidate often presents a more favorable option.
Key Findings:
-
Hypotension: Propofol is associated with a significantly higher incidence of hypotension compared to etomidate.[8][9][10][11] This is thought to be related to the inhibition of the sympathetic nerve baroreceptor reflex.[12] Etomidate generally preserves this autonomic regulation, leading to greater blood pressure stability.[11][12]
-
Heart Rate: Studies have shown that propofol can lead to a significant increase in heart rate, whereas etomidate maintains a more stable heart rate.[11]
-
Respiratory Depression: Propofol is more frequently associated with respiratory depression than etomidate.[8]
| Parameter | This compound | Propofol | Reference |
| Incidence of Hypotension | Significantly lower | Significantly higher | [8][11] |
| Heart Rate Stability | More stable | Can cause a significant increase | [11] |
| Incidence of Respiratory Depression | Lower | Higher | [8] |
| Myoclonus | Higher incidence | Lower incidence | [8][9] |
| Pain on Injection | Lower incidence | Higher incidence | [13] |
Experimental Protocols
While specific protocols can vary based on the animal model and experimental aims, a general workflow for in vivo electrophysiology under anesthesia can be outlined.
References
- 1. jneurosci.org [jneurosci.org]
- 2. The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia [pubmed.ncbi.nlm.nih.gov]
- 3. Etomidate and propofol inhibit the neurotransmitter release machinery at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavior and Cellular Evidence for Propofol-Induced Hypnosis Involving Brain Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propofol and etomidate depress cortical, thalamic, and reticular formation neurons during anesthetic-induced unconsciousness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Unconscious classification of quantitative electroencephalogram features from propofol versus propofol combined with etomidate anesthesia using one-dimensional convolutional neural network [frontiersin.org]
- 8. Etomidate versus propofol sedation for electrical external cardioversion: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of propofol and etomidate for cardioversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Hemodynamic Effects of Etomidate vs. Propofol Induction in Patients with Pre-existing Cardiac Conditions Undergoing Non-Cardiac Surgery: A Comparative Study | Journal of Heart Valve Disease [icr-heart.com]
- 12. Effects of propofol and etomidate anesthesia on cardiovascular miRNA expression: the different profiles? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bi-Spectral Index-Guided Comparison of Propofol versus Etomidate for Induction in Electroconvulsive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Subtype-Specific Effects of Etomidate Hydrochloride on GABAa Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of etomidate (B1671615) hydrochloride's effects on specific γ-aminobutyric acid type A (GABAa) receptor subtypes, with a focus on its performance relative to other common modulators like propofol (B549288) and diazepam. The information is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Introduction to Etomidate and GABAa Receptor Modulation
Etomidate is a potent intravenous hypnotic agent used for the induction of general anesthesia and sedation. Its primary mechanism of action is the positive allosteric modulation of the GABAa receptor, the major inhibitory neurotransmitter receptor in the central nervous system. The GABAa receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, leading to a wide diversity of receptor subtypes with distinct pharmacological properties. Etomidate exhibits a notable selectivity for specific GABAa receptor subtypes, which underpins its distinct sedative and anesthetic effects.
Comparative Quantitative Data
The following tables summarize the quantitative data on the potency and efficacy of etomidate and its alternatives at various GABAa receptor subtypes. The data is primarily derived from electrophysiological and radioligand binding assays.
Table 1: Potentiation of GABA-Evoked Currents (EC50 values)
This table presents the half-maximal effective concentration (EC50) of etomidate, propofol, and diazepam for potentiating GABA-activated currents in Xenopus oocytes expressing different recombinant GABAa receptor subtypes. Lower EC50 values indicate higher potency.
| GABAa Receptor Subtype | Etomidate EC50 (µM) | Propofol EC50 (µM) | Diazepam EC50 (nM) |
| α1β2γ2 | 0.6 - 1.2[1] | ~4.2[2] | - |
| α1β3γ2 | ~1.5[3] | - | - |
| α6β2γ2 | - | - | - |
| α6β3γ2 | ~0.7[4] | - | - |
| α1β1γ2 | 6 - 11[1] | Less efficacious than at β2/β3[5] | - |
| α2β3γ2 | - | - | ~61[6] |
| α3β3γ2 | - | - | ~102[6] |
| α5β3γ2 | - | - | ~31[6] |
Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions. Diazepam's potency is typically in the nanomolar range for its high-affinity benzodiazepine (B76468) binding site.
Table 2: Direct Activation of GABAa Receptors (EC50 values)
At higher concentrations, some GABAergic modulators can directly activate the GABAa receptor in the absence of GABA. This table shows the EC50 for direct activation.
| GABAa Receptor Subtype | Etomidate EC50 (µM) | Propofol EC50 (µM) |
| α1β2γ2 | ~61[7] | ~97[2] |
| α6β3γ2 | ~23[4] | - |
Table 3: Binding Affinities (Ki values)
This table presents the inhibition constant (Ki) for diazepam at different GABAa receptor subtypes, indicating its binding affinity. Lower Ki values represent higher affinity.
| GABAa Receptor Subtype | Diazepam Ki (nM) |
| α1β3γ2 | - |
| α2β3γ2 | 67 ± 9[6] |
| α3β3γ2 | 136 ± 24[6] |
| α5β3γ2 | 17 ± 5[6] |
Key Mechanistic Insights
Etomidate's selectivity for β2 and β3 subunit-containing GABAa receptors is a key feature that distinguishes it from other anesthetics like propofol.[5][8][9] This selectivity is largely conferred by a single asparagine residue in the second transmembrane domain (TM2) of the β2 and β3 subunits.[1][8] Mutation of this residue to serine, as found in the β1 subunit, significantly reduces etomidate's potency.[1]
Studies in genetically modified mice have revealed that β2-containing receptors are primarily responsible for the sedative effects of etomidate, while β3-containing receptors mediate its anesthetic (hypnotic) properties.[8][9] This functional separation offers a potential avenue for developing more targeted sedative or anesthetic drugs with improved side-effect profiles.
Propofol also potentiates GABAa receptor function but generally shows less subtype selectivity compared to etomidate.[5] Diazepam, a benzodiazepine, binds to a distinct site at the α/γ subunit interface and its modulatory effects are dependent on the specific α subunit present.[10]
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the GABAa receptor signaling pathway, a typical experimental workflow for its study, and the logical relationship of etomidate's subtype selectivity.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is widely used to study the function of ion channels, including GABAa receptors, expressed in a heterologous system.
1. Oocyte Preparation and cRNA Injection:
-
Mature female Xenopus laevis oocytes are surgically harvested and defolliculated.
-
Complementary RNAs (cRNAs) encoding the desired α, β, and γ subunits of the GABAa receptor are synthesized in vitro.
-
A specific ratio of the subunit cRNAs is injected into the oocyte cytoplasm to ensure the assembly of functional receptors.
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression and insertion into the cell membrane.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).
-
Two microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -80 mV).
-
The agonist, GABA, is applied at a low concentration (e.g., EC5-EC20) to elicit a baseline current.
-
The test compound (etomidate, propofol, or diazepam) is then co-applied with GABA at various concentrations.
-
The resulting changes in the chloride current are recorded.
3. Data Analysis:
-
The peak current amplitude in the presence of the test compound is measured and normalized to the control GABA response.
-
Dose-response curves are generated by plotting the normalized current against the logarithm of the drug concentration.
-
The EC50 (concentration for 50% of maximal potentiation) and Hill coefficient are determined by fitting the data to a sigmoidal function.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Brain tissue (e.g., rat cortex) or cells expressing the recombinant GABAa receptor of interest are homogenized in a buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed multiple times to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in a binding buffer, and the protein concentration is determined.
2. Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the GABAa receptor (e.g., [3H]muscimol for the GABA site or [3H]flumazenil for the benzodiazepine site) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., diazepam) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which separates the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 (concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from the curve.
-
The Ki (inhibition constant), which reflects the affinity of the competitor for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Etomidate hydrochloride demonstrates a distinct profile of GABAa receptor modulation, characterized by its high potency and selectivity for β2 and β3 subunit-containing receptors. This subtype selectivity translates into a separation of its sedative and anesthetic effects, offering a valuable tool for both clinical practice and the development of novel therapeutics with improved specificity and reduced side effects. In contrast, propofol exhibits broader activity across GABAa receptor subtypes, while diazepam acts at a different binding site with its own unique subunit preferences. The experimental protocols and comparative data presented in this guide provide a foundation for further research into the nuanced pharmacology of these important drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. An Allosteric Coagonist Model for Propofol Effects on α1β2γ2L γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Etomidate Hydrochloride and Its Novel Analogs
For Researchers, Scientists, and Drug Development Professionals
Etomidate (B1671615) hydrochloride is a potent intravenous anesthetic agent valued for its rapid onset of action and hemodynamic stability.[1][2] However, its clinical use is significantly limited by its potent suppression of adrenocortical function, which can persist long after its hypnotic effects have subsided.[3][4][5] This has driven the development of novel etomidate analogs designed to retain the desirable anesthetic properties while minimizing or eliminating adrenocortical suppression. This guide provides a comparative analysis of the potency of etomidate hydrochloride and several of its novel analogs, supported by experimental data.
The primary mechanism of hypnotic action for etomidate and its analogs is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[1][6][7] Etomidate binds to a specific site on the GABA-A receptor, enhancing the effect of GABA and leading to sedation and hypnosis.[6][8] The R-(+)-enantiomer of etomidate is the pharmacologically active form with higher hypnotic potency.[1]
The major adverse effect, adrenocortical suppression, results from the inhibition of the enzyme 11β-hydroxylase, which is crucial for cortisol synthesis.[3][7] Novel analogs have been developed with modifications to the etomidate molecule to reduce this off-target effect.[4][9]
Comparative Potency of Etomidate and Novel Analogs
The following table summarizes the in vitro and in vivo potencies of etomidate and several of its novel analogs. The data is compiled from various preclinical studies.
| Compound | GABA-A Receptor Potency (EC50, µM) | Hypnotic Potency (ED50, mg/kg, rat) | Adrenocortical Suppression (ID50, mg/kg, rat) | Reference(s) |
| Etomidate (R-form) | 1.83 - 3.07 | 0.47 - 1.0 | 0.46 | [6][10][11] |
| S-Etomidate | - | 5.2 | 10.7 | [10] |
| Carboetomidate | 13.8 | Slower onset, less potent than etomidate | Diminished | [1][6] |
| MOC-Etomidate | - | 5.2 | - | [12] |
| ABP-700 (CPMM) | - | High hypnotic potency | Significantly shorter than etomidate | [1] |
| ET-26 Hydrochloride | - | 1/3rd the efficacy of etomidate | Virtually non-existent in a sepsis model | [1][13] |
| EL-0052 | 0.98 ± 0.02 | 1.02 | No significant effect | [11] |
| Cyclopropyl Etomidate | - | 5.2 | - | [10] |
| Dihydrogen Etomidate | - | 5.2 | - | [10] |
Experimental Protocols
In Vitro GABA-A Receptor Potency Assessment
Objective: To determine the concentration of a compound required to elicit a half-maximal response at the GABA-A receptor.
Methodology: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding for the desired subunits of the human GABA-A receptor (e.g., α1, β3, γ2L).[6] A mutation, such as α1(L264T), may be introduced to enhance anesthetic sensitivity.[6]
-
Incubation: Injected oocytes are incubated for 1-4 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a buffer solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is typically held at -80 mV.
-
The compound of interest is applied at various concentrations.
-
The resulting current potentiation in the presence of a low concentration of GABA, or direct activation by the compound in the absence of GABA, is measured.[6]
-
-
Data Analysis: Concentration-response curves are generated, and the EC50 (half-maximal effective concentration) is calculated using appropriate pharmacological models.[6]
In Vivo Hypnotic Potency Assessment
Objective: To determine the dose of a compound required to induce a loss of righting reflex in 50% of a test animal population.
Methodology: Loss of Righting Reflex (LORR) Assay in Rats
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.[6]
-
Drug Administration: The test compound is administered intravenously, typically via a tail vein, at a range of doses.[10]
-
Assessment of Righting Reflex: Immediately after administration, the rat is placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds) is defined as a loss of righting reflex.[10]
-
Data Analysis: The percentage of animals exhibiting LORR at each dose is recorded. A dose-response curve is constructed, and the ED50 (median effective dose) is calculated using quantal analysis.[10]
Visualizations
Signaling Pathway
Caption: Etomidate's mechanism of action on the GABA-A receptor.
Experimental Workflow
Caption: Workflow for determining etomidate analog potency.
References
- 1. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions | Anesthesia Key [aneskey.com]
- 3. The Pharmacology of Etomidate and Etomidate Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medstarhealth.org [medstarhealth.org]
- 6. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 8. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Etomidate Analog EL-0052 Retains Potent Hypnotic Effect and Stable Hemodynamics without Suppressing Adrenocortical Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The novel etomidate analog: A potential induction agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuronal Effects of Etomidate Hydrochloride and Isoflurane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two commonly used anesthetic agents, etomidate (B1671615) hydrochloride and isoflurane (B1672236), on neuronal activity. The information presented is based on experimental data from preclinical and clinical studies, offering insights into their distinct mechanisms of action and consequences for neuronal function.
At a Glance: Key Differences in Neuronal Modulation
| Feature | Etomidate Hydrochloride | Isoflurane |
| Primary Mechanism | Positive allosteric modulator of GABA-A receptors[1][2][3] | Positive allosteric modulator of GABA-A receptors[4][5][6]; also affects glycine (B1666218), NMDA glutamate (B1630785) receptors, and potassium channels[4][5] |
| Potency at GABA-A Receptor | Highly potent and selective[1] | Potent, but broader spectrum of action[4][5] |
| Effect on Synaptic Inhibition | Significantly enhances inhibitory postsynaptic currents (IPSCs)[7] | Enhances synaptic inhibition[8] |
| Effect on Excitatory Synapses | Primarily enhances inhibition | Suppresses excitatory synaptic transmission[9][10] |
| Brain Connectivity | Decreases cerebral metabolic rate and blood flow[11] | Induces dose-dependent alterations in functional connectivity[12][13][14][15] |
| EEG Effects | Can induce burst suppression[16][17] | Induces dose-dependent burst suppression[16][18] |
| Somatosensory Evoked Potentials (SSEPs) | Increases amplitude of cortical SSEPs[11][19][20][21][22] | Generally depresses SSEP amplitude |
Deep Dive: Quantitative Effects on Neuronal Activity
The following tables summarize key quantitative findings from studies investigating the effects of etomidate and isoflurane on neuronal parameters.
Table 1: Effects on GABA-A Receptor Function
| Parameter | This compound | Isoflurane | Experimental Model |
| GABA EC50 Shift | Shifts GABA dose-response to the left (e.g., from 10.2 µM to 5.2 µM at 4.1 µM etomidate)[7] | Shifts GABA concentration-response curves to the left | Cultured hippocampal neurons (Etomidate); HEK293 cells expressing GABA-A receptors (Isoflurane) |
| Miniature IPSC Amplitude | Increases amplitude[7] | Enhances synaptic inhibition | Cultured hippocampal neurons (Etomidate) |
| Miniature IPSC Duration | Prolongs duration[7] | Prolongs inhibitory postsynaptic potentials[23] | Cultured hippocampal neurons (Etomidate) |
| Charge Transfer Enhancement | Enhances total charge transfer by 280% during a spontaneous synaptic event[7] | - | Cultured hippocampal neurons |
| Single Channel Open Probability | Increases 13-fold at 8.2 µM[7] | - | Cultured hippocampal neurons |
| Effective Channel Open Time | Increases two-fold at 8.2 µM[7] | - | Cultured hippocampal neurons |
| Direct Receptor Activation | Induces current in the absence of GABA at high concentrations (e.g., 82 µM)[7] | Can elicit a sustained current at low concentrations (25-85 µM)[8] | Cultured hippocampal neurons (Etomidate); Thalamocortical neurons (Isoflurane) |
Table 2: Effects on Synaptic Transmission and Neuronal Excitability
| Parameter | This compound | Isoflurane | Experimental Model |
| Excitatory Postsynaptic Currents (EPSCs) | - | Inhibits EPSCs with an EC50 of 0.47 mM (1.9%)[24] | Rat brainstem slices |
| Neurotransmitter Release | - | Inhibits neurotransmitter release by 27.5% at 0.5 mM[9] | Rat hippocampal neurons |
| Presynaptic Ca2+ Influx | - | Inhibits presynaptic Ca2+ influx, leading to reduced exocytosis[10] | Dissociated rat hippocampal neurons |
| Voltage-gated Sodium Channels | - | Differentially inhibits Nav currents between pyramidal and parvalbumin neurons[25] | Mouse prefrontal cortex slices |
| SSEP Amplitude | Dose-dependent increase (2 to 12-fold)[21][22] | General depression | Humans, Monkeys |
| Motor Evoked Potentials (MEPs) | Increases amplitude at low doses (e.g., 0.1 mg/kg)[20][26] | Generally depresses MEPs | Monkeys |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data.
In Vitro Electrophysiology (e.g., Patch-Clamp on Cultured Neurons)
-
Cell Preparation: Primary hippocampal neurons are cultured from embryonic or neonatal rodents.
-
Recording: Whole-cell patch-clamp recordings are used to measure postsynaptic currents (e.g., mIPSCs, mEPSCs) or single-channel activity.
-
Drug Application: Etomidate or isoflurane is applied to the bath solution at known concentrations.
-
Data Analysis: Changes in current amplitude, frequency, duration, and channel kinetics are quantified and compared to baseline.
Brain Slice Electrophysiology
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus or cortex) are prepared from rodents.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) or whole-cell recordings from individual neurons are performed.
-
Stimulation: Electrical stimulation of afferent pathways is used to evoke synaptic responses.
-
Drug Application: The anesthetic is bath-applied to the slice.
-
Data Analysis: Changes in the amplitude and slope of evoked potentials are measured.
In Vivo Neurophysiological Monitoring (e.g., EEG, SSEP)
-
Animal/Human Subjects: Studies are conducted in anesthetized animals (e.g., rats, monkeys) or human patients.
-
Anesthesia Induction and Maintenance: A baseline anesthetic is administered, followed by the introduction of etomidate or isoflurane.
-
Recording: Electroencephalography (EEG) electrodes are placed on the scalp to record brain electrical activity. For somatosensory evoked potentials (SSEPs), peripheral nerves are stimulated, and the resulting electrical activity is recorded from the scalp.
-
Data Analysis: Changes in EEG patterns (e.g., burst suppression) and the amplitude and latency of SSEP waveforms are analyzed.
Functional Magnetic Resonance Imaging (fMRI)
-
Animal Preparation: Animals (e.g., rats) are anesthetized with the agent under investigation.
-
Imaging: Resting-state fMRI is performed to measure spontaneous fluctuations in the blood-oxygen-level-dependent (BOLD) signal.
-
Data Analysis: Functional connectivity between different brain regions is calculated by correlating the BOLD time series. Changes in connectivity patterns under different anesthetic conditions are then assessed.
Signaling Pathways and Mechanisms of Action
Both etomidate and isoflurane exert their primary effects on neuronal activity through the modulation of ligand-gated ion channels, particularly the GABA-A receptor.
Etomidate's Focused Action on GABA-A Receptors
Etomidate is a highly selective positive allosteric modulator of the GABA-A receptor.[1][2][3] It binds to a specific site on the receptor, enhancing the affinity of the inhibitory neurotransmitter GABA.[2] This leads to a prolonged opening of the chloride channel, resulting in hyperpolarization of the neuron and a reduction in its excitability.
Caption: Etomidate's potentiation of GABA-A receptor signaling.
Isoflurane's Broader Spectrum of Neuronal Modulation
While isoflurane also potently enhances GABA-A receptor function, its mechanism is more complex and involves interactions with other targets.[4][5] It has been shown to inhibit excitatory neurotransmission by acting on NMDA glutamate receptors and to modulate the activity of glycine receptors and potassium channels.[4][5] This multifaceted action contributes to its profound effects on neuronal activity and consciousness.
Caption: Isoflurane's multi-target effects on neuronal signaling.
Experimental Workflow: From Molecule to Brain Network
The investigation of anesthetic effects on neuronal activity typically follows a multi-level approach, from the molecular interactions with receptors to the large-scale effects on brain networks.
Caption: A typical experimental workflow for studying anesthetic effects.
Conclusion
This compound and isoflurane, while both effective general anesthetics, exhibit distinct profiles in their modulation of neuronal activity. Etomidate's effects are largely attributable to its potent and selective enhancement of GABA-A receptor-mediated inhibition. In contrast, isoflurane possesses a broader mechanism of action, impacting both inhibitory and excitatory systems through various molecular targets. This leads to more complex alterations in synaptic transmission and brain network connectivity. For researchers and drug development professionals, understanding these differences is paramount for designing targeted neurological drugs and for interpreting the outcomes of preclinical and clinical studies involving these anesthetics. The choice of anesthetic can significantly influence experimental results, and the data presented in this guide can aid in making informed decisions for future research.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Isoflurane? [synapse.patsnap.com]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. erepo.uef.fi [erepo.uef.fi]
- 14. researchgate.net [researchgate.net]
- 15. Isoflurane induces dose‐dependent alterations in the cortical connectivity profiles and dynamic properties of the brain's functional architecture | Semantic Scholar [semanticscholar.org]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Journal of Neuroanaesthesiology and Critical Care / Full Text [thieme-connect.com]
- 21. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 22. [Increase in somatosensory evoked potentials during anesthesia induction with etomidate]. | Semantic Scholar [semanticscholar.org]
- 23. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The volatile anesthetic isoflurane differentially inhibits voltage-gated sodium channel currents between pyramidal and parvalbumin neurons in the prefrontal cortex [frontiersin.org]
- 26. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Newly Synthesized Etomidate Derivatives: Validating Hypnotic Properties and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
Etomidate (B1671615), a potent intravenous hypnotic agent, is valued for its rapid onset of action and hemodynamic stability. However, its clinical utility is significantly hampered by a dose-dependent suppression of adrenocortical function. This has spurred the development of a new generation of etomidate derivatives designed to retain its beneficial hypnotic properties while minimizing or eliminating adverse endocrine effects. This guide provides a comparative analysis of these novel compounds, supported by experimental data, to aid in the evaluation and selection of promising candidates for further development.
Data Presentation: A Comparative Analysis of Etomidate and Its Derivatives
The following tables summarize the key pharmacological parameters of newly synthesized etomidate derivatives in comparison to the parent compound, etomidate. These data have been compiled from various preclinical studies.
| Compound | Hypnotic Potency (ED50 in rats, mg/kg) | Adrenocortical Suppression (IC50 for cortisol inhibition, nM) | Therapeutic Index (in rats) | Onset of Action | Duration of Action | Key Features |
| Etomidate | 1.00 ± 0.03[1] | 2.09 ± 0.27[2] | 22 - 26.4[2][3][4] | Rapid (15-20 s)[3] | Short (recovery in 5-15 min)[3] | Potent hypnotic, hemodynamically stable, significant adrenocortical suppression.[3][5] |
| MOC-etomidate | 5.2 ± 1[1] | N/A (rapidly metabolized) | N/A | Rapid[1] | Ultra-short[1] | Rapidly metabolized, avoiding prolonged adrenocortical suppression.[1] |
| Carboetomidate | N/A | ~2000 (3 orders of magnitude less potent than etomidate)[6] | N/A | Similar to etomidate[6] | N/A | Dramatically reduced adrenocortical suppression.[6] |
| CPMM (ABP-700) | More potent than MOC-etomidate | Significantly less than etomidate | N/A | Rapid[3][6] | Context-insensitive, swift recovery[5] | High potency, rapid metabolism, and attenuated adrenocortical suppression.[3][5][6] |
| EL-0052 | 1.02 (0.93-1.20)[2] | 1050 ± 100[2] | 28[2] | Similar to etomidate[2] | Similar to etomidate[2] | Retains hypnotic potency and hemodynamic stability with significantly reduced adrenal suppression.[2] |
| ET-25-2 | 4.15[3] | No adrenal suppression observed in rats[3] | 9.56[3] | N/A | N/A | Lower potency than etomidate but lacks adrenocortical suppression.[3] |
| TET-13 | 0.69[7] | Significantly less than etomidate[7] | N/A | N/A | Shorter recovery than etomidate[7] | Potent hypnotic with rapid metabolism and reduced adrenocortical suppression.[7] |
| ET-26HCl | 3 times lower potency than etomidate[8] | Significantly less than etomidate[8] | Wide[9] | Rapid[9] | Short[9] | Stable hemodynamics and minimal respiratory depression.[9] |
Experimental Protocols: Methodologies for Validation
The validation of hypnotic properties and safety profiles of novel etomidate derivatives relies on a battery of standardized in vitro and in vivo assays.
In Vivo Assessment of Hypnotic Potency: Loss of Righting Reflex (LORR) Assay
The LORR assay is a fundamental behavioral test to determine the hypnotic potency (ED50) of a compound in animal models, typically rats or mice.
-
Procedure:
-
Animals are administered the test compound, usually via intravenous injection.
-
At specified time points after administration, the animal is placed on its back.
-
The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a defined period (e.g., 30-60 seconds) is considered a positive LORR, indicating a state of hypnosis.[10][11]
-
The dose at which 50% of the animals exhibit LORR is determined as the ED50.[12]
-
The onset of LORR and the duration of LORR (time from loss to recovery of the righting reflex) are also recorded to assess the speed of induction and recovery.
-
In Vitro Assessment of GABAA Receptor Modulation: Electrophysiology
The primary molecular target of etomidate and its derivatives is the γ-aminobutyric acid type A (GABAA) receptor.[13] Electrophysiological techniques are employed to characterize the interaction of these compounds with the receptor.
-
Procedure:
-
Human GABAA receptors, typically composed of α, β, and γ subunits, are expressed in Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293).[13][14]
-
Two-electrode voltage-clamp or patch-clamp techniques are used to measure the ion currents flowing through the GABAA receptor channels.[15]
-
The ability of the test compound to potentiate GABA-evoked currents is assessed by co-applying the compound with a low concentration of GABA (e.g., EC5-10). An increase in the current amplitude indicates positive allosteric modulation.[13][15]
-
The direct activation of the GABAA receptor by the test compound in the absence of GABA is also measured.[16][17]
-
Concentration-response curves are generated to determine the potency (EC50) of the compound for both potentiation and direct activation.[13][15]
-
In Vitro Assessment of Adrenocortical Suppression: Cortisol Synthesis Inhibition Assay
A key objective in the development of etomidate derivatives is to minimize their inhibitory effect on adrenal steroidogenesis. The in vitro cortisol synthesis assay using the H295R human adrenocortical carcinoma cell line is the standard method for evaluating this side effect.[18][19]
-
Procedure:
-
H295R cells, which express the key enzymes for steroid synthesis, are cultured in multi-well plates.[19]
-
The cells are then exposed to various concentrations of the test compound for a specified period (e.g., 48 hours).[19][20]
-
The culture medium is collected, and the concentration of cortisol is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[18][19]
-
The concentration of the compound that inhibits cortisol production by 50% (IC50) is determined.[2]
-
A cell viability assay (e.g., MTT assay) is often performed in parallel to ensure that the observed inhibition of cortisol synthesis is not due to cytotoxicity.[18]
-
Mandatory Visualizations
Signaling Pathway of Etomidate Derivatives at the GABAA Receptor
Caption: Etomidate derivatives act as positive allosteric modulators of the GABAA receptor.
Experimental Workflow for Validating Hypnotic Properties
Caption: A generalized workflow for the preclinical validation of novel hypnotic agents.
References
- 1. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Etomidate Analog EL-0052 Retains Potent Hypnotic Effect and Stable Hemodynamics without Suppressing Adrenocortical Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in the development of etomidate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etomidate derivatives: Novel pharmaceutical agents in anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thioetomidate derivatives as rapid recovery hypnotics without adrenocortical suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Etomidate Analogue With Less Adrenocortical Suppression, Stable Hemodynamics, and Improved Behavioral Recovery in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel etomidate analog: A potential induction agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. discoveryjournals.org [discoveryjournals.org]
- 12. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. benchchem.com [benchchem.com]
Comparative Analysis of Hemodynamic Stability: Etomidate Hydrochloride vs. Other Intravenous Anesthetics
A comprehensive guide for researchers and drug development professionals on the hemodynamic profiles of etomidate (B1671615), propofol (B549288), thiopental (B1682321), and ketamine.
The induction of general anesthesia is a critical phase where the choice of anesthetic agent can significantly impact a patient's hemodynamic stability. For researchers, scientists, and drug development professionals, a thorough understanding of the comparative hemodynamic effects of different intravenous anesthetics is paramount for both clinical practice and the development of safer anesthetic drugs. This guide provides a detailed comparative study of the hemodynamic stability of etomidate hydrochloride against other commonly used anesthetics: propofol, thiopental, and ketamine, supported by experimental data and detailed methodologies.
Executive Summary
This compound is renowned for its favorable hemodynamic profile, characterized by minimal effects on blood pressure, heart rate, and cardiac output, making it a preferred agent in hemodynamically unstable patients.[1][2] In contrast, propofol and thiopental are known to cause dose-dependent hypotension and myocardial depression.[3][4][5] Ketamine, while also maintaining hemodynamic stability, does so by stimulating the sympathetic nervous system, which can be undesirable in certain patient populations.[6][7] This guide will delve into the experimental evidence that substantiates these differences.
Hemodynamic Parameter Comparison
The following tables summarize the quantitative data from various comparative studies on the effects of etomidate, propofol, thiopental, and ketamine on key hemodynamic parameters.
Table 1: Mean Arterial Pressure (MAP) Changes Post-Induction
| Anesthetic Agent | Dosage | Patient Population | MAP Change | Citation |
| Etomidate | 0.3 mg/kg | Coronary Artery Bypass Graft (CABG) Surgery | Minimal change | [3][8] |
| Propofol | 2 mg/kg | Coronary Artery Bypass Graft (CABG) Surgery | Significant decrease (28% incidence of hypotension) | [3][8] |
| Thiopental | 5 mg/kg | Elective Surgery | Significant decrease | [9][10] |
| Ketamine | 1-2 mg/kg | Trauma Patients (RSI) | Stable or increased | [11][12] |
| Propofol-Ketamine | 1.5 mg/kg + 0.5 mg/kg | Elective Surgery | Better stability than etomidate alone | [13][14] |
Table 2: Heart Rate (HR) Changes Post-Induction
| Anesthetic Agent | Dosage | Patient Population | HR Change | Citation |
| Etomidate | 0.3 mg/kg | Coronary Artery Bypass Graft (CABG) Surgery | No significant change | [3][8] |
| Propofol | 2 mg/kg | Coronary Artery Bypass Graft (CABG) Surgery | No significant change | [3][8] |
| Thiopental | 5 mg/kg | Elective Surgery | Increase (compensatory) | [13] |
| Ketamine | 1-2 mg/kg | Trauma Patients (RSI) | Increase | [6][7] |
Table 3: Cardiac Output (CO) and Systemic Vascular Resistance (SVR) Changes
| Anesthetic Agent | Primary Effect on CO | Primary Effect on SVR | Citation |
| Etomidate | Unchanged | Mild reduction | [1][2] |
| Propofol | Decrease | Decrease | [3][15] |
| Thiopental | Decrease | Decrease | [13][15] |
| Ketamine | Increase | Increase | [6][13] |
Experimental Protocols
This section details the methodologies of key experiments cited in this guide, providing a framework for understanding the presented data.
Study 1: Etomidate vs. Propofol in Coronary Artery Bypass Graft (CABG) Surgery
-
Objective: To compare the hemodynamic stability of etomidate and propofol for anesthetic induction in patients undergoing CABG surgery.[3][8]
-
Study Design: A prospective, randomized study.
-
Patient Population: 100 patients scheduled for CABG surgery, randomized into two groups (n=50 each).[3][8]
-
Drug Administration:
-
Hemodynamic Monitoring: Mean Arterial Pressure (MAP) and Heart Rate (HR) were assessed at baseline and at 1, 3, and 5 minutes post-induction. The incidence of hypotension (a drop in MAP of more than 20% from baseline) and the need for vasopressors were also recorded.[3][8]
Study 2: Etomidate vs. Thiopental in Elective Surgery
-
Objective: To compare the hemodynamic changes and side effects of etomidate and thiopental for induction of anesthesia.[10][16]
-
Study Design: A randomized, double-blinded study.
-
Patient Population: 60 adult patients (ASA grade I and II) scheduled for elective surgery, divided into two groups of 30.[10]
-
Drug Administration:
-
Hemodynamic Monitoring: Heart rate, systolic blood pressure, diastolic blood pressure, and mean arterial pressure were recorded before induction and at one, two, and three minutes after induction.[10]
Study 3: Ketamine vs. Etomidate in Trauma Patients for Rapid Sequence Intubation (RSI)
-
Objective: To compare the hemodynamic effects of ketamine and etomidate for prehospital rapid sequence intubation.[11][17]
-
Study Design: A retrospective review following a protocol change.
-
Patient Population: 113 adult patients undergoing prehospital RSI.
-
Drug Administration:
-
Hemodynamic Monitoring: Hemodynamic data were collected 15 minutes before and 15 minutes after drug administration. Hypotension was defined as a decrease of 20% or more in systolic blood pressure from baseline.[11][17]
Signaling Pathways and Mechanisms of Action
The distinct hemodynamic profiles of these anesthetics are rooted in their unique mechanisms of action and their effects on various signaling pathways.
Etomidate: Cardiovascular Stability
Etomidate's primary mechanism of action is the potentiation of the GABAA receptor, leading to enhanced inhibitory neurotransmission.[2] Its cardiovascular stability is attributed to its minimal effects on the sympathetic nervous system and vascular tone.[1][2] Unlike other anesthetics, it does not significantly depress myocardial contractility or cause widespread vasodilation.[1][2]
Propofol: Vasodilation and Myocardial Depression
Propofol also enhances GABAA receptor activity but leads to significant cardiovascular depression through multiple mechanisms. It causes vasodilation by inhibiting sympathetic vasoconstrictor activity and has a direct depressant effect on myocardial contractility.[3][15] Studies suggest the involvement of the M2-acetylcholine receptor-NO-cGMP signaling pathway in propofol-induced myocardial depression.[18] Furthermore, propofol has been shown to activate cardioprotective pathways like PI3K/AKT and JAK2/STAT3, which may modulate its overall cardiovascular effects.[19][20]
Thiopental: Myocardial and Vasomotor Depression
Thiopental, a barbiturate, exerts its anesthetic effect by prolonging the opening of the GABAA receptor channel. Its hemodynamic effects are characterized by a decrease in systemic vascular resistance and direct myocardial suppression, leading to a reduction in cardiac output.[13][15] In isolated myocardial preparations, thiopental has been shown to be a more potent myocardial depressant than propofol.[4][5]
Ketamine: Sympathetic Stimulation
Ketamine's mechanism of action is distinct from the other agents, as it primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its cardiovascular effects are characterized by sympathetic stimulation, leading to an increase in heart rate, blood pressure, and cardiac output.[7] This is thought to be due to the inhibition of norepinephrine (B1679862) reuptake and a direct stimulant effect on the central nervous system.[21] However, in catecholamine-depleted states, ketamine can exhibit direct myocardial depressant effects. Chronic ketamine use has been associated with sympathetic sprouting in the heart, potentially mediated by nerve growth factor (NGF).[22][23]
Conclusion
This comparative guide underscores the superior hemodynamic stability of this compound compared to propofol and thiopental for the induction of anesthesia, particularly in patients with compromised cardiovascular function.[3][8][24] While ketamine also maintains hemodynamic stability, its sympathomimetic properties may not be suitable for all clinical scenarios. The choice of anesthetic agent should always be tailored to the individual patient's physiological status and the specific requirements of the surgical procedure. For drug development professionals, the distinct signaling pathways involved in the cardiovascular effects of these agents offer valuable insights for the design of novel anesthetics with improved safety profiles. Further research into the precise molecular interactions of these drugs with cardiovascular targets will continue to refine our understanding and enhance patient safety in anesthesia.
References
- 1. Evaluating the Hemodynamic Effects of Ketamine Versus Etomidate During Rapid Sequence Intubation [ctv.veeva.com]
- 2. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. Comparative myocardial depressive effects of propofol and thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propofol and thiopental depression of myocardial contractility. A comparative study of mechanical and electrophysiologic effects in isolated guinea pig ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the cardiovascular effects of Ketamine? | ClinicalKeyAI [elsevier.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. ijhcr.com [ijhcr.com]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 12. Comparison of Ketamine and Etomidate During Rapid Sequence Intubation in Trauma Patients [ctv.veeva.com]
- 13. brieflands.com [brieflands.com]
- 14. Effect of etomidate on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of thiopentone on myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Etomidate versus thiopental for induction of anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hemodynamic Effects of Ketamine Versus Etomidate for Prehospital Rapid Sequence Intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Propofol-induced depression of cultured rat ventricular myocytes is related to the M2-acetylcholine receptor-NO-cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Propofol protects human cardiac cells against chemical hypoxiainduced injury by regulating the JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ketamine and sympathetic mechanisms in cardiac and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ketamine-induced ventricular structural, sympathetic and electrophysiological remodelling: pathological consequences and protective effects of metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Propofol-induced cardiovascular depression: science and art - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anesthetic Effects of Etomidate Hydrochloride Across Diverse Animal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anesthetic effects of etomidate (B1671615) hydrochloride across various animal strains, supported by experimental data. The information is intended to assist researchers in selecting appropriate animal models and designing experimental protocols for preclinical studies.
Etomidate hydrochloride is a potent, short-acting intravenous anesthetic agent recognized for its favorable hemodynamic profile, making it a valuable tool in both clinical and research settings.[1] Its primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the effects of the inhibitory neurotransmitter GABA, leading to sedation and hypnosis.[2][3] Unlike many other anesthetic agents, etomidate has minimal impact on the cardiovascular and respiratory systems.[2] However, a notable side effect is the transient inhibition of adrenal steroid synthesis.[1][3]
The efficacy and safety of etomidate can vary significantly across different animal species and even between strains of the same species. This guide synthesizes available data to highlight these differences.
Quantitative Comparison of Anesthetic Effects
The following tables summarize key anesthetic parameters of this compound across different animal strains as reported in various studies. These parameters include the effective dose (ED50), induction time, duration of anesthesia, and recovery time.
| Animal Strain | Route of Administration | Effective Dose (ED50 or as specified) | Induction Time | Duration of Anesthesia | Recovery Time | Key Findings & Adverse Effects | Reference |
| Mice | |||||||
| Male Mice (general) | Intraperitoneal (IP) | 9.156 mg/kg (Anesthetic ED50) | Not Specified | Not Specified | Not Specified | Etomidate showed rewarding and reinforcing effects. | [4] |
| LACA-2 and C57-BL | Intraperitoneal (IP) | 23.7 +/- 1.5 mg/kg | Not Specified | At least 20 minutes of surgical anesthesia | Uncomplicated | Doses up to 33 mg/kg were tolerated. | [5] |
| Crl:CD1(ICR) | Intraperitoneal (IP) with Xylazine (B1663881) (10 mg/kg) | 20 mg/kg | Shorter sedation times compared to other strains | Surgical anesthesia achieved in a lower percentage of animals. | Not Specified | Lower incidence of hyperexcitement. | [6] |
| C57BL/6NCrl | Intraperitoneal (IP) with Xylazine (10 mg/kg) | 20 mg/kg | Similar to other strains | Significantly more likely to achieve surgical anesthesia (94%). | Not Specified | Lower incidence of hyperexcitement. | [6] |
| BALB/cJ | Intraperitoneal (IP) with Xylazine (10 mg/kg) | 20 mg/kg | Similar to other strains | Lower percentage of surgical anesthesia achievement. | Not Specified | Significantly more likely to experience hyperexcitement (79%). | [6] |
| NU/J | Intraperitoneal (IP) with Xylazine (10 mg/kg) | 20 mg/kg | Similar to other strains | Lower percentage of surgical anesthesia achievement. | Not Specified | Significantly more likely to experience hyperexcitement (87%). | [6] |
| Rats | |||||||
| Rats (200g) | Intravenous (IV) | 0.57 mg/kg | Rapid | Dose-dependent | Very rapid | Safety margin (LD50/ED50) is 26.0. Higher doses (mg/kg) are needed for lower body weights. | [7] |
| Long-Evans (male) | Rectal | 8 mg/kg or more (hypnotic dose) | 2-4 minutes | ~10.4 minutes | Dose-dependent | Rectal hypnotic dose is approximately ten times the IV dose. No mortality was recorded even at high doses. | [8] |
| Sprague-Dawley (male) | Continuous IV infusion | Not Specified | Not Specified | Adrenocortical suppression persisted for >3 hours post-infusion. | > 3 hours for adrenocortical recovery | Continuous infusion leads to prolonged adrenal suppression. | [9] |
| Dogs | |||||||
| Beagles | Intravenous (IV) infusion with Medetomidine premedication | 0.5 mg/kg loading dose; 50 µg/kg/min infusion | Not Specified | 60 minutes (duration of infusion) | Extubation: 17.3 +/- 9.4 min; Sternal recumbency: 43.8 +/- 14.2 min; Standing: 53.7 +/- 11.9 min | Minimal changes in hemodynamic values during etomidate infusion. Smooth and unremarkable recovery. | [10] |
| Geriatric Dogs | Intravenous (IV) with Atropine (B194438), Diazepam, Fentanyl premedication | 0.3 mg/kg | Rapid | Not Specified | Rapid and smooth | Provided better surgical anesthesia with hemodynamic stability compared to propofol. | [11] |
| Canine Surgical Patients | Intravenous (IV) | 2 mg/kg | Not Specified | Adrenocortical suppression for 2-6 hours post-induction. | Not Specified | Reduced adrenocortical response to surgery compared to thiopental. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for etomidate administration in different animal models.
Protocol 1: Intraperitoneal Anesthesia in Mice (Comparative Study)
-
Animal Strains: Male and female Crl:CD1(ICR), C57BL/6NCrl, BALB/cJ, and NU/J mice.[6]
-
Anesthetic Combination: Etomidate (20 mg/kg) and xylazine (10 mg/kg).[6]
-
Administration: A single intraperitoneal (IP) injection.[6]
-
Monitoring:
Protocol 2: Intravenous Anesthesia in Rats (Potency and Safety Study)
-
Animal Strains: Rats of different body weights (50, 100, 200, and 300 g).[7]
-
Anesthetic Agent: this compound.
-
Administration: Rapid intravenous (IV) injection (over 2 seconds) or slow IV injection (over 2 minutes).[7]
-
Parameters Measured:
-
ED50 (Hypnotic Dose): The dose required to induce hypnosis (loss of righting reflex) in 50% of the animals.
-
LD50 (Lethal Dose): The dose that is lethal to 50% of the animals.
-
Duration of Hypnosis: The time from the loss to the regaining of the righting reflex.[7]
-
Recovery: Assessed by the rapid return to normal behavior.[7]
-
Protocol 3: Continuous Intravenous Anesthesia in Dogs
-
Animal Strain: Healthy adult Beagles.[10]
-
Premedication: Medetomidine (15 µg/kg, IM) and atropine (0.044 mg/kg, IM).[10]
-
Anesthetic Agent: this compound.
-
Administration: An initial intravenous (IV) loading dose of 0.5 mg/kg, followed by a constant infusion of 50 µg/kg/min for 60 minutes.[10]
-
Monitoring:
Visualizing Pathways and Workflows
Signaling Pathway of Etomidate
The primary anesthetic effect of etomidate is mediated through its interaction with the GABA-A receptor in the central nervous system. The following diagram illustrates this signaling pathway.
Experimental Workflow for Anesthetic Efficacy Testing
The following diagram outlines a general experimental workflow for assessing the anesthetic efficacy of etomidate in animal models.
References
- 1. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Etomidate: a valuable anaesthetic for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of Ketamine or Etomidate Combined with Xylazine for Intraperitoneal Anesthesia in Four Mouse Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etomidate, a potent non-barbiturate hypnotic. Intravenous etomidate in mice, rats, guinea-pigs, rabbits and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etomidate as a rectal induction agent. Part I. A preliminary study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenocortical suppression and recovery after continuous hypnotic infusion: etomidate versus its soft analogue cyclopropyl-methoxycarbonyl metomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemodynamic and anesthetic effects of etomidate infusion in medetomidine-premedicated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. Duration of etomidate-induced adrenocortical suppression during surgery in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Etomidate Hydrochloride
This guide provides a detailed comparison of various analytical methods for the quantification of etomidate (B1671615) hydrochloride, a short-acting intravenous anesthetic agent. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of etomidate in various matrices. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods, supported by experimental data from published studies.
Data Presentation: A Comparative Analysis of Validated Methods
The following table summarizes the key performance parameters of different analytical methods used for the quantification of etomidate. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Method | Matrix | Linearity Range | Correlation Coefficient (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | Injection | 40-240 µg/mL | - | 98-102% | 1.172 | - | - | |
| RP-HPLC | - | 0.0125-0.1 µg/mL | 0.9926 | 99.8-100.4% | - | - | - | [1] |
| Chiral HPLC | Plasma | 0.1-10 µg/mL | >0.99 | - | - | - | - | [1][2] |
| HPLC | Human Plasma | 20-2000 ng/mL | - | - | - | - | - | [3] |
| LC-MS/MS | Rat Plasma | 210-2000 ng/mL | 0.995 | 86.3-98.4% | - | - | 210 ng/mL | [4] |
| LC-MS/MS | Blood & Urine | 0.02-200 ng/mL | 0.9976 | - | - | - | - | [5] |
| UPLC-MS/MS | Human Blood | 0.1-10 ng/mL | >0.999 | - | <15% | 0.05 ng/mL | 0.1 ng/mL | [6] |
| LC-MS/MS | Urine, Liver, Kidney | 0.5-50 ng/mL (ETO) | >0.9957 | - | - | 0.2 ng/mL | 0.5 ng/mL | [7] |
| LC-MS/MS | Hair | 0.25-50 pg/mg | >0.997 | - | <15% | - | - | [8] |
| GC-MS | Mouse Brain | 50-2500 ng/0.2g | - | <8.7% (error) | <4.2% | 1 ng | - | [9][10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information available in the cited literature and offer a basis for reproducing the experimental setups.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Etomidate Injection [11]
-
Instrumentation : Waters HPLC system with a Develosil-ODS-UG column.
-
Mobile Phase : A mixture of acetonitrile (B52724) and phosphate (B84403) buffer in a 40:60 ratio.
-
Flow Rate : 1.5 mL/min.
-
Detection : UV detection at 254 nm.
-
Sample Preparation :
-
Accurately weigh and transfer 50 mg of Etomidate working standard into a 25 mL volumetric flask.
-
Add 4 mL of placebo and sonicate to dissolve.
-
Make up the volume to the mark with the diluent.
-
Pipette 4 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with diluent to achieve a concentration of 160 µg/mL.
-
2. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation in Plasma [1][2]
-
Instrumentation : HPLC system with a UV/Vis detector (e.g., UltiMate Dionex 3000 SD) and a chiral stationary phase column (e.g., Agilent J&W Cyclodex-B).
-
Mobile Phase : A mixture of methanol (B129727) and phosphate buffer (pH 7.0) in a 70:30 (v/v) ratio.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detection : UV detection at 240 nm.
-
Temperature : 25 °C.
-
Sample Preparation (for plasma) : Specific extraction protocols are required to isolate the drug from the plasma matrix, which are detailed in the referenced literature.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Fluids [4][5][7]
-
Instrumentation : HPLC system (e.g., Agilent 1260) coupled with a triple quadrupole mass spectrometer (e.g., Agilent G6460 or SCIEX Triple Quad 5500+).
-
Chromatographic Column : Agilent Extend C18 (3.0 × 100 mm, 3.5 µm).
-
Ion Source : Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation (for blood or urine) [5]:
-
Take 500 µL of the sample in a centrifuge tube.
-
Add 1 mL of an acetonitrile/methanol (1:1 v/v) mixture for protein precipitation.
-
Vortex for 30 seconds and centrifuge at 10,000 r/min for 10 minutes.
-
Filter the supernatant through a 0.22 µm organic membrane before LC-MS/MS analysis.
-
-
Sample Preparation (for plasma) [4]:
-
Take 50 µL of blank plasma.
-
Add 150 µL of the internal standard (e.g., 10 ng/mL ET impurity C in acetonitrile).
-
Vortex and centrifuge at 20,000 rpm at 4 °C for 10 minutes.
-
Collect the supernatant for analysis.
-
4. Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Brain Tissue [9][10]
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation :
-
Homogenize mouse brain tissue.
-
Perform liquid-liquid extraction using diethyl ether.
-
Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate can be used as an internal standard.
-
-
Note : This method is particularly useful for analyzing etomidate in complex tissue matrices.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical steps involved in the validation of an analytical method for etomidate hydrochloride quantification, as per ICH guidelines.[4][11]
Caption: Workflow for Analytical Method Development and Validation.
References
- 1. Methodology for the analysis of etomidate and its enantiomer by HPLC [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic assay for etomidate in human plasma: results of preliminary clinical studies using etomidate for hypnosis in total intravenous anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Rapid qualitative and quantitative analysis of etomidate and its structural analogs in blood by UPLC-MS/MS and application in six forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of etomidate and etomidate acid in hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatographic--mass spectrometric determination of etomidate in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method Development and Validation on Etomidate injection by RP-HPLC | PDF [slideshare.net]
A Comparative Analysis of the Side Effect Profiles of Etomidate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Etomidate (B1671615), a potent intravenous anesthetic agent, is favored in clinical settings for its rapid onset of action and hemodynamic stability. However, its use is significantly limited by a distinct side effect profile, most notably adrenal suppression. This has spurred the development of several etomidate derivatives aimed at retaining its beneficial anesthetic properties while mitigating its adverse effects. This guide provides a comprehensive comparative analysis of the side effect profiles of etomidate and its key derivatives, supported by experimental data, to inform future research and drug development.
Key Side Effect Profiles: A Comparative Overview
The primary adverse effects associated with etomidate include adrenal suppression, myoclonus (involuntary muscle spasms), pain upon injection, and postoperative nausea and vomiting (PONV). Research has focused on modifying the etomidate molecule to reduce these undesirable effects. The following table summarizes the available quantitative data for etomidate and its derivatives.
| Side Effect | Etomidate | Methoxycarbonyl-etomidate (MOC-etomidate) | Carboetomidate | Cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM / ABP-700) | Dimethyl-methoxycarbonyl metomidate (DMMM) |
| Adrenal Suppression (11β-Hydroxylase Inhibition) | Potent inhibitor (IC50: 0.03 µM)[1]. A single bolus can cause adrenal suppression for 6-12 hours[2]. | Significantly reduced. Metabolite (MOC-ECA) has 300-400 times lower inhibitory levels. No adrenal suppression was found 30 minutes after a single IV dose in rats[2]. | Weak affinity for 11β-hydroxylase, possessing no significant adrenal suppression.[3] | No adrenocortical depression was observed in human subjects upon ACTH stimulation after infusions.[4] Binds to 11β-hydroxylase with a 5.5-fold lower affinity than etomidate.[5] | Preclinical data suggests a favorable adrenocortical activity profile compared to etomidate.[3] Specific IC50 values are not readily available in the reviewed literature. |
| Myoclonus | High incidence, reported in up to 80% of patients.[6] The incidence was 63.3% in one study.[7] | Preclinical data is limited. Potential for myoclonus still exists.[8] | Preclinical data is limited regarding myoclonus incidence. | Involuntary muscle movements (IMM) were reported and were more extensive with higher dosing regimens in human trials.[2][4] In a preclinical study, 14 out of 14 dogs exhibited IMM.[9] | Preclinical data is limited regarding myoclonus incidence. |
| Pain on Injection | Common, particularly with aqueous solutions.[2] One study reported an incidence of 9.1% to 17.1%.[10] | Formulation dependent. Lipid emulsions are associated with less pain.[2] | Preclinical data is limited regarding pain on injection. | Generally well-tolerated with no severe infusion-site reactions reported in a Phase 1 trial.[1] | Preclinical data is limited regarding pain on injection. |
| Postoperative Nausea and Vomiting (PONV) | Incidence is around 40%, which is higher than propofol.[2] One study reported an incidence of 26.8% in female patients receiving etomidate.[11] | Preclinical data is limited, but the potential for PONV remains.[8] | Preclinical data is limited regarding PONV incidence. | Emetogenic properties are present, though the incidence is considered moderate compared to etomidate.[12] | Preclinical data is limited regarding PONV incidence. |
Signaling Pathway of Etomidate-Induced Adrenal Suppression
Etomidate's primary mechanism of adrenal suppression involves the direct and reversible inhibition of the enzyme 11β-hydroxylase (CYP11B1). This enzyme is a critical component of the steroidogenesis pathway in the adrenal cortex, responsible for the final step in cortisol synthesis.
Caption: Etomidate inhibits 11β-hydroxylase, blocking cortisol synthesis.
Experimental Workflow for Assessing Adrenal Suppression
The adrenocorticotropic hormone (ACTH) stimulation test is the standard method for evaluating adrenal function and the suppressive effects of drugs like etomidate.
Caption: Workflow for ACTH stimulation test to assess adrenal function.
Detailed Experimental Protocols
Assessment of Adrenal Suppression: ACTH Stimulation Test
Objective: To quantify the degree of adrenal suppression by measuring the cortisol response to a standardized dose of synthetic ACTH (cosyntropin).
Protocol:
-
Baseline Sample Collection: Draw a baseline blood sample to measure the patient's endogenous cortisol level.[13][14][15]
-
Drug Administration: Administer the investigational drug (etomidate or a derivative) at the desired dose and route.
-
Post-Drug, Pre-Stimulation Sample (Optional): A blood sample can be drawn at a specified time after drug administration but before ACTH stimulation to assess the immediate impact on baseline cortisol.[13]
-
ACTH Administration: Administer a standard dose of cosyntropin (B549272) (typically 0.25 mg) intravenously or intramuscularly.[13][15]
-
Post-Stimulation Sample Collection: Draw blood samples at 30 and 60 minutes after ACTH administration.[14][15]
-
Sample Handling and Analysis: Centrifuge the blood samples to separate the plasma or serum and store them frozen until analysis. Cortisol levels are typically measured using a competitive immunoassay.
-
Data Interpretation: A normal response is generally defined as a post-stimulation cortisol level exceeding a certain threshold (e.g., 18-20 µg/dL) or a significant increase from baseline (e.g., ≥9 µg/dL). A blunted response indicates adrenal suppression.
Assessment of Myoclonus
Objective: To quantify the incidence and severity of myoclonus following the administration of the anesthetic agent.
Protocol:
-
Patient Population: Enroll a cohort of patients scheduled for procedures requiring general anesthesia.
-
Drug Administration: Administer the study drug (etomidate or derivative) at a standardized dose and rate.
-
Observation Period: A trained observer continuously monitors the patient for any signs of involuntary muscle movements from the time of drug administration until a predetermined endpoint (e.g., loss of consciousness or a set time interval).
-
Myoclonus Grading: The severity of myoclonus is graded using a validated scale. A common example is a 4-point scale:
-
Grade 0: No myoclonus.
-
Grade 1 (Mild): Short, isolated movements of a single body part (e.g., finger, wrist).
-
Grade 2 (Moderate): Mild movements in two different muscle groups.
-
Grade 3 (Severe): Intense, widespread clonic movements in two or more muscle groups.
-
-
Data Analysis: The incidence (percentage of patients exhibiting myoclonus) and the distribution of severity scores are calculated and compared between treatment groups.
Assessment of Pain on Injection
Objective: To quantify the pain experienced by the patient during the intravenous injection of the study drug.
Protocol:
-
Patient Blinding: The study should be double-blinded, where neither the patient nor the observer knows which drug is being administered.
-
Drug Administration: Inject the study drug into a standardized vein (e.g., a large vein in the antecubital fossa) at a controlled rate.
-
Pain Assessment: Immediately after the injection is complete, ask the patient to rate the pain they experienced using a validated pain scale. Common scales include:
-
Visual Analog Scale (VAS): A 100 mm line where 0 represents "no pain" and 100 represents "the worst imaginable pain".[7]
-
Verbal Rating Scale (VRS): A scale with descriptive terms such as "no pain," "mild pain," "moderate pain," and "severe pain."
-
-
Data Collection: Record the pain score for each patient.
-
Data Analysis: Compare the mean or median pain scores between the different drug formulations or groups. The incidence of pain (percentage of patients reporting any pain) can also be compared.
Assessment of Postoperative Nausea and Vomiting (PONV)
Objective: To determine the incidence and severity of nausea and vomiting in the postoperative period.
Protocol:
-
Patient Monitoring: Monitor patients for a defined period postoperatively (e.g., 24 hours).
-
Data Collection: Trained personnel should interview patients at specific time points (e.g., 1, 6, and 24 hours post-surgery) to assess for the presence of nausea and the number of vomiting or retching episodes.
-
Severity Assessment: The severity of nausea can be rated using a Visual Analog Scale (VAS) or a simple verbal rating scale.[11]
-
Rescue Antiemetics: Record the number of patients in each group who require rescue antiemetic medication.
-
Data Analysis: Compare the incidence of nausea, vomiting, and the need for rescue antiemetics between the groups.
Conclusion
The development of etomidate derivatives represents a significant step towards safer anesthetic agents. While MOC-etomidate, carboetomidate, and CPMM/ABP-700 show considerable promise in mitigating the hallmark adrenal suppression of etomidate, other side effects such as myoclonus and PONV require further investigation and quantification, particularly for the newer compounds. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of these and future anesthetic agents. This data-driven approach is crucial for advancing the field of anesthesiology and improving patient outcomes.
References
- 1. A Phase 1, Single-center, Double-blind, Placebo-controlled Study in Healthy Subjects to Assess the Safety, Tolerability, Clinical Effects, and Pharmacokinetics-Pharmacodynamics of Intravenous Cyclopropyl-methoxycarbonylmetomidate (ABP-700) after a Single Ascending Bolus Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etomidate derivatives: Novel pharmaceutical agents in anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and clinical effect of i.v. infusion of cyclopropyl-methoxycarbonyl etomidate (ABP-700), a soft analogue of etomidate, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Cyclopropyl-Methoxycarbonyl Metomidate: A Comparison with Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Prevention of etomidate-induced myoclonus during anesthetic induction by pretreatment with dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Novel etomidate derivatives" by J. Robert Sneyd [pearl.plymouth.ac.uk]
- 9. Toxicologic and Inhibitory Receptor Actions of the Etomidate Analog ABP-700 and Its Metabolite CPM-Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in the development of etomidate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. E2G [e2g-portal.stanford.edu]
- 15. researchgate.net [researchgate.net]
Etomidate Hydrochloride vs. Ketamine: A Comparative Analysis of their Differential Effects on Synaptic Transmission
For Immediate Release
[City, State] – [Date] – In the landscape of anesthetic and sedative pharmacology, etomidate (B1671615) hydrochloride and ketamine stand out for their distinct mechanisms of action and resulting effects on synaptic transmission. A comprehensive comparison of these two agents reveals divergent pathways of neuronal modulation, offering critical insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to objectively compare their performance, providing a detailed look at their influence on the delicate balance of excitatory and inhibitory signals in the central nervous system.
At a Glance: Key Differences in Synaptic Modulation
| Feature | Etomidate Hydrochloride | Ketamine |
| Primary Target | GABA-A Receptor | NMDA Receptor |
| Primary Effect | Enhancement of Inhibitory (GABAergic) Transmission | Initial Blockade of Excitatory (Glutamatergic) Transmission, leading to a paradoxical surge in glutamate (B1630785) and synaptic potentiation |
| Effect on Inhibitory Postsynaptic Currents (IPSCs) | Increases amplitude and duration of miniature IPSCs (mIPSCs) | Indirect and complex effects, can transiently reduce inhibitory activity |
| Effect on Excitatory Postsynaptic Currents (EPSCs) | No direct significant effect | Decreases amplitude of miniature EPSCs (mEPSCs) without altering frequency |
| Signaling Pathway | Positive allosteric modulation of GABA-A receptor, increasing chloride ion influx | Blockade of NMDA receptors on GABAergic interneurons, leading to disinhibition of pyramidal neurons and activation of AMPA receptors, triggering downstream signaling cascades involving BDNF and mTOR |
| Synaptic Plasticity | Can suppress Long-Term Potentiation (LTP) | Can induce a form of synaptic potentiation and does not impair subsequent LTP |
Deep Dive into the Mechanisms of Action
This compound: A Potentiator of Inhibition
Etomidate primarily exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[1][2][3] This potentiation of GABAergic transmission leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making it less likely to fire an action potential.[1][4]
Experimental evidence demonstrates that clinically relevant concentrations of etomidate (4.1 µM) significantly shift the GABA dose-response curve to the left, decreasing the GABA ED50 from 10.2 to 5.2 µM without altering the maximum current.[5] This indicates an increased sensitivity of the GABA-A receptor to GABA. Furthermore, etomidate has been shown to increase the amplitude and prolong the duration of miniature inhibitory postsynaptic currents (mIPSCs), resulting in a 280% enhancement of the total charge transfer during a spontaneous synaptic event.[5] At the single-channel level, 8.2 µM etomidate increases the probability of GABA-A receptor channels being open by 13-fold.[5] The effects of etomidate are notably dependent on the presence of β2 or β3 subunits in the GABA-A receptor complex.[1]
Ketamine: A Paradoxical Excitatory Modulator
In contrast to etomidate, ketamine's primary target is the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission.[6][7] Ketamine acts as a non-competitive antagonist, blocking the NMDA receptor channel.[5] Paradoxically, this blockade leads to an overall increase in glutamatergic activity and synaptic potentiation.
The leading explanation for this phenomenon is the "disinhibition hypothesis".[8] This theory posits that at sub-anesthetic doses, ketamine preferentially blocks NMDA receptors located on inhibitory GABAergic interneurons.[8] This reduces the inhibitory tone on excitatory pyramidal neurons, leading to a surge of glutamate release. This glutamate surge then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to synaptic strengthening.[9]
This AMPA receptor activation triggers downstream signaling cascades, including the release of brain-derived neurotrophic factor (BDNF) and activation of the mammalian target of rapamycin (B549165) (mTOR) pathway, which are crucial for synaptic plasticity and the formation of new synapses.[9] Electrophysiological studies have shown that ketamine decreases the amplitude of miniature excitatory postsynaptic currents (mEPSCs) without affecting their frequency, suggesting a postsynaptic mechanism of action.[10] Furthermore, ketamine has a dose-dependent effect on glutamate outflow, with low doses increasing it and anesthetic doses decreasing it.[11]
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Postsynaptic Currents
Objective: To measure the effects of etomidate on mIPSCs and ketamine on mEPSCs in cultured hippocampal or cortical neurons.
Methodology:
-
Cell Preparation: Prepare primary neuronal cultures from the hippocampus or cortex of embryonic or early postnatal rodents. Plate cells on coated coverslips and maintain in appropriate culture medium for 10-14 days in vitro.
-
Recording Setup: Place a coverslip with adherent neurons in a recording chamber mounted on an inverted microscope. Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Pipette Preparation: Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ. For mIPSC recordings, fill the pipette with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.2 with CsOH. For mEPSC recordings, use a Cs-gluconate based internal solution.
-
Recording: Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron. Clamp the membrane potential at -70 mV.
-
Data Acquisition: Record spontaneous postsynaptic currents in the presence of tetrodotoxin (B1210768) (1 µM) to block action potentials. For mIPSC recordings, include NMDA and AMPA receptor antagonists (e.g., APV and CNQX) in the external solution. For mEPSC recordings, include a GABA-A receptor antagonist (e.g., bicuculline (B1666979) or picrotoxin).
-
Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of etomidate or ketamine.
-
Analysis: Analyze the recorded currents to determine the frequency, amplitude, and decay kinetics of mIPSCs or mEPSCs before and after drug application using appropriate software.
Conclusion
The differential effects of this compound and ketamine on synaptic transmission are rooted in their distinct molecular targets and subsequent signaling cascades. Etomidate acts as a classic enhancer of inhibition through the GABA-A receptor, while ketamine employs a more complex, paradoxical mechanism of NMDA receptor blockade leading to a surge in excitatory signaling. Understanding these fundamental differences is paramount for the development of novel therapeutics with improved efficacy and safety profiles, and for tailoring anesthetic and sedative regimens to specific clinical needs. The provided experimental framework offers a starting point for further investigation into the nuanced effects of these and other neuroactive compounds.
References
- 1. pnas.org [pnas.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine Has Distinct Electrophysiological and Behavioral Effects in Depressed and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketamine’s rapid antidepressant effects are mediated by Ca2+-permeable AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressant effects of ketamine and the roles of AMPA glutamate receptors and other mechanisms beyond NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketamine and α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptor Potentiation in the Somatosensory Cortex: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etomidate and propofol inhibit the neurotransmitter release machinery at different sites - PMC [pmc.ncbi.nlm.nih.gov]
assessing the impact of etomidate hydrochloride on cognitive function post-anesthesia compared to other agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an anesthetic agent is a critical decision in perioperative care, with implications that extend beyond immediate surgical success to post-operative recovery and cognitive well-being. Post-operative cognitive dysfunction (POCD) is a significant concern, particularly in vulnerable patient populations. This guide provides a comparative analysis of etomidate (B1671615) hydrochloride's impact on cognitive function compared to other commonly used anesthetic agents, supported by experimental data and detailed methodologies.
Mechanism of Action: A Brief Overview
Etomidate, a carboxylated imidazole (B134444) derivative, primarily exerts its hypnotic effects through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] This action enhances the receptor's affinity for GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increased influx of chloride ions and neuronal hyperpolarization.[2][3] This potentiation of GABAergic inhibition results in sedation and anesthesia.[2][4] Notably, etomidate is recognized for its hemodynamic stability, causing minimal cardiovascular and respiratory depression compared to other agents.[1][2]
Comparative Clinical Studies on Cognitive Outcomes
Recent clinical research has focused on elucidating the effects of etomidate on post-operative cognitive function, often in comparison with other intravenous and inhalational anesthetics.
Etomidate vs. Propofol (B549288)
A randomized controlled trial involving elderly patients undergoing total intravenous anesthesia (TIVA) with endotracheal intubation demonstrated that a combination of propofol and etomidate may alleviate POCD.[5][6][7] The study found that the combination group had significantly higher Mini-Mental State Examination (MMSE) and Montreal Cognitive Assessment (MoCA) scores post-operatively compared to the group receiving propofol alone.[5][6][7] Furthermore, the combination therapy was associated with lower serum levels of cortisol, S100β, and neuron-specific enolase (NSE), which are biomarkers associated with stress and neuronal injury.[5][6][7]
However, another study comparing etomidate and propofol for anesthesia induction followed by sevoflurane (B116992) maintenance in obese patients undergoing endoscopic retrograde cholangiopancreatography (ERCP) found that the etomidate group had a longer recovery time.[8] In a study on healthy children, etomidate and propofol showed similar recovery profiles and restlessness scores.[9]
Etomidate vs. Ketamine
A large-scale randomized trial comparing etomidate and ketamine for emergency tracheal intubation found no significant difference in mortality rates between the two drugs.[10][11] However, the study highlighted that ketamine was associated with a higher incidence of cardiovascular complications.[10][11] A follow-up study to this trial is currently investigating the long-term outcomes, including the incidence of post-traumatic stress disorder (PTSD), associated with each agent.[12][13] One analysis suggested a statistically significant association of global cognition impairment with etomidate compared to ketamine in a specific patient subgroup.[14]
Conversely, a study on elderly patients with rheumatic heart valve disease undergoing heart valve replacement found that a combination of etomidate and ketamine resulted in a significantly lower incidence of POCD compared to ketamine alone.[15]
Etomidate and Dexmedetomidine (B676) Combination
A randomized, double-blind, controlled trial investigated the effects of combining dexmedetomidine with etomidate in older patients.[16] The study found that the addition of dexmedetomidine to etomidate anesthesia resulted in higher post-operative MMSE scores and lower levels of S-100β and NSE, suggesting a neuroprotective effect and improved cognitive outcomes.[16]
Quantitative Data Summary
The following tables summarize the quantitative data from key comparative studies on post-anesthesia cognitive function.
Table 1: Cognitive Assessment Scores
| Anesthetic Agent(s) | Patient Population | Cognitive Test | Pre-operative Score (Mean ± SD) | Post-operative Score (Mean ± SD) | Time of Assessment | Citation(s) |
| Propofol | Elderly (TIVA) | MMSE | Not Specified | Reduced | 24h & 72h | [5][6] |
| Propofol + Etomidate | Elderly (TIVA) | MMSE | Not Specified | Significantly Higher than Propofol alone | 24h & 72h | [5][6][7] |
| Propofol | Elderly (TIVA) | MoCA | Not Specified | Reduced | 24h & 72h | [5][6][7] |
| Propofol + Etomidate | Elderly (TIVA) | MoCA | Not Specified | Significantly Higher than Propofol alone | 24h & 72h | [5][6][7] |
| Etomidate + Remifentanil | Older patients | MMSE | Not Specified | Decreased | 24h, 72h, 7d | |
| Etomidate + Dexmedetomidine | Older patients | MMSE | Not Specified | Significantly Higher than Etomidate alone | 72h, 7d | [16] |
Table 2: Biomarkers of Neuronal Injury and Stress
| Anesthetic Agent(s) | Patient Population | Biomarker | Pre-operative Level (Mean ± SD) | Post-operative Level (Mean ± SD) | Time of Assessment | Citation(s) |
| Propofol | Elderly (TIVA) | S100β | Not Specified | Increased | 24h & 72h | [5][6] |
| Propofol + Etomidate | Elderly (TIVA) | S100β | Not Specified | Significantly Lower than Propofol alone | 24h & 72h | [5][6][7] |
| Propofol | Elderly (TIVA) | NSE | Not Specified | Increased | 24h & 72h | [5][6][7] |
| Propofol + Etomidate | Elderly (TIVA) | NSE | Not Specified | Significantly Lower than Propofol alone | 24h & 72h | [5][6][7] |
| Etomidate + Remifentanil | Older patients | S-100β | Not Specified | Increased | 24h & 72h | |
| Etomidate + Dexmedetomidine | Older patients | S-100β | Not Specified | Significantly Lower than Etomidate alone | 24h & 72h | [16] |
| Etomidate + Remifentanil | Older patients | NSE | Not Specified | Increased | 24h, 72h, 7d | [16] |
| Etomidate + Dexmedetomidine | Older patients | NSE | Not Specified | Significantly Lower than Etomidate alone | 24h, 72h, 7d | [16] |
Experimental Protocols
Study: Effects of Total Intravenous Anesthesia With Etomidate and Propofol on Postoperative Cognitive Dysfunction[5][6][7]
-
Study Design: Randomized Controlled Trial.
-
Patient Population: 123 elderly patients scheduled for TIVA with endotracheal intubation.
-
Groups:
-
Control Group (n=60): 1.00–2.00 mg/kg propofol.
-
Combination Group (n=63): 1.00–2.00 mg/kg propofol and 0.30 mg/kg etomidate.
-
-
Assessments:
-
Cognitive Function: Mini-Mental State Examination (MMSE) and Montreal Cognitive Assessment (MoCA) were administered before and at 24 and 72 hours post-operation.
-
Biomarkers: Serum levels of cortisol, S100β, neuron-specific enolase (NSE), interleukin (IL)-6, and IL-10 were monitored during and after the operation.
-
Study: Effects of dexmedetomidine combined with etomidate on postoperative cognitive function in older patients undergoing total intravenous anaesthesia[16]
-
Study Design: Randomized, double-blind, controlled trial.
-
Patient Population: 132 older patients undergoing ureteroscopic holmium laser lithotripsy.
-
Groups:
-
EN groups (Etomidate + Remifentanil): Divided into short-time (≤1h) and long-time (>1h) surgery subgroups.
-
ED groups (Etomidate + Dexmedetomidine): Divided into short-time (≤1h) and long-time (>1h) surgery subgroups.
-
-
Assessments:
-
Primary Outcome: Mini-Mental State Examination (MMSE) scores.
-
Secondary Outcomes: State-Trait Anxiety Inventory scores, Riker sedation agitation scores, Zung Self-Rating Depression Scale scores, memory span for Arabic numerals, and plasma concentrations of S-100 calcium-binding protein B (S-100β) and neuron specific enolase (NSE).
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the primary signaling pathway of etomidate and a typical experimental workflow for assessing post-operative cognitive function.
Caption: Etomidate's primary mechanism of action at the GABA-A receptor.
Caption: A generalized experimental workflow for clinical trials assessing POCD.
Discussion and Future Directions
The available evidence presents a nuanced picture of etomidate's impact on post-anesthesia cognitive function. While some studies suggest that etomidate, particularly in combination with other agents like propofol or dexmedetomidine, may have a protective effect against POCD in certain patient populations, other research points to potential negative cognitive outcomes or longer recovery times.[5][6][8][14]
The neuroprotective effects of etomidate may be linked to its ability to reduce cerebral metabolism and oxidative stress.[17][18][19] However, some preclinical studies have raised concerns about its potential to exacerbate ischemic injury under certain conditions.[18] The impact of etomidate on immediate early genes involved in memory and learning, as well as its influence on signaling pathways like MAPK/ERK, are areas of ongoing investigation.[20][21]
For researchers and drug development professionals, these findings underscore the importance of considering patient-specific factors, the nature of the surgical procedure, and the co-administration of other anesthetic and sedative agents when evaluating the cognitive safety profile of etomidate. Future research should focus on large-scale, prospective, randomized controlled trials with long-term follow-up to definitively characterize the cognitive effects of etomidate compared to a wider range of anesthetic agents. Further elucidation of the underlying molecular mechanisms will be crucial for the development of safer and more cognitively-sparing anesthetic protocols.
References
- 1. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. Effects of total intravenous anesthesia with etomidate and propofol on postoperative cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Total Intravenous Anesthesia With Etomidate and Propofol on Postoperative Cognitive Dysfunction - ProQuest [proquest.com]
- 7. Effects of Total Intravenous Anesthesia With Etomidate and Propofol on Postoperative Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of etomidate and propofol-mediated anesthesia induction followed by intubation and sevoflurane maintenance during ERCP in obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. news.cuanschutz.edu [news.cuanschutz.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 14. youtube.com [youtube.com]
- 15. Effect of Combined Etomidate-Ketamine Anesthesia on Perioperative Electrocardiogram and Postoperative Cognitive Dysfunction of Elderly Patients with Rheumatic Heart Valve Disease Undergoing Heart Valve Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of dexmedetomidine combined with etomidate on postoperative cognitive function in older patients undergoing total intravenous anaesthesia: a randomized, double-blind, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of etomidate in the central nervous system of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects of Intravenous Anesthetics: A New Critical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Etomidate affects the anti-oxidant pathway to protect retinal ganglion cells after optic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Underlying Mechanisms of Memory Deficits Induced by Etomidate Anesthesia in Aged Rat Model: Critical Role of Immediate Early Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Etomidate affects spatial learning and memory and neuronal apoptosis of rats via MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Respiratory Effects: Etomidate vs. Propofol for Sedation
For Immediate Release – A comprehensive review of clinical data reveals significant differences in the respiratory profiles of two commonly used intravenous sedatives, etomidate (B1671615) and propofol (B549288). This guide synthesizes findings from multiple studies to provide a clear comparison for researchers, scientists, and drug development professionals, focusing on respiratory outcomes, experimental designs, and underlying mechanisms.
Quantitative Data Summary
Propofol is consistently associated with a higher degree of respiratory depression compared to etomidate. Etomidate demonstrates a superior safety profile concerning respiratory stability, making it a preferable agent in patients where maintaining spontaneous respiration is critical.[1][2] The following table summarizes key respiratory parameters from comparative studies.
| Parameter | Etomidate | Propofol | Key Findings & References |
| Incidence of Apnea (B1277953) | Significantly Lower | Higher | Etomidate use results in a significantly reduced incidence of apnea (cessation of breathing >10-20 seconds) compared to propofol.[2][3] One study noted apnea in 63.33% of patients in an etomidate group versus 76.67% in a propofol group.[1] |
| Hypoxemia (SpO2 <90%) | Significantly Lower | Higher | Patients receiving etomidate experience a lower incidence of oxygen desaturation.[2][4] A significant decline in SpO2 levels is more commonly observed with propofol administration.[1] |
| Respiratory Rate | Minimal Depression | Dose-dependent Depression | Propofol causes a dose-dependent reduction in respiratory rate, which can be profound.[5] Etomidate has a lesser effect on the ventilatory response to carbon dioxide.[5] |
| Airway Resistance | Higher | Lower | Propofol is associated with lower respiratory resistance after tracheal intubation compared to etomidate, suggesting some bronchodilatory properties.[6] |
Experimental Protocols
To provide context to the data, the methodologies of two representative studies are detailed below.
Study 1: Apnea and Hemodynamic Stability During Endoscopy (Prospective, Randomized Trial)
-
Objective: To compare the safety and efficacy of etomidate and propofol for sedation during Endoscopic Retrograde Cholangiopancreatography (ERCP).[4]
-
Methodology: 100 patients (ASA physical status I-III) were randomly assigned to receive either etomidate or propofol. Sedation was titrated to achieve a specific level of consciousness. Key monitored parameters included blood pressure, heart rate, and oxygen saturation (SpO2). Respiratory adverse events, such as hypoxia (SpO2 < 90%), were recorded and treated.[4]
-
Key Respiratory Findings: The propofol group had a significantly higher incidence of transient hypoxic episodes (18%) compared to none in the etomidate group.[4] This highlights etomidate's greater respiratory stability in a procedural sedation setting.
Study 2: Respiratory Effects During Anesthesia Induction (Randomized, Double-Blinded Trial)
-
Objective: To compare hemodynamic changes and respiratory effects of etomidate and propofol for induction of general anesthesia.[7]
-
Methodology: 174 patients were randomly assigned to receive either propofol (Group A) or etomidate (Group B). Hemodynamic parameters and signs of respiratory depression were continuously monitored following drug administration.[7]
-
Key Respiratory Findings: The study observed fewer signs of respiratory depression in the etomidate group compared to the propofol group.[7] While specific metrics like apnea rate were not detailed as the primary outcome, the overall clinical observation favored etomidate for respiratory safety.
Visualized Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of sedative-induced respiratory depression.
Caption: Standardized workflow for comparative clinical trials.
Conclusion
The available evidence strongly indicates that etomidate offers a more stable respiratory profile than propofol, characterized by a lower incidence of apnea and hypoxemia.[2] While propofol may provide benefits such as reduced airway resistance, its use necessitates heightened vigilance for respiratory depression.[5][6] The choice of sedative should be tailored to the individual patient's clinical status and the procedural requirements, with etomidate representing a safer alternative in patients at high risk for respiratory compromise.
References
- 1. The Comparative Study of Propofol and Etomidate for Induction of General Anaesthesia | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Etomidate versus propofol for sedation in gastrointestinal endoscopy: A systematic review and meta-analysis of outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Comparison of Etomidate and Propofol Anesthesia in Patients Undergoing Gastrointestinal Endoscopy: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etomidate Versus Propofol for Monitored Anesthesia Care During Endoscopic Retrograde Cholangiopancreatography: A Prospective Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of hemodynamic changes during induction of anesthesia between Etomidate and Propofol. [ommegaonline.org]
- 6. Comparison of the effects of etomidate, propofol, and thiopental on respiratory resistance after tracheal intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparison of Hemodynamic Changes Between the Use of Etomidate and Propofol as Induction Agents for Anesthesia in Daycare Surgeries - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Etomidate Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of etomidate (B1671615) hydrochloride is a critical component of laboratory safety and environmental responsibility. As a substance classified for transport as an environmentally hazardous material (UN3077), strict adherence to disposal protocols is essential to prevent ecological harm and ensure regulatory compliance.[1][2] All waste management procedures must align with local, state, and federal regulations.[3][4]
Regulatory Framework
The disposal of pharmaceutical waste, including etomidate hydrochloride, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Key principles include:
-
Prohibition of Sewering: It is strictly forbidden to dispose of this compound by flushing it down the drain or toilet.[3][6][7] This practice can lead to the contamination of water supplies, as sewage treatment systems may not effectively remove such compounds.[8]
-
Hazardous Waste Classification: While etomidate itself is not specifically P- or U-listed under RCRA, its environmental toxicity, particularly to aquatic life, necessitates its management as a hazardous waste.[1][9] Facilities must characterize their waste to ensure proper handling.[9]
-
Cradle-to-Grave Responsibility: The generating facility is responsible for the waste from its creation to its final disposal, a principle known as "cradle-to-grave" liability under RCRA.
General Handling and Safety Precautions
Before beginning any disposal procedure, it is imperative to use appropriate Personal Protective Equipment (PPE). This includes protective gloves, chemical safety goggles, and protective clothing.[4] For handling the solid form, a dust respirator is also recommended to avoid inhalation.[3]
Step-by-Step Disposal Procedure
-
Segregation: Do not mix this compound waste with other waste streams.[10] It must be segregated from non-hazardous laboratory trash, infectious waste, and radioactive waste.[11]
-
Containment:
-
Unused or Expired Product: Keep the substance in its original container if possible. If not, place it in a clearly labeled, sealed, and leak-proof container appropriate for hazardous chemical waste.[3][12]
-
Contaminated Materials: Items such as gloves, bench paper, or pipette tips contaminated with this compound should be collected in double, robust plastic bags, each sealed individually.[11]
-
Empty Containers: Empty vials and packaging should be decontaminated.[3] To prevent reuse, it is recommended to puncture the containers before disposal.[3] If they held the solid form, they may contain residual dust and should be handled with care.[3]
-
Sharps: Any needles or syringes used for etomidate injection must be discarded immediately into a closable, puncture-resistant, and leak-proof sharps container that is appropriately labeled.[6]
-
-
Labeling: All containers holding this compound waste must be clearly labeled as "Hazardous Waste" and identify the contents (i.e., "this compound Waste"). Include the date when the waste was first placed in the container.
-
Storage: Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials like strong acids, bases, and oxidizers.[4][6]
-
Final Disposal: Arrange for collection by a licensed hazardous waste management company.[10] The standard and required method of destruction for this type of pharmaceutical waste is incineration in a licensed facility.[3][13] Maintain all records, including the certificate of destruction, for a minimum of three years.[14]
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill.[3]
-
If Dry: Use dry cleanup procedures to avoid generating dust.[3] Gently sweep or vacuum the material. The vacuum must be fitted with a HEPA filter.[3]
-
If Wet: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[6][9]
-
Collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[3][12]
-
Clean the spill area thoroughly with soap and water, but prevent the runoff from entering drains.[3][15]
-
-
Major Spills:
Summary of Disposal and Regulatory Considerations
| Waste Type | Recommended Containment | Disposal Method | Key Regulatory Note |
| Unused/Expired Etomidate | Sealed, labeled hazardous waste container | Incineration via licensed vendor[3] | Must be managed as hazardous waste; do not discard in regular trash or sewer.[3][7] |
| Contaminated Labware (Gloves, etc.) | Double-bagged, sealed, and labeled plastic bags | Incineration via licensed vendor[13] | Considered hazardous waste due to contamination.[11] |
| Empty Vials/Packaging | Original or designated hazardous waste container; puncture to prevent reuse[3] | Incineration via licensed vendor | Observe all label safeguards until the container is destroyed.[3] |
| Contaminated Sharps | Puncture-resistant, leak-proof, labeled sharps container[6] | Incineration via licensed medical/hazardous waste vendor | Must not be disposed of in regular trash.[6] |
This compound Waste Disposal Workflow
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. punchout.medline.com [punchout.medline.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. cda.org [cda.org]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. armaspharmaceuticals.com [armaspharmaceuticals.com]
- 13. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 15. eugiaus.com [eugiaus.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Etomidate Hydrochloride
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for laboratory professionals handling Etomidate hydrochloride. It offers clear, procedural guidance on personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe research environment. By adhering to these guidelines, researchers can minimize exposure risks and maintain operational integrity.
Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE are critical when working with this compound. The following table summarizes the recommended equipment to prevent skin, eye, and respiratory exposure.
| PPE Category | Type/Specification | Recommended Use Scenarios |
| Hand Protection | Impermeable and resistant gloves.[1] Materials such as PVC, neoprene, nitrile, or vinyl are suitable.[2] | Mandatory for all handling procedures where direct contact with the substance is possible. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2][3] | Recommended for all laboratory, medical, or industrial settings.[2] Essential during operations where airborne particulates may be generated.[2] |
| Respiratory Protection | - Low-level exposure: Respiratory filter device.[1]- High-level or prolonged exposure: Self-contained breathing apparatus.[1]- Powder handling: Dust respirator.[4] | Use in a well-ventilated area is required.[4] Specific respiratory protection should be determined by a site-specific risk assessment. |
| Protective Clothing | Laboratory coat or other protective clothing.[3][4] | Recommended when there is a risk of skin contact with the drug product.[2] |
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for the safe handling of this compound, from preparation to disposal.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[4] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to minimize inhalation risks.
-
Eyewash and Safety Shower: Ensure that a suitable eye/body wash station is readily available in the immediate vicinity of any potential exposure.[3]
-
Gather Materials: Before beginning work, assemble all necessary PPE, handling equipment, and waste disposal containers.
Gowning (Donning PPE):
-
Protective Clothing: Put on a clean laboratory coat.
-
Respiratory Protection: If required by your risk assessment, don the appropriate respirator. Ensure it is properly fitted.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Don the selected chemically resistant gloves. Ensure the gloves overlap the cuffs of the laboratory coat.
Handling this compound:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2][4]
-
Prevent Aerosolization: When handling the powdered form, use techniques that minimize dust generation.
-
No Personal Items: Do not eat, drink, or smoke in the area where this compound is handled.[4]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the substance and before leaving the work area.[1][4]
De-gowning (Doffing PPE):
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap any contamination.
-
Protective Clothing: Remove the laboratory coat, being careful to avoid contact with the outside of the garment.
-
Eye Protection: Remove safety glasses or goggles.
-
Respiratory Protection: Remove the respirator, if worn.
-
Hand Washing: Wash hands again thoroughly with soap and water.
Disposal Plan:
-
Waste Containers: Use designated, clearly labeled, and sealed containers for the disposal of this compound waste and contaminated PPE.
-
Spill Management:
-
Regulatory Compliance: All waste materials must be disposed of in accordance with federal, state, and local regulations.[5][6] Entrust disposal to a licensed waste disposal company.[7]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
Caption: PPE Selection Decision Tree for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
